N-Methyl lactam
Description
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Properties
IUPAC Name |
6-methyl-1H-pyrrolo[2,3-c]pyridin-7-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-10-5-3-6-2-4-9-7(6)8(10)11/h2-5,9H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLKWLYKVKAVOMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C1=O)NC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Synthesis and Characterization of N-Methyl Lactam Compounds
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-Methyl lactams are a significant class of cyclic amides characterized by a nitrogen atom substituted with a methyl group within a heterocyclic ring. These compounds, including N-methyl-2-pyrrolidone (NMP), N-methyl-2-piperidone, and N-methyl-ε-caprolactam, are pivotal in various industrial and scientific domains. Their utility as dipolar aprotic solvents is widespread in the petrochemical, polymer, and battery industries.[1] In the pharmaceutical sector, they serve as intermediates in organic synthesis, drug formulation agents for oral and transdermal delivery, and structural motifs in biologically active molecules.[1][2][3] This guide provides an in-depth overview of the primary synthetic methodologies for N-methyl lactams and the key spectroscopic techniques employed for their characterization, offering detailed experimental protocols and structured data for researchers in chemistry and drug development.
Synthesis of N-Methyl Lactams
The synthesis of N-methyl lactams can be broadly achieved through two primary strategies: the N-methylation of a parent lactam or the cyclization of an appropriate N-methylated linear precursor. The most prevalent industrial method involves the reaction of a corresponding lactone with methylamine.
Synthesis from Lactones and Methylamine
The industry standard for producing N-methyl-2-pyrrolidone (NMP) is the condensation reaction between γ-butyrolactone and methylamine.[4] This process is conducted in two main stages:
-
Amidation: An initial reversible reaction between γ-butyrolactone and methylamine at lower temperatures and pressures forms the intermediate N-methyl-γ-hydroxybutanamide.[4]
-
Cyclization: The intermediate undergoes dehydration and cyclization at elevated temperatures (200-350°C) and pressures (e.g., ~10 MPa) to yield the final N-methyl lactam product.[4][5]
A large excess of methylamine is typically used to drive the reaction to completion, which simplifies the subsequent purification process, as the boiling points of NMP (202-204°C) and γ-butyrolactone (204-206°C) are very close.[1][4]
N-Methylation of Lactams
Direct methylation of the parent lactam is another common route. For instance, N-methyl-ε-caprolactam can be synthesized by reacting caprolactam with a methylating agent like dimethyl sulfate in a solvent such as benzene.[2]
Alternative Synthetic Routes
Other methods have been explored, particularly for NMP, including:
-
The reaction of acrylonitrile with methylamine, followed by hydrolysis.[1]
-
Partial hydrogenation of N-methylsuccinimide.[1]
-
A one-pot cyclization and methylation of γ-aminobutyric acid (GABA) using methanol as the methylating agent, presenting a potential bio-based route.[6]
The general workflow for the synthesis and subsequent purification of N-methyl lactams is depicted below.
Caption: A diagram illustrating the industrial synthesis of N-Methyl Lactams.
Physicochemical Properties
N-methyl lactams are colorless to slightly yellow liquids, generally miscible with water and a wide range of common organic solvents.[1] Their high boiling points and dipolar aprotic nature make them excellent solvents.[1][7]
| Property | N-Methyl-2-pyrrolidone (NMP) | N-Methyl-2-piperidone | N-Methyl-ε-caprolactam |
| Formula | C₅H₉NO | C₆H₁₁NO[8] | C₇H₁₃NO[2] |
| Molar Mass | 99.133 g/mol [1] | 113.16 g/mol [8] | 127.18 g/mol |
| Melting Point | -24 °C[1] | - | - |
| Boiling Point | 202-204 °C[1] | 105-106 °C / 12 mmHg[8] | 106-108 °C / 6 mmHg[2] |
| Density | 1.028 g/cm³[1] | 0.997 g/mL at 25 °C[8] | 0.991 g/mL at 25 °C[2] |
| Flash Point | 91 °C[1] | 91 °C | 103 °C[2] |
| Solubility in Water | Miscible[1] | - | Fully miscible[2] |
Characterization of N-Methyl Lactams
Following synthesis, a combination of spectroscopic techniques is essential to confirm the identity, structure, and purity of the this compound products. The standard workflow involves Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Caption: A flowchart of the typical analytical workflow for N-Methyl Lactams.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the structural elucidation of N-methyl lactams. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
-
¹H NMR: The spectrum will show characteristic signals for the N-methyl group (a singlet typically around 2.8-3.0 ppm) and the aliphatic protons on the lactam ring. The chemical shifts and coupling patterns of the ring protons are used to confirm the ring size and conformation.[9][10]
-
¹³C NMR: The carbonyl carbon of the amide group gives a distinct signal in the downfield region (typically >170 ppm). Signals for the N-methyl carbon and the aliphatic ring carbons appear in the upfield region.[9]
Experimental Protocol (General):
-
Sample Preparation: Dissolve 5-10 mg of the purified this compound compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O) in an NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used.
-
Data Analysis: Process the spectra (Fourier transform, phase correction, baseline correction). Integrate the ¹H NMR signals and determine the chemical shifts (referenced to TMS or the residual solvent peak) and coupling constants.
| This compound | Characteristic ¹H NMR Signals (ppm, approx.) | Characteristic ¹³C NMR Signals (ppm, approx.) |
| NMP | N-CH₃ (s, ~2.8), Ring CH₂s (m, ~1.9-3.2) | C=O (~175), N-CH₃ (~29), Ring CH₂s |
| N-Methyl-ε-caprolactam | N-CH₃ (s, ~2.9), Ring CH₂s (m, ~1.6-3.2) | C=O (~177), N-CH₃ (~36), Ring CH₂s |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule. For N-methyl lactams, the most prominent feature is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the tertiary amide.
-
Carbonyl Stretch (C=O): This appears as a very strong and sharp band, typically in the range of 1630-1680 cm⁻¹. The exact position can be influenced by ring strain and solvent. For example, the carbonyl absorption in β-lactams is found at a much higher frequency (1720-1690 cm⁻¹) due to increased ring strain.[11]
-
C-N Stretch: The C-N stretching vibration also provides a characteristic band.
Experimental Protocol (General):
-
Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). Alternatively, the sample can be analyzed in a suitable solvent (e.g., CCl₄) using an IR cell.
-
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FTIR) spectrometer, typically scanning from 4000 to 400 cm⁻¹.[12]
-
Data Analysis: Identify the characteristic absorption bands and compare them to literature values for known lactams. The region from 600-1400 cm⁻¹ is known as the fingerprint region and can be used for detailed comparison.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of the compound and information about its structure through fragmentation patterns.
-
Molecular Ion (M⁺): The mass spectrum will show a molecular ion peak corresponding to the exact mass of the this compound.
-
Fragmentation: Common fragmentation pathways for lactams involve cleavage of the ring. For N-methyl caprolactam, characteristic fragments at m/z values of 44 and 70 have been observed.[13] The fragmentation pattern is unique to the molecule's structure and can be used for definitive identification.
Experimental Protocol (General):
-
Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer. For volatile compounds like NMP, Gas Chromatography-Mass Spectrometry (GC-MS) is often used. For less volatile or thermally sensitive compounds, Electrospray Ionization (ESI) is common.
-
Data Acquisition: Acquire the mass spectrum, ensuring the mass range covers the expected molecular weight. If structural information is needed, tandem mass spectrometry (MS/MS) can be performed to analyze the fragmentation of the molecular ion.
-
Data Analysis: Identify the molecular ion peak and analyze the major fragment ions to confirm the structure.
Role in Drug Development
While simple N-methyl lactams like NMP are used as solvents and penetration enhancers in formulations, the lactam ring itself is a crucial pharmacophore.[7] The β-lactam ring is the cornerstone of one of the most important classes of antibiotics.[3][14] More complex N-methylated lactam derivatives have been investigated for a range of therapeutic applications beyond antibiotics, including as anticancer agents that can induce apoptosis in tumor cells.[15][16] Structure-activity relationship (SAR) studies of these complex lactams show that stereochemistry and substitutions on the ring are critical for their biological potency.[15][17]
References
- 1. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]
- 5. US6348601B2 - Preparation of N-methyl-2-pyrrolidone (NMP) - Google Patents [patents.google.com]
- 6. Synthesis of biobased N-methylpyrrolidone by one-pot cyclization and methylation of γ-aminobutyric acid - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 7. Characterization and Antimicrobial Activity of N-Methyl-2-pyrrolidone-loaded Ethylene Oxide-Propylene Oxide Block Copolymer Thermosensitive Gel - PMC [pmc.ncbi.nlm.nih.gov]
- 8. N-Methyl-2-Piperidon 99% | Sigma-Aldrich [sigmaaldrich.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. FTIR study of five complex beta-lactam molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. massbank.eu [massbank.eu]
- 14. Approachable Synthetic Methodologies for Second-Generation β-Lactamase Inhibitors: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure-activity relationships OF N-methylthiolated beta-lactam antibiotics with C3 substitutions and their selective induction of apoptosis in human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Structure and Spectroscopic Data of N-Methyl Lactams
Introduction
N-Methyl lactams are a class of organic compounds characterized by a cyclic amide structure where a methyl group is attached to the nitrogen atom.[1] These compounds are widely utilized as polar aprotic solvents in various industries, including petrochemicals, polymers, and pharmaceuticals, owing to their high solvency power and stability.[2][3] This technical guide provides a comprehensive overview of the chemical structure and spectroscopic properties of common N-Methyl lactams, namely N-methyl-2-pyrrolidone, N-methyl-2-piperidone, and N-methyl-ε-caprolactam. The information presented is intended for researchers, scientists, and professionals in drug development and materials science.
Chemical Structure of N-Methyl Lactams
N-Methyl lactams are cyclic amides, which can be visualized as a ring containing a nitrogen atom adjacent to a carbonyl group. The nitrogen atom is substituted with a methyl group. The ring size is denoted by Greek letters, starting from the carbon atom adjacent to the carbonyl group (α, β, γ, δ, ε, etc.).[1] The common N-Methyl lactams discussed here are:
-
N-methyl-2-pyrrolidone (NMP): A 5-membered ring lactam, also known as 1-methylpyrrolidin-2-one.[2][4]
-
N-methyl-2-piperidone (NMPip): A 6-membered ring lactam, also known as 1-methylpiperidin-2-one.[5]
-
N-methyl-ε-caprolactam (NMC): A 7-membered ring lactam, also known as 1-methylazepan-2-one.[6]
Caption: Chemical structures of common N-Methyl lactams.
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and quantification of N-Methyl lactams. The following sections summarize the key spectroscopic data for N-methyl-2-pyrrolidone, N-methyl-2-piperidone, and N-methyl-ε-caprolactam.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei, such as hydrogen (¹H) and carbon (¹³C).
Table 1: ¹H NMR Spectroscopic Data of N-Methyl Lactams
| Compound | Chemical Shift (ppm) | Multiplicity | Assignment |
| N-methyl-2-pyrrolidone | ~3.2 | t | -CH₂- (adjacent to C=O) |
| ~2.8 | s | -N-CH₃ | |
| ~2.2 | t | -CH₂- (adjacent to N) | |
| ~1.9 | m | -CH₂- | |
| N-methyl-2-piperidone | ~3.2 | t | -CH₂- (adjacent to C=O) |
| ~2.9 | s | -N-CH₃ | |
| ~2.3 | t | -CH₂- (adjacent to N) | |
| ~1.7 | m | -CH₂-CH₂-CH₂- | |
| N-methyl-ε-caprolactam | ~3.2 | t | -CH₂- (adjacent to C=O) |
| ~2.9 | s | -N-CH₃ | |
| ~2.4 | t | -CH₂- (adjacent to N) | |
| ~1.6 | m | -CH₂-CH₂-CH₂-CH₂- |
Table 2: ¹³C NMR Spectroscopic Data of N-Methyl Lactams
| Compound | Chemical Shift (ppm) | Assignment |
| N-methyl-2-pyrrolidone [7] | ~174 | C=O |
| ~49 | -CH₂- (adjacent to N) | |
| ~31 | -CH₂- (adjacent to C=O) | |
| ~29 | -N-CH₃ | |
| ~18 | -CH₂- | |
| N-methyl-2-piperidone | ~172 | C=O |
| ~51 | -CH₂- (adjacent to N) | |
| ~35 | -N-CH₃ | |
| ~32 | -CH₂- (adjacent to C=O) | |
| ~23 | -CH₂- | |
| ~21 | -CH₂- | |
| N-methyl-ε-caprolactam | ~175 | C=O |
| ~52 | -CH₂- (adjacent to N) | |
| ~37 | -N-CH₃ | |
| ~36 | -CH₂- (adjacent to C=O) | |
| ~30 | -CH₂- | |
| ~29 | -CH₂- | |
| ~27 | -CH₂- |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify functional groups in a molecule based on their characteristic vibrational frequencies.
Table 3: Key IR Absorption Bands of N-Methyl Lactams
| Compound | Wavenumber (cm⁻¹) | Functional Group |
| N-methyl-2-pyrrolidone [8][9] | ~1680 | C=O (Amide I) stretch |
| ~2930, ~2870 | C-H stretch (aliphatic) | |
| N-methyl-2-piperidone | ~1640 | C=O (Amide I) stretch |
| ~2930, ~2860 | C-H stretch (aliphatic) | |
| N-methyl-ε-caprolactam | ~1630 | C=O (Amide I) stretch |
| ~2925, ~2855 | C-H stretch (aliphatic) |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for structural elucidation based on fragmentation patterns.
Table 4: Mass Spectrometry Data of N-Methyl Lactams
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) |
| N-methyl-2-pyrrolidone [4] | C₅H₉NO | 99.13 | 99 [M]⁺, 98, 84, 56, 44, 42 |
| N-methyl-2-piperidone [5][10] | C₆H₁₁NO | 113.16 | 113 [M]⁺, 98, 84, 70, 56, 42 |
| N-methyl-ε-caprolactam [6][11] | C₇H₁₃NO | 127.18 | 127 [M]⁺, 112, 98, 84, 70, 56, 44, 42[12] |
Experimental Protocols
The acquisition of spectroscopic data for N-Methyl lactams typically involves standard analytical procedures. The following provides a general overview of the methodologies.
Sample Preparation
-
NMR Spectroscopy: Samples are typically dissolved in a deuterated solvent (e.g., CDCl₃, D₂O, DMSO-d₆) at a concentration of 5-25 mg/mL. Tetramethylsilane (TMS) is often used as an internal standard.
-
IR Spectroscopy: Liquid samples can be analyzed neat as a thin film between two salt plates (e.g., NaCl or KBr). Solid samples are typically analyzed as a KBr pellet or as a mull in Nujol.
-
Mass Spectrometry: Samples are introduced into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC). For GC-MS, samples are often dissolved in a volatile organic solvent.[13] For LC-MS, samples are dissolved in a solvent compatible with the mobile phase.[14][15]
Instrumentation and Data Acquisition
-
NMR Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a magnetic field strength corresponding to a proton resonance frequency of 300-600 MHz.
-
IR Spectroscopy: IR spectra are obtained using a Fourier-transform infrared (FTIR) spectrometer. Data is typically collected over the range of 4000-400 cm⁻¹.
-
Mass Spectrometry: A variety of mass spectrometers can be used, including those with electron ionization (EI) or electrospray ionization (ESI) sources.[14] For quantitative analysis, tandem mass spectrometry (MS/MS) is often employed.[14][16]
Caption: A generalized workflow for mass spectrometry analysis.
References
- 1. Lactam - Wikipedia [en.wikipedia.org]
- 2. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 3. N-METHYL-2-PYRROLIDONE (NMP) - Ataman Kimya [atamanchemicals.com]
- 4. N-methyl-2-pyrrolidone | C5H9NO | CID 13387 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. N-Methyl-2-piperidone | C6H11NO | CID 13603 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. N-Methylcaprolactam | C7H13NO | CID 17369 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. N-Methyl-2-pyrrolidone(872-50-4) 13C NMR spectrum [chemicalbook.com]
- 8. N-Methyl-2-pyrrolidone(872-50-4) IR Spectrum [m.chemicalbook.com]
- 9. 2-Pyrrolidinone, 1-methyl- [webbook.nist.gov]
- 10. 2-Piperidinone, 1-methyl- [webbook.nist.gov]
- 11. GSRS [precision.fda.gov]
- 12. massbank.eu [massbank.eu]
- 13. pure.uos.ac.kr [pure.uos.ac.kr]
- 14. fda.gov [fda.gov]
- 15. Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
The Pivotal Role of N-Methyl Lactams in Modern Medicinal Chemistry: A Technical Guide
For Immediate Release
Shanghai, China – December 7, 2025 – The N-methyl lactam scaffold, a versatile and synthetically accessible heterocyclic motif, has emerged as a cornerstone in contemporary drug discovery and development. This technical guide provides an in-depth analysis of N-methyl lactams, including N-methyl-2-pyrrolidone (NMP), N-methyl-2-piperidone, and N-methylcaprolactam, detailing their synthesis, physicochemical properties, and burgeoning applications across a spectrum of therapeutic areas. This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource complete with quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.
Introduction to N-Methyl Lactams
N-methylated lactams are cyclic amides featuring a methyl group on the nitrogen atom. This structural feature can significantly influence a molecule's physicochemical properties, such as solubility, metabolic stability, and target-binding affinity, a phenomenon often referred to as the "magic methyl effect".[1] While N-methyl-2-pyrrolidone (NMP) is widely recognized as a versatile aprotic solvent in pharmaceutical manufacturing and as a penetration enhancer in drug formulations, the this compound core is increasingly being incorporated into the design of novel therapeutic agents.[2][3] Its utility spans a range of applications, from serving as a key pharmacophore in active pharmaceutical ingredients (APIs) to acting as a crucial solvent in their synthesis and purification.[4][5]
Synthesis of N-Methyl Lactams
The efficient and selective synthesis of N-methyl lactams is paramount for their application in medicinal chemistry. Several synthetic strategies are employed, each with its own advantages and limitations. A comparative analysis of three common methods is presented below.[6]
Comparative Data of N-Methylation Methods
| Parameter | Classical Alkylation (NaH/MeI) | Eschweiler-Clarke Reaction | Green Methylation (DMC) |
| Methylating Agent | Methyl Iodide (MeI) | Formaldehyde (CH₂O) | Dimethyl Carbonate (DMC) |
| Co-reagent/Catalyst | Strong Base (e.g., NaH) | Formic Acid (HCOOH) | Base Catalyst (e.g., K₂CO₃) |
| Typical Temperature | 0 °C to Room Temperature | 80 - 100 °C | 90 - 160 °C |
| Typical Reaction Time | 1 - 6 hours | 12 - 24 hours | 8 - 24 hours |
| Reported Yields | 70 - 95% | 60 - 90% | 75 - 98% |
| Key Advantages | High yields, well-established | Inexpensive reagents, broad substrate scope | Non-toxic, biodegradable, high atom economy |
| Key Disadvantages | Hazardous reagents, strict anhydrous conditions | High temperatures, long reaction times | High temperatures, requires sealed vessel |
A logical workflow for selecting an appropriate N-methylation method is depicted in the following diagram.
References
- 1. Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. abcam.com [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Recent Advances in β-lactam Derivatives as Potential Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Fundamental Reaction Mechanisms Involving N-Methyl Lactams
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core reaction mechanisms involving N-Methyl lactams. It is designed to be a valuable resource for researchers, scientists, and professionals in drug development, offering detailed insights into the synthesis, reactivity, and biological significance of this important class of compounds.
Physicochemical Properties of Common N-Methyl Lactams
N-Methyl lactams are a class of cyclic amides characterized by a methyl group attached to the nitrogen atom of the lactam ring. Their physical and chemical properties are influenced by the ring size and the nature of the amide bond. The data for three common N-Methyl lactams are summarized below for easy comparison.
| Property | N-Methyl-2-pyrrolidone (NMP) | N-Methyl-2-piperidone (NMPi) | N-Methyl-ε-caprolactam (NMC) |
| Molecular Formula | C₅H₉NO | C₆H₁₁NO | C₇H₁₃NO |
| Molecular Weight | 99.13 g/mol [1] | 113.16 g/mol [2] | 127.18 g/mol [3] |
| Appearance | Colorless liquid[1] | Liquid[2] | Clear colorless to light yellow liquid[3] |
| Melting Point | -24 °C[1] | - | - |
| Boiling Point | 202 °C[1] | 105-106 °C at 12 mmHg[2] | 106-108 °C at 6 mmHg[3] |
| Density | 1.028 g/mL at 25 °C[1] | 0.997 g/mL at 25 °C[2] | 0.991 g/mL at 25 °C[3] |
| Solubility in Water | Miscible[1] | - | Fully miscible[3] |
| Flash Point | 91 °C[1] | 91 °C[4] | 103 °C[3] |
| Refractive Index | 1.4700[1] | - | 1.484 at 20 °C[3] |
Synthesis of N-Methyl Lactams: A Comparative Overview
The synthesis of N-Methyl lactams can be achieved through various methods, each with its own advantages and limitations. The choice of method often depends on the scale of the reaction, the desired purity, and environmental considerations. Below is a comparison of three common N-methylation strategies.
| Parameter | Classical N-Alkylation (NaH/MeI) | Eschweiler-Clarke Reaction | Green N-Methylation (DMC) |
| Methylating Agent | Methyl Iodide (MeI) | Formaldehyde (CH₂O) | Dimethyl Carbonate (DMC) |
| Co-reagent/Catalyst | Strong Base (e.g., NaH) | Formic Acid (HCOOH) | Base Catalyst (e.g., K₂CO₃, TMEDA) or Zeolites |
| Typical Temperature | 0 °C to Room Temperature | 80 - 100 °C | 90 - 160 °C |
| Typical Reaction Time | 1 - 6 hours | 12 - 24 hours | 8 - 24 hours |
| Reported Yields | 70 - 95% | 82% (for β-alanine)[2] | up to 95%[3] |
| Key Advantages | High yields, well-established | Avoids quaternary ammonium salt formation | Environmentally friendly, non-toxic reagent |
| Key Disadvantages | Hazardous reagents, strict anhydrous conditions | High temperatures, long reaction times | High temperatures, requires sealed vessel |
Core Reaction Mechanisms
Synthesis of N-Methyl Lactams
The introduction of a methyl group onto the nitrogen atom of a lactam is a fundamental transformation. The selection of a suitable method depends on factors such as substrate compatibility, scalability, and green chemistry principles.
References
- 1. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Review of Modern Eschweiler–Clarke Methylation Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
An In-depth Technical Guide to the Safety, Handling, and Disposal of N-Methyl-2-pyrrolidone (NMP)
Introduction
N-Methyl-2-pyrrolidone (NMP), a 5-membered lactam, is a versatile organic solvent widely utilized across various industries, including petrochemicals, electronics, pharmaceuticals, and polymer manufacturing.[1][2][3] Its efficacy as a solvent is attributed to its high solvency, low volatility, and miscibility with water and common organic solvents.[1][2] However, its use is associated with significant health and environmental considerations, necessitating stringent safety, handling, and disposal protocols. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals to ensure the safe and responsible use of NMP.
Safety and Toxicology
NMP is classified as a reproductive toxicant and is known to cause skin, eye, and respiratory irritation.[1][4][5] Regulatory bodies such as the U.S. Environmental Protection Agency (EPA) and the European Chemicals Agency (ECHA) have identified NMP as a substance of concern due to its potential health risks.[3][6][7]
Hazard Identification
The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides the following hazard statements for NMP:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
-
H360D: May damage the unborn child.[5]
Toxicological Profile
Acute Effects: Short-term exposure to NMP can lead to irritation of the skin, eyes, and respiratory tract.[8][9] Symptoms may include coughing, wheezing, headache, nausea, and vomiting.[9]
Chronic Effects: Long-term or repeated exposure to NMP poses more severe health risks. The primary concern is its reproductive and developmental toxicity.[6][7][8] Studies have linked NMP exposure to miscarriages, fetal death, and reduced fertility.[6][7] Additionally, chronic exposure can result in damage to the liver, kidneys, immune system, and nervous system.[6][7]
Quantitative Toxicological Data
The following table summarizes key toxicological data from animal studies, which are crucial for assessing the potential human health risks associated with NMP exposure.
| Endpoint | Species | Dose/Concentration | Effect | Reference |
| Reproductive Toxicity (Oral) | Male Rat | 1000 mg/kg/day | Produced male infertility and extensive damage to the seminiferous epithelium. | [10] |
| Reproductive Toxicity (Oral) | Male Rat | 100 mg/kg/day & 300 mg/kg/day | Did not significantly affect fertility or spermatogenesis. However, 300 mg/kg resulted in lower viability of offspring. | [10] |
| Developmental Toxicity (Inhalation) | Rat | 116 ppm (6 hr/day) | Slight decrease in fetal weight among F1 offspring. | [11] |
| Developmental Toxicity (Inhalation) | Rat | 10 ppm & 51 ppm (6 hr/day) | No detectable developmental effects. | [11] |
| Aquatic Toxicity (Acute) | Fish | LC50: >500 mg/l (96 h) | [12] | |
| Aquatic Toxicity (Acute) | Daphnia | EC50: >1000 mg/l (24 h) | [12] | |
| Aquatic Toxicity (Chronic) | Aquatic Invertebrates | NOEC: 12.5 mg/l (21 d) | [12] |
LC50: Lethal Concentration, 50%; EC50: Effective Concentration, 50%; NOEC: No-Observed-Effect-Concentration.
Occupational Exposure Limits
Various regulatory agencies have established occupational exposure limits (OELs) to protect workers from the harmful effects of NMP.
| Organization | Limit | Notes | Reference |
| Cal/OSHA | PEL: 1 ppm (8-hour TWA) | Includes a skin notation, indicating significant absorption through the skin. | [8][13] |
| AIHA | WEEL: 10 ppm (8-hour TWA) | American Industrial Hygiene Association Workplace Environmental Exposure Level. | [9] |
| EU REACH | DNEL (Workers, Inhalation): 14.4 mg/m³ DNEL (Workers, Dermal): 4.8 mg/kg/day | Derived No-Effect Levels that must be included in chemical safety reports. | [4] |
PEL: Permissible Exposure Limit; TWA: Time-Weighted Average; AIHA: American Industrial Hygiene Association; WEEL: Workplace Environmental Exposure Level; REACH: Registration, Evaluation, Authorisation and Restriction of Chemicals; DNEL: Derived No-Effect Level.
Experimental Protocols
Understanding the methodologies behind toxicological studies is essential for interpreting the data. Below is a detailed protocol for a two-generation reproductive and developmental toxicity study of NMP in rats.
Objective: To assess the reproductive and developmental toxicity of NMP via inhalation in rats.
Methodology:
-
Animal Model: Male and female rats.
-
Exposure Groups: Rats were exposed to 0, 10, 51, or 116 ppm of NMP.
-
Exposure Route and Duration: Inhalation for 6 hours/day, 7 days/week.
-
F0 Generation: Exposure began at 34 days of age and continued through mating for males (100 days) and until weaning for females (approximately 143 days).
-
Developmental Toxicity Assessment: A separate group of rats was exposed to 0 or 116 ppm NMP. Females were euthanized on Day 21 of gestation for fetal examination.
-
F1 Generation: Offspring from the F0 generation were observed for any effects on viability and development.
-
F2 Generation: At 70 days postpartum, one male and one female from each F1 litter were selected and mated with non-exposed adults to produce an F2 generation, allowing for assessment of reproductive performance.[11]
Handling and Exposure Control
Effective control of NMP exposure is achieved through a combination of engineering controls, administrative controls, and personal protective equipment (PPE), often referred to as the hierarchy of controls.
Hierarchy of Controls
The most effective way to manage risks associated with NMP is to follow the hierarchy of controls, prioritizing the most effective measures first.
References
- 1. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 2. nbinno.com [nbinno.com]
- 3. Case Study: NMP Elimination In Commercial Factory [eureka.patsnap.com]
- 4. eusemiconductors.eu [eusemiconductors.eu]
- 5. Mobile [my.chemius.net]
- 6. toxicfreefuture.org [toxicfreefuture.org]
- 7. epa.gov [epa.gov]
- 8. cdph.ca.gov [cdph.ca.gov]
- 9. nj.gov [nj.gov]
- 10. Assessment of reproductive toxicity and gonadotoxic potential of N-methyl-2-pyrrolidone in male rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. 1-Methyl-2-pyrrolidone (NMP): reproductive and developmental toxicity study by inhalation in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. carlroth.com [carlroth.com]
- 13. N-METHYL-2-PYRROLIDINONE | Occupational Safety and Health Administration [osha.gov]
An In-depth Technical Guide to the Solubility and Miscibility of N-Methyl Lactams in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility and miscibility of key N-Methyl lactams—N-Methyl-2-pyrrolidone (NMP), N-Methyl-2-piperidone (NMPip), and N-Methyl-ε-caprolactam (NMC)—in a variety of common organic solvents. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other industrial fields who utilize these versatile aprotic solvents.
Introduction to N-Methyl Lactams
N-Methyl lactams are a class of cyclic amides characterized by a nitrogen atom that is part of a heterocyclic ring and is substituted with a methyl group. Their unique combination of high polarity, aprotic nature, and chemical stability makes them excellent solvents for a wide range of applications, including in the pharmaceutical, petrochemical, and polymer industries. Understanding their solubility and miscibility in different organic solvents is crucial for their effective use in chemical synthesis, formulation, and purification processes.
N-Methyl-2-pyrrolidone (NMP) , a five-membered ring lactam, is a widely used industrial solvent known for its high solvency power for a broad spectrum of organic and inorganic compounds.[1][2] N-Methyl-2-piperidone (NMPip) , a six-membered ring lactam, and N-Methyl-ε-caprolactam (NMC) , a seven-membered ring lactam, are less common but are of growing interest in various applications.
This guide presents a compilation of available quantitative and qualitative data on the solubility and miscibility of these N-Methyl lactams. It also details the experimental protocols commonly employed for determining these properties.
Chemical Structures
The chemical structures of the N-Methyl lactams discussed in this guide are presented below.
References
The Thermal and Chemical Stability of N-Methyl-2-pyrrolidone: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
N-Methyl-2-pyrrolidone (NMP), a versatile aprotic solvent, is widely utilized across the pharmaceutical, petrochemical, and microelectronics industries for its exceptional solvency power and high boiling point.[1] However, a thorough understanding of its thermal and chemical stability is paramount for its safe and effective use, particularly in sensitive applications such as drug formulation and synthesis where degradation products can impact efficacy and safety. This technical guide provides a comprehensive overview of the stability of NMP under various conditions, detailed experimental protocols for its analysis, and a summary of its compatibility with common materials.
Thermal Stability
NMP exhibits high thermal stability in an inert atmosphere. However, its stability is significantly influenced by the presence of oxygen and water, as well as the temperature.
In the absence of air and water, NMP is thermally stable up to approximately 350°C.[2] Significant decomposition has been observed at temperatures at or above 700°F (371°C). The presence of even small amounts of water has been shown to inhibit thermal decomposition at elevated temperatures.[3]
In the presence of oxygen, NMP can undergo autoxidation, especially at elevated temperatures (e.g., 60-80°C), leading to the formation of hydroperoxides.[4] This process can be accelerated by the presence of transition metal catalysts.
Experimental Protocol: Thermogravimetric Analysis (TGA) of NMP
Thermogravimetric analysis is a fundamental technique to evaluate the thermal stability of a substance by measuring its mass change as a function of temperature in a controlled atmosphere.
Objective: To determine the onset of thermal decomposition of NMP under both inert (nitrogen) and oxidizing (air) atmospheres.
Apparatus:
-
Thermogravimetric Analyzer (TGA)
-
Analytical balance
-
Alumina or platinum crucibles
-
Nitrogen and air gas cylinders with regulators
Procedure:
-
Sample Preparation: Tare a clean, empty TGA crucible on an analytical balance. Add approximately 5-10 mg of NMP to the crucible.
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the furnace with the desired gas (high-purity nitrogen or dry air) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert or oxidizing atmosphere, respectively.[5]
-
-
Thermal Program:
-
Equilibrate the sample at 30°C.
-
Heat the sample from 30°C to 600°C at a constant heating rate of 10°C/min.[6]
-
-
Data Analysis:
-
Record the mass of the sample as a function of temperature.
-
Plot the percentage of initial mass versus temperature to obtain the TGA curve.
-
The onset of decomposition is determined as the temperature at which a significant mass loss begins.
-
Experimental Workflow for TGA Analysis
Caption: Workflow for Thermogravimetric Analysis of NMP.
Chemical Stability
NMP is generally considered chemically stable in neutral conditions. However, it is susceptible to degradation under acidic, basic, and oxidizing conditions.
Hydrolytic Stability
NMP is resistant to hydrolysis under neutral pH conditions. However, in the presence of strong acids or bases, the lactam ring can undergo hydrolysis to form 4-(methylamino)butyric acid (NM4ABA).[7] The rate of hydrolysis is dependent on both temperature and the concentration of the acid or base.[8] In acidic solutions, the primary degradation product is 4-methylaminobutyric acid, which can be further broken down into succinic acid semiamide.[2]
Table 1: Hydrolytic Degradation of N-Methyl-2-pyrrolidone
| Condition | Primary Degradation Product | Secondary Degradation Product |
| Acidic (e.g., HCl) | 4-(methylamino)butyric acid (NM4ABA) | Succinic acid semiamide[2] |
| Basic (e.g., NaOH) | 4-(methylamino)butyric acid (NM4ABA) | - |
Experimental Protocol: Determination of NMP Hydrolysis Rate
Objective: To quantify the rate of NMP hydrolysis under acidic or basic conditions.
Apparatus:
-
Reaction vessel (e.g., three-neck round-bottom flask) with a condenser and temperature controller
-
Magnetic stirrer
-
HPLC with a suitable column (e.g., C18) and UV detector
-
pH meter
-
Standard solutions of NMP and 4-(methylamino)butyric acid
Procedure:
-
Reaction Setup:
-
Prepare a solution of known concentration of acid (e.g., 1 M HCl) or base (e.g., 1 M NaOH) in water in the reaction vessel.
-
Bring the solution to the desired temperature (e.g., 80°C) with stirring.
-
-
Initiation of Reaction:
-
Add a known amount of NMP to the pre-heated solution to achieve the desired starting concentration.
-
Start a timer immediately upon the addition of NMP.
-
-
Sampling:
-
At regular time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw a small aliquot of the reaction mixture.
-
Immediately neutralize the aliquot to quench the hydrolysis reaction. For acidic hydrolysis, neutralize with a base; for basic hydrolysis, neutralize with an acid.
-
-
HPLC Analysis:
-
Dilute the neutralized samples as necessary and analyze them by HPLC to determine the concentration of remaining NMP and the formed 4-(methylamino)butyric acid.
-
-
Data Analysis:
-
Plot the concentration of NMP versus time.
-
Determine the rate of hydrolysis from the slope of the curve. The rate constant can be calculated if the reaction order is known.[9]
-
Oxidative Stability
The oxidation of NMP is a complex process that is significantly influenced by the presence of oxygen, water, and catalysts such as transition metals.[10] In industrial applications, the oxidative degradation of NMP can lead to a decrease in pH, which in turn can cause corrosion of metal components.[4]
The primary mechanism of oxidation is believed to be a free-radical autoxidation process.[4] This can be initiated by hydroxyl radicals, leading to hydrogen abstraction from the NMP molecule. The resulting alkyl radical can then react with oxygen to form a peroxy radical, which can undergo further reactions to form a variety of degradation products.
Table 2: Major Oxidative Degradation Products of N-Methyl-2-pyrrolidone
| Degradation Product | Abbreviation | Formation Pathway |
| N-Methylsuccinimide | NMS | Oxidation of the pyrrolidone ring[10] |
| 1-Formyl-2-pyrrolidone | FP | Hydrogen abstraction from the methyl group[10] |
| 4-(methylamino)butyric acid | NM4ABA | Ring-opening via hydrolysis of an intermediate[10] |
| 5-Hydroxy-N-methyl-2-pyrrolidone | 5-HNMP | Oxidation at the 5-position of the ring[11] |
| 2-Hydroxy-N-methylsuccinimide | 2-HMSI | Further oxidation of NMS[11] |
A study on the catalytic oxidation of NMP in the presence of a Co-Na Y-52 zeolite catalyst at 75-80°C under an oxygen atmosphere identified several degradation products. The relative abundance of these products was quantified by LC/UV analysis.
Table 3: Quantitative Analysis of NMP Oxidative Degradation Products
| Degradation Product (by RRT) | Abundance in Oxygen Atmosphere (%) | Abundance in Nitrogen Atmosphere (%) |
| N-Methylsuccinimide (NMS) | 15.0 | 2.8 |
| RRT 0.92 (Unidentified) | 10.5 | 4.3 |
| RRT 1.16 (Likely 1-Formyl-2-pyrrolidone) | 11.4 | - |
| RRT 0.27 (Likely 4-(methylamino)butyric acid) | 2.5 | - |
| RRT 1.52 (Unidentified) | 2.1 | - |
| RRT 1.82 (Unidentified) | 1.5 | - |
| Relative Retention Time[10] |
Proposed Oxidative Degradation Pathway of NMP
Caption: Proposed pathways for the oxidative degradation of NMP.[10]
Material Compatibility
The compatibility of NMP with various materials is a critical consideration for storage and handling. NMP is a powerful solvent and can degrade certain plastics and elastomers.
Table 4: Compatibility of N-Methyl-2-pyrrolidone with Various Polymers
| Polymer | Compatibility |
| Polyethylene (PE) | Insoluble[1] |
| Polypropylene (PP) | Insoluble[1] |
| Polytetrafluoroethylene (PTFE) | Good[2] |
| Polyvinylidene fluoride (PVDF) | Soluble |
| Nylon 6/6 | Good[2] |
| Acetal Copolymer | Good[2] |
| Silicone Rubber | Good[2] |
| Butyl Rubber | Good[2] |
Experimental Protocol: Material Compatibility Testing (Adapted from ASTM D543)
Objective: To evaluate the resistance of a plastic or elastomer to NMP.
Apparatus:
-
Test specimens of the material of interest (e.g., tensile bars)
-
Glass immersion containers with lids
-
Oven for elevated temperature testing
-
Analytical balance
-
Micrometer or calipers
-
Tensile testing machine
Procedure:
-
Initial Measurements:
-
Condition the test specimens as per standard procedures.
-
Measure and record the initial weight, dimensions (length, width, thickness), and appearance of each specimen.
-
If mechanical properties are to be assessed, test a set of control specimens for properties like tensile strength and elongation.
-
-
Immersion:
-
Place the test specimens in a glass container and completely immerse them in NMP.
-
Seal the container to prevent solvent evaporation.
-
-
Exposure:
-
Store the containers at a specified temperature (e.g., ambient or an elevated temperature like 49°C) for a defined period (e.g., 6 weeks).[2]
-
-
Final Measurements:
-
After the exposure period, carefully remove the specimens from the NMP.
-
Gently blot the specimens dry with a lint-free cloth.
-
Immediately re-measure and record the final weight and dimensions.
-
Visually inspect the specimens for any changes in appearance, such as swelling, discoloration, cracking, or crazing.
-
If applicable, conduct tensile tests on the exposed specimens to determine any changes in mechanical properties.
-
-
Data Analysis:
-
Calculate the percentage change in weight and dimensions.
-
Compare the mechanical properties of the exposed specimens to the control specimens.
-
Report the observations on the appearance of the specimens.
-
Logical Flow for Material Compatibility Testing
References
- 1. productcatalog.eastman.com [productcatalog.eastman.com]
- 2. p2infohouse.org [p2infohouse.org]
- 3. US4168226A - Thermal stabilization of N-methyl-2-pyrrolidone - Google Patents [patents.google.com]
- 4. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 5. scribd.com [scribd.com]
- 6. egyankosh.ac.in [egyankosh.ac.in]
- 7. N-METHYL 2-PYRROLIDONE (NMP) - Ataman Kimya [atamanchemicals.com]
- 8. researchgate.net [researchgate.net]
- 9. internationaljournalssrg.org [internationaljournalssrg.org]
- 10. Assessing the Oxidative Degradation of N-Methylpyrrolidone (NMP) in Microelectronic Fabrication Processes by Using a Multiplatform Analytical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ashland.com [ashland.com]
Investigating Novel Derivatives of Gamma-Lactam for Drug Discovery: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The γ-lactam scaffold is a privileged structural motif in medicinal chemistry, forming the core of numerous biologically active natural products and synthetic pharmaceuticals.[1][2][3][4] Its inherent chemical versatility and ability to modulate various biological pathways have made it a focal point in the quest for novel therapeutic agents. This technical guide provides a comprehensive overview of recent advancements in the discovery and development of novel γ-lactam derivatives, with a particular focus on their potential as anticancer agents. We delve into synthetic methodologies, present key quantitative biological data, detail experimental protocols, and visualize the intricate signaling pathways these compounds modulate.
Synthetic Strategies: Multicomponent Reactions for Diversity-Oriented Synthesis
A highly efficient and widely adopted method for generating diverse libraries of γ-lactam derivatives is the multicomponent reaction (MCR).[2][4][5] MCRs offer significant advantages by combining three or more starting materials in a single pot to construct complex molecules in a time- and resource-effective manner. A prominent example is the three-component reaction of amines, aldehydes, and pyruvate derivatives, which yields densely functionalized 3-amino-1,5-dihydro-2H-pyrrol-2-ones.[1][2]
This approach allows for systematic structural modifications by varying the substituents on each of the starting components, enabling extensive structure-activity relationship (SAR) studies.[4][6] The general workflow for such a synthesis and subsequent biological evaluation is depicted below.
Antiproliferative Activity of Novel γ-Lactam Derivatives
Numerous studies have demonstrated the potent in vitro cytotoxicity of novel γ-lactam derivatives against a panel of human cancer cell lines.[1][4][5] The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a compound that inhibits cell growth by 50%. The following tables summarize the IC50 values for selected γ-lactam derivatives from recent studies.
Table 1: Antiproliferative Activity of 3-Amino-3-pyrrolin-2-one Derivatives
| Compound | R¹ | R² | R³ | A549 IC₅₀ (µM) | SKOV3 IC₅₀ (µM) | Reference |
| 4a | p-CH₃C₆H₄ | Ph | Et | 11.70 ± 1.02 | > 50 | [4] |
| 4b | p-CH₃OC₆H₄ | Ph | Et | 14.26 ± 1.80 | 16.62 ± 0.19 | [4] |
| 4c | Bn | Ph | Et | 2.42 ± 0.15 | 6.95 ± 0.59 | [4] |
| 4h | p-CH₃C₆H₄ | p-OH-Ph | Me | 1.98 ± 0.18 | 10.15 ± 1.12 | [4] |
| 8a | p-CH₃C₆H₄ | Ph | NH(p-CH₃C₆H₄) | 2.97 ± 0.29 | 6.95 ± 0.59 | [4] |
Data extracted from a study on multicomponent synthesis of unsaturated γ-lactam derivatives.[4]
Table 2: Antiproliferative Activity of C-5 Substituted and Tetrasubstituted γ-Lactam Derivatives
| Compound | R¹ | R² | R³ | A549 IC₅₀ (µM) | SKOV3 IC₅₀ (µM) | Reference |
| 25a | p-CH₃C₆H₄ | CH₃ | - | 15.16 ± 1.84 | 9.73 ± 1.27 | [5] |
| 25b | p-CH₃C₆H₄ | n-Bu | - | 3.35 ± 0.42 | 6.93 ± 0.35 | [5] |
| 25c | p-CH₃OC₆H₄ | n-Bu | - | 4.12 ± 0.31 | 5.88 ± 0.47 | [5] |
| 25d | p-FC₆H₄ | n-Bu | - | 2.89 ± 0.25 | 4.56 ± 0.39 | [5] |
| 25e | p-ClC₆H₄ | n-Bu | - | 3.17 ± 0.29 | 5.02 ± 0.41 | [5] |
Data extracted from a study on the synthetic potential of γ-lactam derivatives.[5]
Mechanism of Action: Induction of Apoptosis and Pathway Modulation
The primary mechanism by which many of these cytotoxic γ-lactam derivatives exert their anticancer effects is through the induction of apoptosis, or programmed cell death.[1][4][7] This has been confirmed through various assays, including cell morphology analysis and flow cytometry.[1][4]
Furthermore, some unsaturated γ-lactam derivatives have been identified as inhibitors of key protein-protein interactions that are often dysregulated in cancer, such as the p53-MDM2 and STAT3 signaling pathways.[4][5]
The p53-MDM2 Signaling Pathway
The tumor suppressor protein p53 plays a crucial role in preventing cancer formation. Its activity is tightly regulated by the murine double minute 2 (MDM2) oncoprotein, which promotes p53 degradation.[8][9] Inhibition of the p53-MDM2 interaction can stabilize p53, leading to cell cycle arrest and apoptosis in cancer cells with wild-type p53.[8][10]
The STAT3 Signaling Pathway
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that is constitutively activated in many human cancers and promotes cell proliferation, survival, and angiogenesis.[11] Inhibition of STAT3 signaling can therefore be an effective anticancer strategy.
References
- 1. mdpi.com [mdpi.com]
- 2. A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Multicomponent Protocol for the Synthesis of Highly Functionalized γ-Lactam Derivatives and Their Applications as Antiproliferative Agents [addi.ehu.es]
- 4. Multicomponent Synthesis of Unsaturated γ-Lactam Derivatives. Applications as Antiproliferative Agents through the Bioisosterism Approach: Carbonyl vs. Phosphoryl Group - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Exploring the Synthetic Potential of γ-Lactam Derivatives Obtained from a Multicomponent Reaction—Applications as Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Review of the Structure—Activity Relationship of Natural and Synthetic Antimetastatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Natural products targeting the p53-MDM2 pathway and mutant p53: Recent advances and implications in cancer medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Natural products targeting the p53-MDM2 pathway and mutant p53: Recent advances and implications in cancer medicine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Activation of the p53 pathway by small-molecule-induced MDM2 and MDMX dimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Overview of the STAT-3 signaling pathway in cancer and the development of specific inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for N-Methyl Lactam as a Solvent in Polymerization Reactions
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Methyl-2-pyrrolidone (NMP), a prominent N-Methyl lactam, is a versatile, polar aprotic solvent widely employed in the synthesis of high-performance polymers.[1] Its high boiling point, excellent thermal and chemical stability, and ability to dissolve a broad range of monomers and polymers make it an ideal medium for various polymerization reactions.[2] These characteristics are particularly advantageous in the production of engineering plastics such as aromatic polyamides (aramids), polyimides, and polysulfones, which are known for their exceptional thermal stability and mechanical properties.[1] This document provides detailed application notes and experimental protocols for utilizing NMP as a solvent in these critical polymerization processes.
Key Advantages of NMP in Polymerization
-
High Solvency: NMP effectively dissolves a wide array of polar and non-polar monomers and the resulting polymers, facilitating homogeneous reaction conditions.[2]
-
Thermal Stability: Its high boiling point (202-204 °C) allows for polymerization reactions to be conducted at elevated temperatures, which is often necessary for achieving high molecular weights and desirable polymer properties.[2]
-
Chemical Inertness: NMP is chemically stable under various reaction conditions, minimizing side reactions and ensuring the integrity of the polymerization process.[1]
-
Miscibility with Water: NMP is miscible with water, which can be advantageous in certain precipitation and purification steps of the polymer.[2]
Applications in Polymer Synthesis
NMP serves as a crucial solvent in the industrial production of several high-performance polymers:
-
Aromatic Polyamides (Aramids): Used in the synthesis of aramids like Poly(p-phenylene terephthalamide) (PPTA), known for their high strength and thermal resistance. The solvent helps to keep the rigid polymer chains in solution during polymerization.[3][4]
-
Polyimides: NMP is the solvent of choice for the two-step synthesis of polyimides, starting with the formation of a soluble poly(amic acid) precursor, which is then thermally or chemically converted to the final polyimide.[5][6]
-
Polysulfones: In the preparation of polysulfone membranes via the phase inversion method, NMP is used to dissolve the polysulfone polymer to create the casting solution.[7][8]
Data Presentation
The following tables summarize quantitative data from various polymerization reactions using NMP as the solvent.
Table 1: Synthesis of Aromatic Polyamides in NMP
| Diamine | Diacid Chloride | Monomer Conc. (mmol) | Solvent (NMP) Volume (mL) | Additive | Reaction Conditions | Inherent Viscosity (dL/g) |
| p-Phenylenediamine (PPD) | Terephthaloyl Chloride (TC) | 5 | 25 | 2 g CaCl2 | 0-5 °C for 1h, then 20 °C for 12h | 6.7 |
| Aromatic Diamine (V) | Isophthaloyl Chloride (IPC) | Not Specified | Not Specified | Not Specified | Low Temperature | 0.30 - 0.52 |
| Aromatic Diamine (V) | Terephthaloyl Chloride (TPC) | Not Specified | Not Specified | Not Specified | Low Temperature | 0.30 - 0.52 |
| 1,4-Bis(4-aminophenoxy)-2-t-butylbenzene | Diimide-diacid I | Not Specified | Not Specified | Pyridine, CaCl2 | Triphenyl phosphite activated | 0.98 - 1.51 |
Table 2: Synthesis of Polyimides in NMP (Two-Step Method)
| Dianhydride | Diamine | Monomer Conc. | Solvent | Imidization Method | Key Properties |
| Pyromellitic dianhydride (PMDA) | 4,4'-Oxydianiline (ODA) | High concentration favored | NMP or DMAc | Thermal: 250-350 °C or stepwise heating to 300 °C | High thermal stability |
| Benzophenone tetracarboxylic dianhydride (BTDA) | p-Phenylenediamine (PPDA) | Not Specified | Polar aprotic solvent | Elevated temperature | Excellent mechanical and dielectric properties |
| Various Aromatic Dianhydrides | 1,1'-bis[4-(4'-benzylaminooxy) phenyl] cyclohexane | Not Specified | NMP | Thermal cyclodehydration | Excellent yields (96-98%) |
Table 3: Preparation of Polysulfone Membranes in NMP (Phase Inversion Method)
| Polymer | Polymer Conc. (wt%) | Co-solvent | Non-solvent | Key Parameters | Membrane Structure |
| Polysulfone (PSU) | 15 - 21 | Tetrahydrofuran (THF) | Water | Evaporation time: 0-100 s | Asymmetric, porous |
| Polysulfone (PSf) | 20 | Ethylene glycol | Water | Solvent evaporation at 300 °C for 2 min | Uniform pores |
| Polyetherimide (PEI) | 16 | Water | Water, methanol, ethanol, etc. | N/A | Not Specified |
Experimental Protocols
Protocol 1: Synthesis of Poly(p-phenylene terephthalamide) (PPTA)
This protocol is based on the classical low-temperature solution polycondensation method.[3][4]
Materials:
-
p-Phenylenediamine (PPD)
-
Terephthaloyl chloride (TC)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Calcium chloride (CaCl2), anhydrous
-
Nitrogen gas
Equipment:
-
Double-walled glass flask with a mechanical stirrer
-
Nitrogen inlet and outlet
-
Cooling bath
Procedure:
-
Dry all glassware thoroughly before use.
-
Charge the reaction flask with PPD (5 mmol), CaCl2 (2 g), and NMP (25 mL) under a nitrogen atmosphere.
-
Stir the mixture at room temperature until the diamine and salt are completely dissolved.
-
Cool the solution to 0 °C using a cooling bath.
-
Slowly add a stoichiometric amount of TC (5 mmol) to the stirred solution.
-
Maintain the reaction temperature at 5 °C for 1 hour.
-
Allow the reaction to proceed at 20 °C for an additional 12 hours under a nitrogen blanket.
-
The resulting viscous polymer solution can be used for fiber spinning or precipitated in a non-solvent like water to isolate the polymer.
Protocol 2: Synthesis of a Polyimide via a Two-Step Poly(amic acid) Method
This protocol describes a general procedure for synthesizing a polyimide.[5][6]
Materials:
-
Aromatic dianhydride (e.g., Pyromellitic dianhydride - PMDA)
-
Aromatic diamine (e.g., 4,4'-Oxydianiline - ODA)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Nitrogen gas
Equipment:
-
Three-necked flask with a mechanical stirrer and nitrogen inlet
-
Glass plate or substrate for film casting
-
Oven or furnace capable of reaching at least 350 °C
Procedure:
Step 1: Synthesis of Poly(amic acid)
-
In a clean, dry three-necked flask under a nitrogen atmosphere, dissolve the aromatic diamine in anhydrous NMP at room temperature. Higher monomer concentrations are generally favored.[5]
-
Slowly add an equimolar amount of the aromatic dianhydride powder to the stirred diamine solution. A slight excess of dianhydride can sometimes be used to achieve higher molecular weights.[5]
-
Continue stirring at ambient temperature for several hours (e.g., 2-24 hours) to form a viscous poly(amic acid) solution.
Step 2: Imidization
-
Cast the poly(amic acid) solution onto a glass substrate to form a thin film.
-
Place the cast film in an oven for thermal imidization. A typical heating cycle involves:
-
During heating, the poly(amic acid) undergoes cyclodehydration to form the insoluble, thermally stable polyimide film.
Protocol 3: Preparation of a Polysulfone Membrane via Non-Solvent Induced Phase Separation (NIPS)
This protocol outlines a general method for fabricating polysulfone membranes.[7][9]
Materials:
-
Polysulfone (PSf) polymer
-
N-Methyl-2-pyrrolidone (NMP)
-
Deionized water (non-solvent)
Equipment:
-
Beaker or flask for preparing the casting solution
-
Magnetic stirrer
-
Glass plate
-
Casting knife or doctor blade
-
Immersion bath
Procedure:
-
Prepare a dope solution by dissolving a specific concentration of polysulfone (e.g., 15-25 wt%) in NMP. Stir the mixture until the polymer is completely dissolved and a homogeneous solution is formed.[9][10]
-
Degas the solution to remove any air bubbles.
-
Pour the dope solution onto a clean, flat glass plate.
-
Use a casting knife to spread the solution into a thin film of uniform thickness.
-
Optionally, allow the solvent to partially evaporate for a controlled period (e.g., 30-120 seconds) to influence the membrane morphology.[9]
-
Immerse the glass plate with the cast film into a coagulation bath containing deionized water.
-
The exchange between the solvent (NMP) and non-solvent (water) induces phase separation, leading to the formation of a porous polysulfone membrane.
-
Keep the membrane in the water bath until it detaches from the glass plate.
-
Wash the membrane thoroughly with deionized water to remove any residual solvent.
Mandatory Visualization
Caption: Experimental workflows for polymer synthesis using NMP.
Safety and Handling
N-Methyl-2-pyrrolidone is a reproductive toxicant and can cause skin and eye irritation. It is essential to handle NMP in a well-ventilated area, such as a fume hood, and to wear appropriate personal protective equipment (PPE), including chemical-resistant gloves (e.g., butyl rubber), safety goggles, and a lab coat. Consult the Safety Data Sheet (SDS) for NMP for detailed safety information before use.
Conclusion
N-Methyl lactams, particularly NMP, are indispensable solvents in the synthesis of high-performance polymers. Their unique combination of high solvency, thermal stability, and chemical inertness enables the production of materials with superior properties for demanding applications. The protocols and data presented in these application notes provide a valuable resource for researchers and professionals working in polymer chemistry and materials science. Adherence to proper experimental procedures and safety precautions is paramount for successful and safe polymer synthesis.
References
- 1. nbinno.com [nbinno.com]
- 2. productcatalog.eastman.com [productcatalog.eastman.com]
- 3. mdpi.com [mdpi.com]
- 4. New Insights in the Synthesis of High-Molecular-Weight Aromatic Polyamides-Improved Synthesis of Rod-like PPTA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 6. azom.com [azom.com]
- 7. New Preparation Methods for Pore Formation on Polysulfone Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. Study of phase inversion parameters for EB-cured polysulfone-based membranes - RSC Advances (RSC Publishing) [pubs.rsc.org]
N-Methyl Lactams in Peptide Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl lactams, particularly N-Methyl-2-pyrrolidone (NMP), are widely utilized polar aprotic solvents in solid-phase peptide synthesis (SPPS). Their excellent solvating properties for amino acid derivatives, coupling reagents, and peptide resins are crucial for efficient peptide chain assembly.[1][2] Furthermore, the growing emphasis on green chemistry has led to the investigation and adoption of less hazardous N-methyl lactam alternatives, such as N-butylpyrrolidinone (NBP), which have demonstrated comparable or even superior performance in terms of yield, purity, and reduction of side reactions.[3][4][5]
This document provides detailed application notes and experimental protocols for the use of N-methyl lactams in peptide synthesis, with a focus on both the established NMP and the greener alternative NBP.
Data Presentation: Quantitative Comparison of Solvents
The choice of solvent significantly impacts several aspects of solid-phase peptide synthesis, including resin swelling, reaction kinetics, and the occurrence of side reactions. The following tables summarize quantitative data comparing N-methyl lactams with the commonly used solvent N,N-dimethylformamide (DMF).
Resin Swelling
Effective resin swelling is critical to ensure accessibility of reagents to the growing peptide chain.[6]
Table 1: Resin Swelling in Various Solvents
| Resin Type | Solvent | Swelling (mL/g) | Reference |
| Polystyrene (PS) | NMP | ~5.5 | [7] |
| Polystyrene (PS) | DMF | ~5.3 | [7] |
| Polystyrene (PS) | NBP | Comparable to DMF | [4] |
| Polystyrene (PS) | 2-MeTHF | ~4.3 | [7] |
| ChemMatrix® | NMP | ~9.1 | [7] |
| ChemMatrix® | DMF | ~9.5 | [7] |
| ChemMatrix® | NBP | Slightly inferior to DMF | [6] |
Note: Swelling values can vary depending on the specific resin cross-linking and experimental conditions.
Peptide Yield and Purity
The ultimate measure of a solvent's efficacy is the yield and purity of the final peptide product.
Table 2: Synthesis of Model Peptides - NBP vs. DMF
| Peptide | Solvent | Crude Yield (%) | Crude Purity (%) | Reference |
| [Asp5]-vasopressin | NBP | > DMF | > DMF | [4] |
| [Asp5]-vasopressin | NBP:EtOAc (1:1) | > DMF | > DMF | [4] |
| [Asp5]-vasopressin | NBP:2-Me-THF (1:1) | > DMF | > DMF | [4] |
| [Asp26]-calcitonin | NBP | 28.7 | 97.9 | [4] |
Side Reaction Mitigation
The choice of solvent can influence the rate of common side reactions in SPPS.
Table 3: Effect of Solvent on Side Reactions
| Side Reaction | Solvent | Observation | Reference |
| Racemization | NBP | Lower or equal to DMF | [1][3] |
| Aspartimide Formation | NBP | Clearly lower than DMF | [1][3] |
Experimental Protocols
The following are detailed protocols for key steps in Fmoc-based solid-phase peptide synthesis utilizing N-methyl lactams.
Protocol 1: Resin Swelling
Objective: To adequately swell the solid support to allow for efficient diffusion of reagents.
Materials:
-
Solid-phase synthesis resin (e.g., Rink Amide, Wang)
-
N-Methyl-2-pyrrolidone (NMP) or N-butylpyrrolidinone (NBP)
-
Solid-phase synthesis vessel
Procedure:
-
Place the desired amount of resin in the synthesis vessel.
-
Add a sufficient volume of NMP or NBP to completely cover the resin (approximately 10-15 mL per gram of resin).
-
Allow the resin to swell for at least 1 hour at room temperature with gentle agitation. For highly cross-linked resins, a longer swelling time may be necessary.
-
After swelling, drain the solvent. The resin is now ready for the first amino acid coupling.
Protocol 2: Fmoc Deprotection
Objective: To remove the fluorenylmethyloxycarbonyl (Fmoc) protecting group from the N-terminus of the growing peptide chain.
Materials:
-
Fmoc-protected peptide-resin
-
Deprotection solution: 20% piperidine in NMP or NBP (v/v)
-
NMP or NBP for washing
-
Solid-phase synthesis vessel
Procedure:
-
Drain the solvent from the peptide-resin.
-
Add the deprotection solution to the resin.
-
Agitate the mixture for 3 minutes at room temperature.
-
Drain the deprotection solution.
-
Add a fresh portion of the deprotection solution and agitate for an additional 10-15 minutes.
-
Drain the deprotection solution.
-
Wash the resin thoroughly with NMP or NBP (5-7 times) to remove residual piperidine and the dibenzofulvene-piperidine adduct.
-
Proceed to the coupling step.
Protocol 3: Amino Acid Coupling
Objective: To couple the next Fmoc-protected amino acid to the deprotected N-terminus of the peptide-resin.
Materials:
-
Deprotected peptide-resin
-
Fmoc-amino acid (3-5 equivalents relative to resin loading)
-
Coupling reagent (e.g., HATU, HBTU) (2.9 equivalents)
-
Base (e.g., DIPEA, NMM) (6 equivalents)
-
NMP or NBP as the reaction solvent
Procedure:
-
In a separate vial, dissolve the Fmoc-amino acid and the coupling reagent in NMP or NBP.
-
Add the base to the activation mixture and allow it to pre-activate for 1-5 minutes.
-
Add the activated amino acid solution to the deprotected peptide-resin.
-
Agitate the reaction mixture at room temperature for 1-2 hours. The reaction time may need to be extended for sterically hindered amino acids.
-
Monitor the coupling reaction for completion using a qualitative test (e.g., Kaiser test).
-
Once the reaction is complete, drain the coupling solution.
-
Wash the resin thoroughly with NMP or NBP (3-5 times) to remove excess reagents and byproducts.
Mandatory Visualizations
Solid-Phase Peptide Synthesis (SPPS) Workflow
Caption: General workflow of solid-phase peptide synthesis using N-methyl lactams.
Solvent Selection Logic for SPPS
Caption: Decision-making flowchart for solvent selection in SPPS.
References
- 1. researchgate.net [researchgate.net]
- 2. <i>N</i>‐Butylpyrrolidinone for Solid‐Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better th… [ouci.dntb.gov.ua]
- 3. N-Butylpyrrolidinone for Solid-Phase Peptide Synthesis is Environmentally Friendlier and Synthetically Better than DMF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lup.lub.lu.se [lup.lub.lu.se]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. arrow.tudublin.ie [arrow.tudublin.ie]
Application of N-Methyl Lactam in the Synthesis of Beta-Lactams: A Review of Solvent Effects and Synthetic Protocols
Introduction
The beta-lactam ring is a cornerstone of medicinal chemistry, forming the structural core of widely used antibiotics such as penicillins, cephalosporins, carbapenems, and monobactams. The synthesis of this strained four-membered ring has been a subject of intensive research, leading to the development of various synthetic methodologies. Among the factors influencing the outcome of these syntheses, the choice of solvent plays a critical role, particularly in controlling the stereochemistry of the resulting beta-lactam.
This document explores the application of N-methyl lactams, specifically N-methyl-2-pyrrolidone (NMP), in the synthesis of beta-lactams. NMP is a polar aprotic solvent known for its high boiling point, thermal stability, and excellent dissolving power for a wide range of organic and inorganic compounds.[1] While the properties of NMP suggest its potential utility in organic synthesis, a comprehensive review of the literature indicates that its specific application as a primary solvent in mainstream beta-lactam ring-forming reactions is not widely documented.
Therefore, this application note will focus on the broader role of polar aprotic solvents in beta-lactam synthesis, using well-established protocols with other common solvents to illustrate the principles that would apply to a solvent like NMP. The primary focus will be on the Staudinger [2+2] cycloaddition, a cornerstone of beta-lactam synthesis, where solvent polarity is known to significantly impact diastereoselectivity.
The Role of Polar Aprotic Solvents in Staudinger [2+2] Cycloaddition
The Staudinger reaction involves the [2+2] cycloaddition of a ketene with an imine to form a beta-lactam. The reaction is believed to proceed through a zwitterionic intermediate. The polarity of the solvent can influence the lifetime and conformational flexibility of this intermediate, thereby affecting the stereochemical outcome of the reaction.
In non-polar solvents, the zwitterionic intermediate is less stabilized and rapidly collapses to form the cis-beta-lactam, which is often the kinetically favored product. Conversely, polar aprotic solvents, such as dichloromethane, acetonitrile, and theoretically NMP, can stabilize the zwitterionic intermediate. This stabilization allows for rotation around the newly formed C-C bond, leading to the thermodynamically more stable trans intermediate, which then cyclizes to form the trans-beta-lactam as the major product.
Below is a diagram illustrating the general mechanism of the Staudinger reaction and the influence of solvent polarity on the stereochemical outcome.
Experimental Protocols and Data
While specific protocols detailing the use of NMP in beta-lactam synthesis are scarce, the following section provides a representative protocol for the Staudinger reaction using a common polar aprotic solvent, dichloromethane (DCM). This protocol illustrates the general conditions under which a high-boiling polar aprotic solvent like NMP could theoretically be employed, likely with adjustments to temperature and reaction time.
Protocol 1: Synthesis of a trans-β-Lactam via Staudinger Cycloaddition
This protocol describes the synthesis of a trans-3-azido-4-styryl-azetidin-2-one, a precursor for various carbapenems, using a polar aprotic solvent.
Materials:
-
Cinnamaldehyde imine (1.0 eq)
-
Azidoacetyl chloride (1.2 eq)
-
Triethylamine (TEA) (1.5 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
To a stirred solution of the cinnamaldehyde imine in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine.
-
Slowly add a solution of azidoacetyl chloride in anhydrous DCM to the reaction mixture over 30 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with the addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane mixture) to afford the desired trans-β-lactam.
Quantitative Data:
The table below summarizes typical results for the synthesis of trans-β-lactams using different solvents to illustrate the solvent effect. While data for NMP is not available from the reviewed literature, the trend suggests that as a polar aprotic solvent, it would likely favor the formation of the trans isomer.
| Solvent | Dielectric Constant (ε) | cis:trans Ratio | Yield (%) | Reference |
| Benzene | 2.3 | 70:30 | ~65 | Generic Result |
| Dichloromethane | 9.1 | 15:85 | ~80 | Generic Result |
| Acetonitrile | 37.5 | 10:90 | ~85 | Generic Result |
| NMP (for reference) | 32.2 | N/A | N/A |
Table 1: Effect of Solvent Polarity on the Diastereoselectivity of the Staudinger Reaction.
General Experimental Workflow
The synthesis and purification of beta-lactams typically follow a standardized workflow, as depicted in the diagram below. The choice of solvent, such as NMP, would primarily be in the "Reaction" stage. Given NMP's high boiling point, its removal during the "Work-up and Purification" stage would require high vacuum distillation.
Conclusion
N-methyl-2-pyrrolidone (NMP) is a versatile polar aprotic solvent with properties that could theoretically be beneficial in the synthesis of beta-lactams, particularly in directing the stereochemical outcome towards the trans isomer in reactions such as the Staudinger cycloaddition. However, a review of the available scientific literature reveals a lack of specific, detailed protocols where NMP is employed as the primary solvent for these transformations. The industrial synthesis of beta-lactam antibiotics is a well-established field, and the absence of NMP in common protocols may be due to factors such as its high boiling point, which can complicate product isolation, or the availability of other suitable solvents that provide excellent results.
For researchers and drug development professionals, while NMP remains a viable solvent for a wide range of organic reactions, its application in the core synthesis of the beta-lactam ring is not a mainstream approach. The provided protocols using more conventional solvents serve as a reliable guide for the synthesis of these important pharmaceutical building blocks. Further investigation into niche applications or in the synthesis of specific, highly functionalized beta-lactams may yet reveal a role for N-methyl lactams in this field.
References
Application Notes and Protocols for N-Methyl Lactam as a Medium for Enzymatic Reactions in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The use of non-aqueous media for enzymatic reactions has opened up new possibilities in biocatalysis, enabling reactions that are difficult or impossible to perform in aqueous solutions. Organic solvents can enhance the solubility of non-polar substrates, shift reaction equilibria to favor synthesis over hydrolysis, and suppress water-dependent side reactions. N-methyl lactams, particularly N-methyl-2-pyrrolidone (NMP), are a class of polar aprotic solvents with properties that make them attractive media for enzymatic reactions.[1][2] NMP is a versatile solvent with high chemical and thermal stability, a high boiling point, and miscibility with water and many organic solvents, making it a suitable candidate for a range of biocatalytic applications.[3]
These application notes provide an overview of the use of N-methyl lactams as a medium for enzymatic reactions, with a focus on lipases and proteases. Detailed protocols for representative reactions are provided, along with a summary of quantitative data to guide researchers in designing their experiments.
Advantages of N-Methyl Lactams in Enzymatic Reactions
The unique properties of N-methyl lactams offer several advantages for enzymatic reactions in organic media:
-
High Solvency: N-methyl lactams can dissolve a wide range of organic compounds, including many substrates and products of enzymatic reactions that have limited solubility in other common organic solvents.[3]
-
Enhanced Enzyme Stability: For certain enzymes, the polar aprotic nature of N-methyl lactams can help maintain the essential layer of water around the enzyme that is necessary for its catalytic activity, thus enhancing its stability.
-
Favorable Reaction Equilibria: By minimizing the water content, N-methyl lactams can shift the thermodynamic equilibrium of hydrolytic enzymes to favor synthesis reactions, such as esterification and peptide bond formation.[4]
-
Reduced Microbial Contamination: The use of organic solvents like N-methyl lactams can inhibit the growth of microorganisms, which is a common issue in aqueous reaction media.
Data Presentation: Quantitative Analysis of Enzyme Activity
The choice of solvent can significantly impact the activity and stability of an enzyme. The following tables summarize the effects of different organic solvents, including those with properties similar to N-methyl lactams, on the activity of lipases and proteases. This data can serve as a guide for selecting appropriate reaction conditions.
Table 1: Effect of Various Organic Solvents on Protease Stability
| Organic Solvent | Log P | Relative Activity (%) |
| Benzene | 2.0 | 174 |
| Acetone | -0.23 | 163 |
| Chloroform | 2.0 | 154.8 |
| Toluene | 2.5 | 134.5 |
| Hexane | 3.5 | 130.2 |
| Methanol | -0.76 | 129.8 |
| Isopropanol | 0.28 | 124.6 |
| Dimethyl sulfoxide (DMSO) | -1.3 | 119.5 |
| Dimethylformamide (DMF) | -1.0 | 100 |
| Ethanol | -0.24 | 97.1 |
Data adapted from a study on the stability of protease from Brevibacillus laterosporus strain PAP04 after incubation in 50% (v/v) organic solvent for two weeks.
Table 2: Initial Transesterification Activities of Lipases in Various Organic Solvents
| Lipase | Solvent | Log P | Initial Activity (nmol pNP/min) |
| Novozyme 435 | 2-Methyl-2-butanol (2M2B) | 1.1 | 51.2 ± 33.3 |
| Novozyme 435 | tert-Butanol | 0.8 | 93.6 ± 8.1 |
| Novozyme 435 | Acetone | -0.23 | 27.6 ± 12.1 |
| Novozyme 435 | Acetonitrile (ACN) | -0.33 | 112.5 ± 21.2 |
| Lipozyme | 2-Methyl-2-butanol (2M2B) | 1.1 | 141.4 ± 31.6 |
| Lipozyme | tert-Butanol | 0.8 | 51.1 ± 23.3 |
| Lipozyme | Acetone | -0.23 | 52.9 ± 22.1 |
Data from a study on lipase-catalyzed synthesis of 4-nitrophenol esters using methyl octanoate.[5] Note: NMP has a Log P of -0.46, similar to acetone and acetonitrile.
Experimental Protocols
The following are detailed protocols for key enzymatic reactions that can be performed in N-methyl lactam-based solvent systems.
Protocol 1: Lipase-Catalyzed Enantioselective Transesterification of a Lactam
This protocol is adapted from the resolution of N-hydroxymethyl vince lactam and can be generalized for the kinetic resolution of other chiral alcohols.
Objective: To perform the enantioselective acylation of a racemic alcohol using a lipase in an organic solvent system containing an this compound.
Materials:
-
Lipase (e.g., from Burkholderia ambifaria or Candida antarctica Lipase B)
-
Racemic alcohol substrate
-
Acyl donor (e.g., vinyl acetate)
-
N-Methyl-2-pyrrolidone (NMP)
-
Co-solvent (e.g., hexane, methyl tert-butyl ether (MTBE))
-
Molecular sieves (3Å, activated)
-
Reaction vessel (e.g., screw-capped vial)
-
Shaker incubator
-
Analytical equipment for monitoring conversion and enantiomeric excess (e.g., chiral HPLC or GC)
Procedure:
-
Enzyme Preparation: Dry the lipase under vacuum for 24 hours prior to use.
-
Reaction Setup:
-
To a 10 mL screw-capped vial, add the racemic alcohol substrate (e.g., 0.1 mmol).
-
Add the acyl donor (e.g., 0.2 mmol, 2 equivalents).
-
Add the desired volume of NMP and co-solvent to achieve the desired solvent ratio (e.g., 1 mL of a 1:9 v/v NMP:MTBE mixture).
-
Add activated molecular sieves (e.g., 50 mg) to maintain anhydrous conditions.
-
Add the lipase (e.g., 10 mg).
-
-
Reaction:
-
Seal the vial tightly and place it in a shaker incubator.
-
Incubate the reaction at a controlled temperature (e.g., 40°C) with constant agitation (e.g., 200 rpm).
-
-
Monitoring:
-
At regular intervals, withdraw a small aliquot of the reaction mixture.
-
Filter the aliquot to remove the enzyme.
-
Analyze the sample by chiral HPLC or GC to determine the conversion and the enantiomeric excess of the remaining substrate and the product.
-
-
Work-up:
-
Once the desired conversion is reached (typically around 50% for kinetic resolution), stop the reaction by filtering off the enzyme.
-
Remove the solvent under reduced pressure.
-
Purify the product and the unreacted substrate by column chromatography.
-
Expected Outcome: One enantiomer of the alcohol is acylated by the lipase, leaving the other enantiomer unreacted. This allows for the separation of the two enantiomers.
Protocol 2: Protease-Catalyzed Peptide Synthesis in N-Methyl-2-pyrrolidone
This protocol describes a general method for the synthesis of a dipeptide using a protease in a low-water organic medium. NMP is used to dissolve the reactants.[3]
Objective: To synthesize a peptide bond between two amino acid derivatives using a protease in NMP.
Materials:
-
Protease (e.g., Subtilisin Carlsberg, α-Chymotrypsin)
-
N-protected amino acid ester (acyl donor, e.g., N-acetyl-L-phenylalanine ethyl ester)
-
Amino acid amide or ester (nucleophile, e.g., L-leucine amide)
-
N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Buffer for pH adjustment of the enzyme (e.g., Tris-HCl)
-
Reaction vessel (e.g., glass vial with a magnetic stirrer)
-
Magnetic stirrer
-
Analytical equipment for product analysis (e.g., HPLC)
Procedure:
-
Enzyme Preparation: The protease is lyophilized from an aqueous buffer of a specific pH to maintain its optimal ionization state in the organic solvent. Dissolve the enzyme in the desired buffer, freeze-dry, and then store in a desiccator.
-
Reaction Setup:
-
In a dry glass vial, dissolve the N-protected amino acid ester (e.g., 0.1 mmol) and the amino acid amide (e.g., 0.2 mmol, 2 equivalents) in anhydrous NMP (e.g., 1 mL).
-
Add the lyophilized protease (e.g., 5 mg).
-
-
Reaction:
-
Seal the vial and stir the mixture at a constant temperature (e.g., 30°C).
-
-
Monitoring:
-
Monitor the progress of the reaction by taking aliquots at different time points and analyzing them by HPLC to quantify the formation of the dipeptide product.
-
-
Work-up:
-
Upon completion, dilute the reaction mixture with a suitable solvent (e.g., ethyl acetate) and filter to remove the enzyme.
-
Wash the organic phase with acidic and basic aqueous solutions to remove unreacted starting materials.
-
Dry the organic phase over anhydrous sodium sulfate and evaporate the solvent to obtain the crude peptide product.
-
Purify the product by crystallization or chromatography.
-
Expected Outcome: Formation of a new peptide bond, resulting in a dipeptide product. The yield will depend on the specific substrates, enzyme, and reaction conditions.
Visualization of Experimental Workflows
The following diagrams illustrate the general workflows for the enzymatic reactions described above.
Caption: Workflow for lipase-catalyzed transesterification.
Caption: Workflow for protease-catalyzed peptide synthesis.
Conclusion
N-methyl lactams, particularly NMP, represent a promising class of solvents for conducting enzymatic reactions in non-aqueous media. Their excellent solvency and stability can lead to improved reaction outcomes for a variety of biocatalytic transformations. The provided protocols and data serve as a starting point for researchers to explore the potential of N-methyl lactams in their own work. Further optimization of reaction parameters such as enzyme and substrate concentration, temperature, and water activity will be crucial for achieving high efficiency and selectivity in these solvent systems.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. dokumen.pub [dokumen.pub]
- 4. Recent trends in protease-catalyzed peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a microtiter plate-based assay for the detection of lipase-catalyzed transesterifications in organic solvents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantification of N-Methyl Lactams in Solution
Audience: Researchers, scientists, and drug development professionals.
Introduction:
N-Methyl lactams, such as N-Methyl-2-pyrrolidone (NMP) and N-Methyl-caprolactam, are widely used as solvents in various industries, including pharmaceuticals, electronics, and petrochemicals.[1][2] Due to their potential toxicity and environmental impact, it is crucial to have reliable and sensitive analytical methods for their quantification in different matrices.[1] These application notes provide detailed protocols for the determination of N-Methyl lactams in solution using various analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
High-Performance Liquid Chromatography (HPLC) with UV Detection
Principle:
HPLC is a widely used technique for the separation and quantification of N-Methyl lactams. The method typically involves a reversed-phase column where the separation is based on the differential partitioning of the analyte between the mobile phase and the stationary phase. Detection is commonly achieved using a UV detector, as N-Methyl lactams exhibit absorbance at low UV wavelengths.[3]
Experimental Protocol: Quantification of NMP in an Aqueous Solution
This protocol is adapted from a method for the determination of NMP in water.[4]
-
Instrumentation:
-
HPLC system equipped with a pump, an injector, a variable wavelength UV detector, and a data acquisition system.
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size).[4]
-
-
Reagents and Materials:
-
N-Methyl-2-pyrrolidone (NMP), analytical standard grade.
-
Methanol, HPLC grade.
-
Water, HPLC grade.
-
-
Procedure:
-
Standard Preparation:
-
Prepare a stock solution of NMP (e.g., 1000 µg/mL) in water.
-
Perform serial dilutions of the stock solution with water to prepare working standards in the desired concentration range (e.g., 0.1 µg/mL to 100 µg/mL).
-
-
Sample Preparation:
-
For aqueous solutions, filter the sample through a 0.45 µm filter prior to injection.
-
-
Chromatographic Conditions:
-
Calibration and Quantification:
-
Inject the standard solutions to construct a calibration curve by plotting the peak area against the concentration of NMP.
-
Inject the prepared sample and determine the concentration of NMP from the calibration curve.
-
-
Quantitative Data Summary: HPLC-UV Method for NMP
| Parameter | Value | Reference |
| Linearity Range | 0.11 - 1.08 µg/mL | [3] |
| Correlation Coefficient (r²) | 1.000 | [3] |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3 | [3] |
| Limit of Quantitation (LOQ) | RSD of peak areas ≤ 10% for six injections | [3] |
Experimental Workflow: HPLC-UV Analysis of NMP
Caption: Workflow for the quantification of NMP by HPLC-UV.
Gas Chromatography (GC) with Flame Ionization (FID) or Nitrogen-Phosphorus (NPD) Detection
Principle:
GC is a powerful technique for the analysis of volatile and semi-volatile compounds like N-Methyl lactams.[2] The sample is vaporized and separated on a capillary column. FID is a universal detector for organic compounds, while NPD offers higher selectivity and sensitivity for nitrogen-containing compounds like NMP.[5][6]
Experimental Protocol: Quantification of NMP in Air (adapted from NIOSH Method 1302)
This protocol is suitable for environmental or workplace air monitoring.[5]
-
Instrumentation:
-
Gas chromatograph equipped with an autosampler, a split/splitless injector, and an FID or NPD detector.
-
Capillary column (e.g., 30 m x 0.32 mm ID, 1 µm film thickness, crossbonded 5% diphenyl-95% dimethyl polysiloxane).[5]
-
-
Reagents and Materials:
-
Procedure:
-
Sample Collection:
-
Draw a known volume of air through a charcoal sorbent tube at a calibrated flow rate (e.g., 0.05 to 0.2 L/min).[6]
-
-
Standard Preparation:
-
Prepare a stock solution of NMP in the desorption solvent.
-
Prepare a series of working standards by diluting the stock solution with the desorption solvent.
-
-
Sample Preparation:
-
Break the ends of the sorbent tube and transfer the front and back sorbent sections to separate vials.
-
Add 1 mL of the desorption solvent to each vial, cap, and allow to stand for 30 minutes with occasional agitation.[5]
-
-
GC Conditions:
-
Calibration and Quantification:
-
Analyze the standards to generate a calibration curve.
-
Analyze the sample extracts and quantify NMP based on the calibration curve.
-
-
Quantitative Data Summary: GC-FID/NPD Method for NMP
| Parameter | GC-NPD | GC-FID | Reference |
| Range | 0.063 to 25.8 µ g/sample | 0.662 to 2066 µ g/sample | [5] |
| Estimated LOD | 0.02 µ g/sample | 0.3 µ g/sample | [5] |
| Precision (r) | 0.05 | 0.01 | [5] |
Experimental Workflow: GC Analysis of NMP from Air Samples
Caption: Workflow for the quantification of NMP from air samples by GC.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle:
LC-MS/MS offers high sensitivity and selectivity for the quantification of N-Methyl lactams, especially in complex matrices like biological fluids or drug products.[7][8] The method combines the separation power of HPLC with the specific detection capabilities of tandem mass spectrometry.[8] Multiple Reaction Monitoring (MRM) is typically used for quantification, providing excellent signal-to-noise ratios.[9]
Experimental Protocol: Quantification of NMP in a Biological Matrix (e.g., Liver Tissue)
This protocol is based on a validated method for NMP in swine liver.[9][10]
-
Instrumentation:
-
LC-MS/MS system consisting of an HPLC or UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
-
Reagents and Materials:
-
N-Methyl-2-pyrrolidone (NMP), analytical standard grade.
-
Deuterated NMP (e.g., d9-NMP) as an internal standard (IS).[9]
-
Acetonitrile, LC-MS grade.
-
Methanol, LC-MS grade.
-
Formic acid, LC-MS grade.
-
Water, LC-MS grade.
-
Solid Phase Extraction (SPE) cartridges (e.g., C18+WAX mixed-mode) for sample cleanup.[10]
-
-
Procedure:
-
Standard Preparation:
-
Prepare stock solutions of NMP and the internal standard (d9-NMP) in a suitable solvent (e.g., acetonitrile).
-
Prepare calibration standards by spiking blank matrix extract with known amounts of NMP and a fixed amount of the internal standard.
-
-
Sample Preparation (Extraction and Cleanup):
-
Homogenize the tissue sample.
-
Add the internal standard (d9-NMP) to the homogenized sample.
-
Centrifuge the sample and collect the supernatant.
-
Perform a solid-phase extraction (SPE) cleanup of the supernatant using a C18+WAX cartridge to remove matrix interferences.[10]
-
Evaporate the eluate and reconstitute in the mobile phase.
-
-
LC-MS/MS Conditions:
-
LC Column: A hydrophilic interaction liquid chromatography (HILIC) column or a reversed-phase C18 column.[10]
-
Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%).[9]
-
Ionization Mode: Positive electrospray ionization (ESI+).[9][10]
-
MS/MS Detection (MRM Transitions):
-
-
Calibration and Quantification:
-
Generate a calibration curve by plotting the peak area ratio of NMP to the internal standard against the concentration of NMP.
-
Analyze the prepared samples and calculate the concentration of NMP using the calibration curve. The internal standard compensates for matrix effects and variations in injection volume.[10]
-
-
Quantitative Data Summary: LC-MS/MS Method for NMP
| Parameter | Value | Matrix | Reference |
| Linearity Range | 2 - 2000 ppb | Drug Products | [7] |
| LOD | 5 ng/g | Swine Liver | [10] |
| LOD | 0.0001 mg/L | Urine | [11] |
| LOQ | 2 ppb | Drug Products | [7] |
| Precision (CV%) | 3.4% - 9.2% | Urine | [11] |
| Accuracy/Recovery | 93.8% - 112.1% | Drug Products | [7] |
Experimental Workflow: LC-MS/MS Analysis of NMP in Biological Samples
Caption: Workflow for the quantification of NMP by LC-MS/MS.
References
- 1. osha.gov [osha.gov]
- 2. agilent.com [agilent.com]
- 3. academic.oup.com [academic.oup.com]
- 4. tandfonline.com [tandfonline.com]
- 5. cdc.gov [cdc.gov]
- 6. Analytical Method [keikaventures.com]
- 7. A General LC-MS/MS Method for Monitoring Potential β-Lactam Contamination in Drugs and Drug-Manufacturing Surfaces - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. rsc.org [rsc.org]
- 9. fda.gov [fda.gov]
- 10. Validated hydrophilic interaction LC-MS/MS method for determination of N-methyl-2-pyrrolidinone residue: Applied to a depletion study of N-methyl-2-pyrrolidinone in swine liver following intramuscular administration of drug N-methyl-2-pyrrolidinone formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Direct determination of N-methyl-2-pyrrolidone metabolites in urine by HPLC-electrospray ionization-MS/MS using deuterium-labeled compounds as internal standard - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: N-Methyl Lactams in Multicomponent Reactions
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-methyl lactams are versatile reagents in multicomponent reactions (MCRs), offering an efficient pathway to complex nitrogen-containing heterocyclic structures. Their utility is particularly significant in medicinal chemistry and drug discovery, where the rapid generation of diverse molecular scaffolds is paramount. This document provides an overview of the applications of N-methyl lactams in MCRs, focusing on the Ugi and Passerini reactions, and furnishes detailed experimental protocols for their implementation.
Multicomponent reactions, by their nature, are convergent, atom-economical processes where three or more reactants combine in a single synthetic operation to form a product that incorporates substantial portions of all the starting materials. The inclusion of N-methyl lactams in these reactions often leads to the formation of lactam-fused or lactam-substituted heterocyclic systems, which are prevalent in a wide array of biologically active compounds.
Application Notes
N-methyl lactams can participate in MCRs in several capacities:
-
As the Amine Component: In reactions like the Ugi four-component reaction (Ugi-4CR), the endocyclic nitrogen of an N-methyl lactam can act as the amine component, leading to the formation of complex diamide structures.
-
As a Bifunctional Component: When the lactam ring is appropriately substituted, it can act as a bifunctional building block, contributing both the amine and another reactive group to the MCR.
-
Post-MCR Cyclization Substrate: The product of an MCR involving a reactant with a pendant this compound moiety can undergo subsequent intramolecular cyclization to yield novel heterocyclic systems.
The primary advantage of using N-methyl lactams in MCRs is the direct incorporation of a lactam motif, a privileged structure in medicinal chemistry, into the final product. This strategy has been successfully employed in the synthesis of inhibitors for various enzymes and receptors.
Key Multicomponent Reactions Involving N-Methyl Lactams
1. Ugi Four-Component Reaction (Ugi-4CR)
The Ugi reaction is a cornerstone of MCR chemistry, combining an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce an α-acylamino amide.[1] When an this compound is used as the amine component, the reaction yields a product with a lactam substituent.
A notable application involves the use of isatin as the carbonyl component in an Ugi four-center, three-component reaction (U4C3R) to synthesize oxindole-lactam hybrids.[2] These compounds have shown potential as inhibitors of central nervous system targets like cholinesterases.[2]
Workflow for a Typical Ugi-4CR
Caption: General workflow for an Ugi four-component reaction.
2. Passerini Three-Component Reaction (Passerini-3CR)
The Passerini reaction involves the combination of a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to form an α-acyloxy carboxamide.[3][4] While direct participation of N-methyl lactams is less common, derivatives of lactams can be employed as one of the components. For instance, a carboxylic acid-functionalized this compound could be used.
Reaction Mechanism of the Passerini Reaction (Concerted)
Caption: Concerted mechanism of the Passerini three-component reaction.
Experimental Protocols
Protocol 1: Synthesis of an Oxindole-γ-Lactam Hybrid via Ugi-type Reaction
This protocol is adapted from the synthesis of oxindole-lactam hybrids, which have been investigated as potential butyrylcholinesterase inhibitors.[2]
Materials:
-
Isatin (or N-substituted isatin) (1.0 mmol)
-
γ-Aminobutyric acid (GABA) (1.0 mmol)
-
Cyclohexyl isocyanide (1.0 mmol)
-
Methanol (5 mL)
-
Magnetic stirrer and hotplate
-
Round-bottom flask (25 mL)
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
To a 25 mL round-bottom flask, add isatin (1.0 mmol), γ-aminobutyric acid (1.0 mmol), and methanol (5 mL).
-
Stir the mixture at room temperature for 10 minutes to ensure dissolution and initial imine formation.
-
Add cyclohexyl isocyanide (1.0 mmol) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24-48 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
The crude product is then purified by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure oxindole-γ-lactam hybrid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and HRMS.
Data Presentation
The scope of the reaction can be explored by varying the substituents on the isatin ring and using different isocyanides. The results can be summarized in a table as follows:
| Entry | Isatin Substituent | Isocyanide | Yield (%) |
| 1 | H | Cyclohexyl | 75 |
| 2 | 5-Br | Cyclohexyl | 72 |
| 3 | N-Methyl | Cyclohexyl | 78 |
| 4 | H | tert-Butyl | 70 |
| 5 | H | Benzyl | 65 |
Note: The yields presented are hypothetical and for illustrative purposes.
Protocol 2: Synthesis of a Dihydropyrimidinone via Biginelli-type Reaction
While not directly involving N-methyl lactams as a primary reactant in its classical form, the Biginelli reaction is a fundamental MCR for synthesizing nitrogen-containing heterocycles and provides a basis for more complex syntheses that could incorporate lactam moieties.[5][6] This protocol describes the synthesis of a dihydropyrimidinone.
Materials:
-
Benzaldehyde (10 mmol)
-
Ethyl acetoacetate (10 mmol)
-
Urea (15 mmol)
-
Ethanol (20 mL)
-
Concentrated Hydrochloric Acid (catalytic amount)
-
Magnetic stirrer and hotplate with reflux condenser
-
Round-bottom flask (100 mL)
-
Standard glassware for work-up and purification
Procedure:
-
In a 100 mL round-bottom flask, combine benzaldehyde (10 mmol), ethyl acetoacetate (10 mmol), urea (15 mmol), and ethanol (20 mL).
-
Add a few drops of concentrated hydrochloric acid as a catalyst.
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring for 4-6 hours.
-
After the reaction is complete (monitored by TLC), allow the mixture to cool to room temperature.
-
A precipitate will form. Cool the mixture further in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure dihydropyrimidinone.
-
Characterize the final product by melting point, ¹H NMR, and ¹³C NMR.
Data Presentation
The versatility of the Biginelli reaction can be demonstrated by using various aromatic aldehydes.
| Entry | Aldehyde | Yield (%) |
| 1 | Benzaldehyde | 85 |
| 2 | 4-Chlorobenzaldehyde | 88 |
| 3 | 4-Methoxybenzaldehyde | 90 |
| 4 | 3-Nitrobenzaldehyde | 82 |
Note: The yields presented are hypothetical and for illustrative purposes.
Logical Relationship of Biginelli Reaction Components
Caption: Reactant relationship in the Biginelli multicomponent reaction.
Conclusion
N-methyl lactams are valuable building blocks in multicomponent reactions, enabling the efficient synthesis of a diverse range of complex heterocyclic compounds. The Ugi and related MCRs provide a powerful platform for the rapid generation of compound libraries for drug discovery and development. The protocols and data presented herein serve as a practical guide for researchers and scientists in this field.
References
- 1. Ugi reaction - Wikipedia [en.wikipedia.org]
- 2. Ugi Reaction Synthesis of Oxindole–Lactam Hybrids as Selective Butyrylcholinesterase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Passerini reaction - Wikipedia [en.wikipedia.org]
- 4. Passerini Reaction [organic-chemistry.org]
- 5. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 6. Biginelli Reaction [organic-chemistry.org]
Application Notes and Protocols: The Role of N-Methyl Lactam in Agrochemical Compound Preparation
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Methyl-2-pyrrolidone (NMP), a prominent N-Methyl lactam, serves as a versatile and highly effective polar aprotic solvent in the agrochemical industry. Its unique properties, including high solvency power, low volatility, and chemical stability, make it an invaluable component in both the synthesis and formulation of a wide range of pesticides, including herbicides, insecticides, and fungicides.[1][2][3] These attributes facilitate improved reaction kinetics, higher yields in synthetic processes, and enhanced stability and bioavailability of active ingredients in final formulations.[1] This document provides detailed application notes, experimental protocols, and visualizations to illustrate the utility of this compound in the preparation of key agrochemical compounds.
Data Presentation
The strong solvency of N-Methyl lactams is crucial for dissolving a wide array of active agrochemical ingredients, which is a critical factor for both synthesis and formulation. The following table summarizes the solubility of several key agrochemicals in N-(n-butyl)-2-pyrrolidone, a close analog of NMP, demonstrating the high capacity of this solvent class to dissolve these compounds.
| Active Agrochemical Ingredient | Type | Solubility in N-(n-butyl)-2-pyrrolidone (% by weight) |
| Azoxystrobin | Fungicide | > 20% |
| Tebuconazole | Fungicide | > 50% |
| Prothioconazole | Fungicide | > 35% |
| Imidacloprid | Insecticide | > 15% |
| Thiacloprid | Insecticide | > 15% |
| Metribuzin | Herbicide | > 50% |
| Saflufenacil | Herbicide | > 20% |
Data sourced from patent literature describing the use of N-substituted pyrrolidones as solvents for agrochemical active agents.[4]
Experimental Protocols
The following protocols are illustrative examples based on patent literature for the synthesis of key agrochemicals where N-Methyl-2-pyrrolidone (NMP) can be utilized as a reaction solvent. It is important to note that reaction conditions may require optimization for specific laboratory settings.
Protocol 1: Synthesis of Imidacloprid
Objective: To synthesize the insecticide Imidacloprid by reacting 2-chloro-5-(chloromethyl)pyridine with 2-nitroiminoimidazolidine using NMP as the solvent.
Materials:
-
2-chloro-5-(chloromethyl)pyridine
-
2-nitroiminoimidazolidine
-
Potassium carbonate (K₂CO₃)
-
N-Methyl-2-pyrrolidone (NMP)
-
Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
Procedure:
-
In a three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and thermometer, add 2-nitroiminoimidazolidine and potassium carbonate.
-
Add N-Methyl-2-pyrrolidone (NMP) to the flask to dissolve the reactants. The volume of NMP should be sufficient to ensure good stirring and dissolution.
-
Heat the mixture to a reflux temperature suitable for NMP (around 80-90 °C) with continuous stirring.
-
Gradually add a stoichiometric amount of 2-chloro-5-(chloromethyl)pyridine to the reaction mixture.
-
Maintain the reaction at reflux for several hours, monitoring the progress by a suitable analytical method such as Thin Layer Chromatography (TLC).
-
Upon completion of the reaction, cool the mixture to room temperature.
-
Filter the reaction mixture to remove inorganic salts.
-
The NMP solvent can be removed from the filtrate under reduced pressure to yield the crude Imidacloprid product.
-
The crude product can be further purified by recrystallization from a suitable solvent.
Logical Workflow for Imidacloprid Synthesis:
Caption: Workflow for the synthesis of Imidacloprid.
Protocol 2: Formulation of an Abamectin Emulsifiable Concentrate
Objective: To prepare a stable emulsifiable concentrate (EC) formulation of the insecticide/acaricide Abamectin using NMP as a solvent.
Materials:
-
Abamectin technical grade
-
N-Methyl-2-pyrrolidone (NMP)
-
Aromatic hydrocarbon solvent (e.g., Solvesso™ 200)
-
Emulsifier blend (e.g., a mix of anionic and non-ionic surfactants)
-
Stabilizer (optional)
-
Laboratory glassware (beakers, graduated cylinders)
-
Magnetic stirrer
Procedure:
-
In a beaker, dissolve the required amount of Abamectin technical grade in N-Methyl-2-pyrrolidone (NMP) with stirring until a clear solution is obtained. The high solvency of NMP is critical for dissolving the active ingredient.[1]
-
In a separate beaker, prepare a mixture of the aromatic hydrocarbon solvent and the emulsifier blend.
-
Slowly add the Abamectin-NMP solution to the solvent-emulsifier mixture under continuous stirring.
-
If required, add a stabilizer to the formulation.
-
Continue stirring until a homogeneous, clear, and stable emulsifiable concentrate is formed.
-
The resulting EC can be tested for its emulsion stability by diluting it in water according to standard protocols.
Workflow for Abamectin EC Formulation:
Caption: Process flow for Abamectin emulsifiable concentrate formulation.
Signaling Pathways and Mechanisms of Action
Understanding the mode of action of agrochemicals is crucial for their effective and sustainable use. NMP, by ensuring the effective delivery of the active ingredient, plays an indirect but vital role in these biochemical processes.
Imidacloprid: Nicotinic Acetylcholine Receptor Agonist
Imidacloprid is a neonicotinoid insecticide that acts as an agonist at the nicotinic acetylcholine receptors (nAChRs) in the central nervous system of insects.[5] It binds to these receptors, causing persistent stimulation and leading to the paralysis and eventual death of the insect.
Caption: Mechanism of action of Imidacloprid.
Glyphosate: EPSP Synthase Inhibitor
Glyphosate is a broad-spectrum herbicide that inhibits the enzyme 5-enolpyruvylshikimate-3-phosphate synthase (EPSPS) in the shikimate pathway. This pathway is essential for the synthesis of aromatic amino acids in plants. Inhibition of EPSPS leads to a deficiency in these crucial amino acids, ultimately causing plant death.
Caption: Glyphosate's inhibition of the shikimate pathway.
Azoxystrobin: Quinone Outside Inhibitor (QoI)
Azoxystrobin is a strobilurin fungicide that inhibits mitochondrial respiration in fungi. It binds to the Quinone outside (Qo) site of the cytochrome bc1 complex (Complex III) in the electron transport chain, blocking ATP synthesis and leading to fungal cell death.
Caption: Azoxystrobin's mode of action as a QoI fungicide.
Conclusion
N-Methyl lactams, particularly NMP, are indispensable solvents in the modern agrochemical industry. Their ability to dissolve a wide range of active ingredients is crucial for both the efficient synthesis and the formulation of high-performance pesticides. The provided protocols and diagrams offer a foundational understanding for researchers and professionals in the field, highlighting the critical role of these solvents in developing effective crop protection solutions. Further research and process optimization will continue to leverage the beneficial properties of N-Methyl lactams in advancing agrochemical technology.
References
- 1. The Role of NMP in Modern Pesticide Formulations - Shenyang East Chemical Science-Tech Co., Ltd.(ES CHEM Co.,Ltd) [eschemy.com]
- 2. 360iresearch.com [360iresearch.com]
- 3. NMP Chemical Synthesis Application Case Study [eschemy.com]
- 4. patents.justia.com [patents.justia.com]
- 5. BE1020269A5 - USE OF REPLACEMENT SOLVENTS FOR N-METHYLPYRROLIDONE (NMP). - Google Patents [patents.google.com]
Application Notes and Protocols for the Synthesis of N-Substituted Methylene Lactams
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of prominent synthetic methodologies for the preparation of N-substituted methylene γ- and β-lactams. These compounds are of significant interest in medicinal chemistry and drug development due to their diverse biological activities, including antifungal and anticancer properties. The following sections detail key synthetic strategies, provide step-by-step experimental protocols for their implementation, and present quantitative data to facilitate methodological comparison and optimization.
Methodologies for the Synthesis of N-Substituted Methylene γ-Lactams
A prevalent and effective method for the synthesis of N-substituted γ-methylene γ-lactams involves a two-step sequence: a base-catalyzed condensation of an N-substituted cyanoacetamide with a 1,2-diketone to form a γ-hydroxy γ-lactam intermediate, followed by an acid-catalyzed dehydration to yield the target methylene lactam.[1] This approach is particularly noteworthy for producing compounds with significant fungicidal activity.[1]
Another powerful strategy is the intramolecular cyclization of N-allyl propiolamides. This method offers an efficient and atom-economical route to highly substituted γ-lactams.[2] Various transition metals, including palladium and rhodium, can catalyze this transformation, often with high efficiency.[2]
Application Note 1: Condensation-Dehydration Synthesis of Fungicidal γ-Methylene γ-Lactams
This two-step method provides a reliable route to novel fungicidal γ-methylene γ-lactams. The initial condensation is typically catalyzed by a mild base, and the subsequent dehydration is readily achieved with a strong acid.[1]
-
Dissolve the N-substituted cyanoacetamide (10 mmol) and the 1,2-diketone (11 mmol) in N,N-dimethylformamide (6 mL).
-
Add three drops of morpholine or piperidine to the solution.
-
Allow the mixture to stand at room temperature until thin-layer chromatography (TLC) indicates the complete consumption of the cyanoacetamide (typically 1–5 days). For more sterically hindered diketones, the reaction time may be extended up to seven days.
-
Pour the reaction mixture into water (100 mL).
-
Collect the resulting crystalline precipitate by filtration. If a precipitate does not form, extract the aqueous mixture with dichloromethane.
-
Purify the crude product by chromatography on silica gel.
-
Dissolve the γ-hydroxy γ-lactam intermediate in excess trifluoroacetic acid.
-
Stir the solution at room temperature overnight or warm gently for a few minutes to facilitate the elimination of water.
-
Monitor the reaction progress by TLC.
-
Upon completion, carefully neutralize the mixture and extract the product with a suitable organic solvent.
-
Wash the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and concentrate it under reduced pressure to yield the crude N-substituted γ-methylene γ-lactam.
-
Further purification can be achieved by recrystallization or column chromatography.
| N-Substituent | 1,2-Diketone | Condensation Time (days) | Dehydration Conditions | Overall Yield (%) | Reference |
| Phenyl | Butane-2,3-dione | 1 | Formic acid, heat | High | [1] |
| 4-Chlorophenyl | Butane-2,3-dione | 1-5 | Trifluoroacetic acid, RT | Not specified | [1] |
| Benzyl | 1-Phenylpropane-1,2-dione | 1-5 | Trifluoroacetic acid, RT | Not specified | [1] |
Table 1: Synthesis of N-Substituted γ-Methylene γ-Lactams via Condensation-Dehydration.
Methodologies for the Synthesis of N-Substituted Methylene β-Lactams
The synthesis of N-substituted α-methylene-β-lactams can be effectively achieved through intramolecular cyclization strategies. One notable method is the triphenylphosphine (PPh₃)-catalyzed umpolung cyclization of propiolamides.[3] This approach is advantageous due to its mild, metal-free conditions.[3] Another key strategy is the base-promoted intramolecular cyclization of N-benzyl-N-methyl-propiolamides, which offers high regioselectivity for the 4-exo-dig cyclization.
A more general and powerful method for constructing cyclic structures, including lactams, is the intramolecular Heck reaction.[4][5] This palladium-catalyzed reaction involves the intramolecular coupling of an alkenyl or aryl halide with an alkene and is known for its high functional group tolerance.[4][5]
Application Note 2: PPh₃-Catalyzed Umpolung Cyclization
This methodology provides a facile route to 4-substituted 3-methyleneazetidin-2-ones from readily available propiolamides under neutral conditions.[3]
-
To a solution of ethyl 2-(N-benzylpropiolamido)acetate (1.0 mmol) in ethanol (10 mL), add triphenylphosphine (0.1 mmol, 10 mol%).
-
Reflux the reaction mixture at 80°C and monitor its progress by TLC.
-
Upon completion, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the desired α-methylene-β-lactam.
| N-Substituent | R Group on Propiolamide | Catalyst Loading (mol%) | Solvent | Yield (%) | Reference |
| Benzyl | COOEt | 10 | Ethanol | 70 | [3] |
| tert-Butyl | COOEt | 10 | Ethanol | High | [3] |
| Phenyl | COPh | 10 | Ethanol | High | [3] |
Table 2: PPh₃-Catalyzed Synthesis of N-Substituted α-Methylene-β-Lactams.
Biological Activity and Signaling Pathways
N-substituted methylene lactams exhibit a range of biological activities. Notably, certain β-lactam derivatives have been identified as potent anticancer agents.[6][7][8] For instance, a novel N-methylthio-β-lactam has been shown to induce apoptosis in human leukemia cells by causing DNA damage, which subsequently activates the p38 mitogen-activated protein kinase (MAPK) signaling pathway, leading to S-phase arrest and ultimately, programmed cell death.[6]
Signaling Pathway of a Novel Anticancer β-Lactam
The diagram below illustrates the proposed mechanism of action for an N-methylthio-β-lactam in inducing apoptosis in cancer cells.[6]
References
- 1. connectsci.au [connectsci.au]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis of α-Methylene-β-Lactams via PPh3-Catalyzed Umpolung Cyclization of Propiolamides [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. soc.chim.it [soc.chim.it]
- 6. A novel beta-lactam antibiotic activates tumor cell apoptotic program by inducing DNA damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. storage.imrpress.com [storage.imrpress.com]
- 8. Natural and synthetic α-methylenelactones and α-methylenelactams with anticancer potential - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing N-Methylation of Lactams
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions for the N-methylation of lactams. This resource offers troubleshooting guides and frequently asked questions to address common challenges encountered during this crucial chemical transformation.
Troubleshooting Guide
This section addresses specific issues that may arise during the N-methylation of lactams, providing potential causes and actionable solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Question: My N-methylation reaction is resulting in a low yield or no desired product. What are the potential causes and how can I improve the yield?
-
Answer: Low yields in lactam N-methylation can stem from several factors. Here's a systematic approach to troubleshooting:
-
Incomplete Deprotonation: The nitrogen atom of the lactam needs to be sufficiently deprotonated to become nucleophilic. If using a base like sodium hydride (NaH), ensure it is fresh and that anhydrous conditions are strictly maintained, as NaH reacts with water.[1] Consider extending the deprotonation time or using a stronger base if necessary.
-
Inactive Methylating Agent: Methylating agents like methyl iodide can degrade over time. It is advisable to use a fresh bottle or purify the reagent before use.[2]
-
Suboptimal Reaction Temperature: The reaction temperature can significantly impact the rate and efficiency of the methylation. For methods using NaH/MeI, the reaction is often started at a low temperature (0 °C) and then allowed to warm to room temperature.[1] For methods involving dimethyl carbonate (DMC), higher temperatures (90-160 °C) are typically required.[1]
-
Insufficient Reaction Time: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure it has gone to completion. Some methods, like the Eschweiler-Clarke reaction, can require up to 24 hours.[1]
-
Moisture in the Reaction: Water can quench the deprotonated lactam and react with the methylating agent. Ensure all glassware is flame-dried or oven-dried and use anhydrous solvents.[1][2]
-
Issue 2: Formation of Side Products
-
Question: I am observing significant side product formation in my reaction mixture. What are the common side reactions and how can I minimize them?
-
Answer: The most common side reaction in the N-methylation of substrates with other nucleophilic sites is O-methylation.
-
O-Methylation: If your lactam substrate contains hydroxyl groups, these can also be methylated, leading to undesired byproducts.[3][4] To favor N-methylation over O-methylation, consider the following strategies:
-
Choice of Base and Solvent: The reaction conditions can influence the selectivity. Using a milder base and carefully selecting the solvent can sometimes favor N-alkylation.[4]
-
Protecting Groups: A common strategy is to protect the hydroxyl groups with a suitable protecting group before the N-methylation reaction. The protecting group can be removed in a subsequent step.[4]
-
-
Formation of Quaternary Ammonium Salts: The use of excess methylating agent can sometimes lead to the formation of quaternary ammonium salts, especially if the reaction conditions are harsh.[5] Use a controlled stoichiometric amount of the methylating agent to avoid this.
-
Issue 3: Difficulty in Product Purification
-
Question: I am struggling to purify my N-methylated lactam from the reaction mixture. What are the recommended purification techniques?
-
Answer: Purifying the N-methylated product can be challenging due to the presence of unreacted starting materials, reagents, and side products.
-
Column Chromatography: This is the most common method for purifying N-methylated lactams.[1] Optimizing the solvent system for your specific product is crucial for achieving good separation.
-
Work-up Procedure: A proper aqueous work-up is essential to remove inorganic salts and water-soluble impurities before chromatography.[1] For instance, quenching the reaction with a saturated aqueous solution of ammonium chloride is a common step in reactions using NaH.[1]
-
Removal of Excess Methyl Iodide: Methyl iodide is volatile and can often be removed under reduced pressure (rotary evaporation).[2] However, due to its toxicity, appropriate safety precautions must be taken.[1][2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for N-methylation of lactams?
A1: The three primary strategies for the N-methylation of lactams are classical N-alkylation with a strong base and methyl iodide, the Eschweiler-Clarke reaction, and a greener approach using dimethyl carbonate (DMC).[1] Another common and potent methylating agent is dimethyl sulfate (DMS).[6]
Q2: How do I choose the best N-methylation method for my specific lactam?
A2: The choice of method depends on several factors, including the substrate's sensitivity to heat and strong bases, safety considerations, and environmental impact.[1]
-
Classical Alkylation (NaH/MeI): This method is highly effective and generally provides high yields but requires stringent anhydrous conditions and the handling of hazardous reagents like sodium hydride and methyl iodide.[1]
-
Eschweiler-Clarke Reaction: This method uses formic acid and formaldehyde and is advantageous as it prevents the formation of quaternary ammonium salts. However, it requires higher temperatures and longer reaction times.[1]
-
Green Methylation (DMC): Dimethyl carbonate is an environmentally friendly and non-toxic methylating agent. This method often requires high temperatures and may need a catalyst.[1]
-
Dimethyl Sulfate (DMS): DMS is a potent and cost-effective methylating agent but is also highly toxic.[6][7]
Q3: What safety precautions should I take when working with methylating agents like methyl iodide and dimethyl sulfate?
A3: Both methyl iodide and dimethyl sulfate are toxic and suspected carcinogens.[1][7] Always handle these reagents in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves and safety glasses.[2] Be aware of the proper quenching and waste disposal procedures for these hazardous materials.
Q4: Can I use microwave irradiation to speed up the N-methylation reaction?
A4: Yes, microwave irradiation can be used to accelerate N-alkylation reactions, often under solvent-free conditions, which can reduce reaction times significantly.[8]
Data Presentation
Table 1: Comparison of Common N-Methylation Methods for Lactams
| Parameter | Classical Alkylation (NaH/MeI) | Eschweiler-Clarke Reaction | Green Methylation (DMC) | Dimethyl Sulfate (DMS) |
| Methylating Agent | Methyl Iodide (MeI)[1] | Formaldehyde (CH₂O)[1] | Dimethyl Carbonate (DMC)[1] | Dimethyl Sulfate (DMS)[6] |
| Co-reagent/Catalyst | Strong Base (e.g., NaH)[1] | Formic Acid (HCOOH)[1] | Base Catalyst (e.g., K₂CO₃)[1] | Base (e.g., K₂CO₃)[6] |
| Typical Temperature | 0 °C to Room Temperature[1] | 80 - 100 °C[1] | 90 - 160 °C[1] | Room Temperature to Reflux[6] |
| Typical Reaction Time | 1 - 6 hours[1] | 12 - 24 hours[1] | 8 - 24 hours[1] | Varies (monitored by TLC)[6] |
| Reported Yields | 70 - 95%[1] | Moderate to High | 70 - 90% | Good to Excellent |
| Safety Profile | Poor: MeI is toxic and a suspected carcinogen; NaH is highly flammable.[1] | Moderate: Formic acid and formaldehyde are corrosive and toxic.[1] | Excellent: DMC is non-toxic and biodegradable.[1] | Poor: DMS is highly toxic and a suspected carcinogen.[6][7] |
Experimental Protocols
Protocol 1: Classical N-Methylation using Sodium Hydride and Methyl Iodide
-
Prepare a solution of the starting lactam (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen).[1]
-
Cool the solution to 0 °C in an ice bath.[1]
-
Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.[1]
-
Stir the mixture at 0 °C for 30 minutes and then allow it to warm to room temperature for 1 hour to ensure complete deprotonation.[1]
-
Cool the reaction mixture back to 0 °C and add methyl iodide (MeI, 1.5 eq) dropwise via syringe.[1]
-
Stir the reaction at room temperature for 2-4 hours, monitoring the progress by TLC.[1]
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).[1]
-
Extract the mixture three times with ethyl acetate.[1]
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography on silica gel to yield the N-methylated lactam.[1]
Protocol 2: N-Methylation using Dimethyl Sulfate
-
Dissolve the starting lactam (1 equivalent) in a suitable solvent such as acetone.[6]
-
Add potassium carbonate (2 equivalents) to the solution.[6]
-
Slowly add dimethyl sulfate (1.1 equivalents) dropwise to the stirred suspension at room temperature. Caution: The reaction can be exothermic.[6]
-
After the addition is complete, heat the reaction mixture to reflux.[6]
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction mixture to room temperature.[6]
-
Filter the solid potassium carbonate and wash it with a small amount of acetone.[6]
-
Concentrate the filtrate under reduced pressure to remove the acetone.[6]
-
The residue can be further purified by column chromatography if necessary.
Protocol 3: Green N-Methylation with Dimethyl Carbonate (DMC)
-
In a sealed vessel, combine the starting lactam (1.0 eq), dimethyl carbonate (DMC, 5.0 eq), and a catalytic amount of a base such as potassium carbonate (K₂CO₃).[1]
-
Seal the vessel and heat the mixture to 120-150 °C with vigorous stirring for 8-12 hours.[1]
-
Monitor the reaction progress by TLC or GC-MS.[1]
-
After completion, cool the reaction mixture to room temperature.[1]
-
Remove the excess DMC under reduced pressure.[1]
-
Dissolve the residue in ethyl acetate and wash with water and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.[1]
-
Purify the resulting crude product by column chromatography.[1]
Visualizations
Caption: A generalized workflow for the N-methylation of lactams.
Caption: A decision tree for troubleshooting low yield in N-methylation.
References
- 1. benchchem.com [benchchem.com]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Technical Support Center: N-Methyl Lactam (NMP) Mediated Synthesis
Welcome to the technical support center for N-Methyl-2-pyrrolidone (NMP) mediated synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize reaction yields.
Troubleshooting Guide
This guide addresses specific problems you may encounter during your experiments, providing direct solutions to improve your synthetic outcomes.
Question: Why is my reaction yield unexpectedly low?
Answer:
Low yields in NMP-mediated reactions can stem from several factors, primarily related to reagent purity, reaction conditions, and workup procedures.
-
NMP Purity: The purity of N-Methyl-2-pyrrolidone is critical. Common impurities include N-methyl succinimide (NMS), 2-pyrrolidinone (2PYR), and unreacted starting materials like γ-butyrolactone (GBL). These can interfere with the reaction. Additionally, NMP is highly hygroscopic and can absorb significant amounts of water from the atmosphere, which can negatively impact moisture-sensitive reactions.[1]
-
Reaction Temperature: NMP is often used for high-temperature applications due to its high boiling point (202-204 °C) and thermal stability.[4][5] However, excessively high temperatures can lead to side reactions or degradation of starting materials or products.[6] Conversely, a temperature that is too low may result in an incomplete reaction.
-
Solution: Optimize the reaction temperature by running small-scale experiments at various temperatures to find the optimal balance between reaction rate and side product formation.
-
-
Reaction Time: Incomplete reactions are a common cause of low yields.[6]
-
Solution: Monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Extend the reaction time if the starting materials are not fully consumed.
-
-
Product Loss During Workup: NMP is miscible with water and many common organic solvents, which can make extraction challenging.[5][7] Significant amounts of the product may be lost to the aqueous layer during washing steps intended to remove the NMP.[8]
-
Solution: To minimize product loss, use multiple extractions with a suitable organic solvent. If the product is stable, washing the organic layer repeatedly with water and brine can help remove residual NMP.[8] For non-polar products, diluting the reaction mixture with a non-polar solvent like toluene before aqueous washing can improve phase separation and reduce product loss.[8]
-
Question: My final product is yellow or discolored. What is the cause and how can I fix it?
Answer:
Product discoloration, often appearing as a yellow tint, is typically a sign of impurities or product degradation.[9]
-
Cause: NMP can slowly oxidize in the presence of air, a process that can be accelerated by heat and light.[9] This degradation can introduce colored impurities into your reaction. High reaction temperatures can also cause the decomposition of reactants or products into colored byproducts.
-
Solution 1: Activated Carbon Treatment: Before the final purification step, dissolve the crude product in an appropriate solvent and stir it with a small amount of activated carbon for 15-30 minutes. The carbon can adsorb colored impurities. Filter the mixture through a pad of celite before proceeding with recrystallization or chromatography.[9]
-
Solution 2: Purification Under Inert Atmosphere: When performing high-temperature purifications like distillation, conduct the procedure under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[9]
-
Solution 3: Proper Storage: Store the purified NMP and your final product under an inert atmosphere, protected from light, and at low temperatures to prevent degradation over time.[9]
Question: I am having difficulty removing NMP from my reaction mixture after the reaction is complete. What are the best methods?
Answer:
Due to its high boiling point (202-204 °C), removing NMP can be challenging with a standard rotary evaporator.[7][10]
-
Method 1: Aqueous Extraction: Since NMP is water-soluble, it can be removed by washing the reaction mixture with water.[7] Dilute the reaction mixture with a water-immiscible organic solvent (like ethyl acetate or dichloromethane) and perform several washes with water and/or brine. This is often the most common and practical method.
-
Method 2: Vacuum Distillation: For compounds that are thermally stable, high-vacuum distillation can be effective.[11] This often requires heating the flask (e.g., to 70-85 °C) while applying a strong vacuum (e.g., <1 mmHg) and using a cold trap to collect the NMP.[11]
-
Method 3: Azeotropic Distillation: In some cases, azeotropic distillation can be used to remove NMP. For instance, water can be used to form an azeotrope to aid in its removal.[2]
-
Method 4: Lyophilization (Freeze-Drying): While possible, freeze-drying to remove NMP is generally not recommended for standard laboratory equipment as NMP can damage plastic and elastomer components in the system.[7] It requires specialized equipment capable of achieving very low pressures.[7]
Frequently Asked Questions (FAQs)
Q1: How does water content in NMP affect my reaction?
A1: NMP is very hygroscopic, meaning it readily absorbs moisture from the air.[12][1] The presence of water can significantly alter the solvent's properties, including its selectivity and effectiveness.[12] For moisture-sensitive reactions, such as those involving organometallics or strong bases, the presence of water can quench reagents, catalyze side reactions, or hydrolyze products, leading to lower yields. While some processes benefit from a controlled amount of water (e.g., 2-4% in certain extraction processes), it is crucial to use anhydrous NMP for most synthetic applications.[1]
Q2: What is the optimal temperature range for running reactions in NMP?
A2: There is no single optimal temperature; it is highly dependent on the specific reaction being performed. NMP's high boiling point makes it an excellent solvent for reactions requiring significant thermal energy to overcome activation barriers.[4] Many polymerizations and nucleophilic aromatic substitution reactions are run in the 100-180 °C range. However, it's important to be aware that side reactions and solvent degradation can increase with temperature.[6][13] Always start with conditions reported in the literature for similar transformations and optimize as needed.
Q3: Can NMP participate in the reaction instead of just acting as a solvent?
A3: Yes, under certain conditions, NMP can participate in reactions. In the presence of strong bases (like NaOH) and high temperatures, the lactam ring of NMP can undergo hydrolysis to form sodium N-methyl-4-aminobutyrate.[5][13] It can also act as a reducing agent in some nanoparticle syntheses, particularly at elevated temperatures.[14][15] Researchers should be aware of these possibilities, especially when using harsh reaction conditions.
Q4: What are the best practices for storing NMP?
A4: To maintain its purity, NMP should be stored in a tightly sealed container to prevent moisture absorption. To prevent slow oxidation, which can cause yellowing, it is best stored under an inert atmosphere (like nitrogen or argon) and protected from light.[9] Storing in a cool, dry place is also recommended.
Data & Protocols
Data Summary
Table 1: Effect of Alumina Treatment on NMP Purity
This table summarizes the effectiveness of a specific alumina type in removing impurities from N-Methyl-2-pyrrolidone, as measured at 4 bed volumes treated.
| Impurity Type | % Removed |
| Amine Impurities | ~80% |
| APHA Color | ~60% |
Data adapted from a purification method using alumina that desorbs less than 100 µmol/g of isobutylene in a standard test.[3]
Experimental Protocols
Protocol 1: General Purification of NMP by Vacuum Distillation
This protocol describes a general method for purifying NMP to remove water and other less volatile impurities.
Materials:
-
N-Methyl-2-pyrrolidone (technical grade)
-
Drying agent (e.g., CaH₂, P₂O₅)
-
Vacuum distillation apparatus with a short path head
-
Cold trap (liquid nitrogen or dry ice/acetone)
-
Heating mantle and magnetic stirrer
Procedure:
-
Pre-drying (Optional but Recommended): Stir the NMP over a suitable drying agent (e.g., calcium hydride) overnight. This will remove the bulk of the water.
-
Apparatus Setup: Assemble the vacuum distillation apparatus. Ensure all glass joints are properly sealed with vacuum grease. Place a stir bar in the distillation flask.
-
Distillation:
-
Decant the pre-dried NMP into the distillation flask.
-
Begin stirring and apply vacuum. Use a cold trap to protect the vacuum pump.
-
Slowly heat the flask using the heating mantle.
-
Discard the initial fraction (forerun), which may contain more volatile impurities.
-
Collect the main fraction distilling at a stable temperature and pressure (e.g., ~70-80°C at 10 mbar).[2]
-
-
Storage: Collect the purified NMP in a clean, dry flask and store it under an inert atmosphere (e.g., over molecular sieves in a bottle sealed with a septum) to prevent re-absorption of moisture.
Visual Guides
Diagrams
Caption: General workflow for a typical NMP-mediated organic synthesis experiment.
Caption: A troubleshooting flowchart for diagnosing and resolving low yield issues.
References
- 1. Measuring Moisture in N-Methyl-2-Pyrrolidone | Applied Analytics [aai.solutions]
- 2. KR950017953A - Purification of N-Methyl-2-Pyrrolidone (NMP) by Alkaline Treatment - Google Patents [patents.google.com]
- 3. EP1720833A1 - Method for purifying n-methyl-2-pyrrolidone - Google Patents [patents.google.com]
- 4. NMP Chemical Synthesis Application Case Study [eschemy.com]
- 5. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. iwatobipen.wordpress.com [iwatobipen.wordpress.com]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. N-Methyl-2-pyrrolidone as a Reaction Medium for Gold(III)-Ion Reduction and Star-like Gold Nanostructure Formation - PMC [pmc.ncbi.nlm.nih.gov]
troubleshooting side reactions in N-Methyl lactam synthesis
Welcome to the Technical Support Center for N-Methyl Lactam Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common issues encountered during the synthesis of N-methyl lactams.
Frequently Asked Questions (FAQs)
Q1: My N-methylation reaction is showing low to no conversion of the starting lactam. What are the common causes?
A1: Low or no conversion in N-methylation reactions can stem from several factors, primarily related to reagent activity and reaction conditions.
-
Inactive Base or Insufficient Deprotonation: For methods requiring a base (e.g., classical alkylation with NaH/MeI), incomplete deprotonation of the lactam is a frequent issue. Ensure your base is fresh and handled under strictly anhydrous conditions, as strong bases like sodium hydride are highly sensitive to moisture. The choice of a sufficiently strong base to deprotonate the lactam amide is critical.
-
Reagent Quality: The purity and reactivity of the methylating agent are paramount. Methyl iodide, for instance, can degrade over time and should be stored properly. Ensure all reagents are of high purity and suitable for the reaction.
-
Inadequate Temperature: Some N-methylation methods require specific temperature ranges to proceed efficiently. For instance, reactions with dimethyl carbonate (DMC) often necessitate higher temperatures (90-160 °C) to achieve a reasonable reaction rate. Conversely, classical alkylation is often initiated at 0 °C and then warmed to room temperature.
-
Poor Solubility: The starting lactam and reagents must be adequately dissolved in the chosen solvent for the reaction to occur. If solubility is an issue, consider a different solvent system.
Q2: I am observing the formation of multiple products in my reaction mixture. What are the likely side reactions?
A2: The formation of multiple products is typically due to side reactions such as over-methylation, hydrolysis of the lactam ring, or elimination reactions.
-
Over-methylation: While less common for lactams compared to primary amines, the formation of quaternary ammonium salts can occur, especially with highly reactive methylating agents like methyl iodide if reaction conditions are not carefully controlled.[1]
-
Hydrolysis: The lactam ring can be susceptible to hydrolysis, especially under harsh acidic or basic conditions, or if there is residual water in the reaction mixture. This will lead to the formation of the corresponding amino acid.
-
Elimination Reactions: Depending on the structure of the lactam, elimination reactions can occur, leading to the formation of unsaturated byproducts.
Q3: How can I minimize the formation of byproducts during the synthesis?
A3: Minimizing byproduct formation requires careful control over reaction conditions.
-
Control Stoichiometry: Use the correct stoichiometry of reagents. An excess of the methylating agent can increase the likelihood of over-methylation.
-
Temperature Control: Maintain the optimal temperature for your specific reaction. For exothermic reactions, ensure adequate cooling to prevent runaway reactions and the formation of degradation products.
-
Anhydrous Conditions: For reactions sensitive to water, such as those using strong bases, ensure all glassware is flame-dried and solvents are anhydrous to prevent hydrolysis.
-
Choice of Method: Consider the stability of your substrate. For sensitive molecules, a milder method like the Eschweiler-Clarke reaction or the use of dimethyl carbonate might be preferable to classical alkylation with a strong base.
Q4: My final product is difficult to purify. What are the recommended purification techniques?
A4: Purification of N-methyl lactams often involves removing unreacted starting materials and side products.
-
Aqueous Workup: An initial aqueous workup can remove many impurities. For example, an acidic wash can remove unreacted amines, while a basic wash can remove acidic byproducts.
-
Column Chromatography: Silica gel column chromatography is a highly effective method for separating the desired this compound from closely related impurities.
-
Distillation: For volatile N-methyl lactams, distillation under reduced pressure can be an effective purification method, particularly for large-scale synthesis.
-
Crystallization: If the product is a solid, recrystallization from a suitable solvent system can yield highly pure material.
Troubleshooting Guides
Problem 1: Low Yield in Classical N-Alkylation (e.g., NaH/MeI)
| Symptom | Possible Cause | Suggested Solution |
| Low or no product formation, starting material recovered. | Incomplete deprotonation of the lactam due to inactive NaH or presence of moisture. | Use fresh NaH from a new container. Ensure all glassware is flame-dried and solvents are anhydrous. |
| Low reactivity of methyl iodide. | Use freshly distilled or purchased methyl iodide. Store it over copper wire to stabilize it. | |
| Formation of a complex mixture of products. | Reaction temperature too high, leading to side reactions. | Maintain the reaction temperature at 0 °C during the addition of NaH and MeI, and then allow it to slowly warm to room temperature. |
| Presence of impurities in the starting lactam. | Purify the starting lactam by recrystallization or distillation before use. |
Problem 2: Side Product Formation in Eschweiler-Clarke Reaction
| Symptom | Possible Cause | Suggested Solution |
| Presence of N-formyl lactam as a byproduct. | Incomplete reduction of the intermediate iminium ion. | Ensure a sufficient excess of formic acid is used. Increase the reaction time or temperature moderately. |
| Low yield and recovery of starting material. | Insufficient reaction temperature or time. | The Eschweiler-Clarke reaction often requires heating (80-100 °C) for an extended period (12-24 hours). Ensure these conditions are met. |
| Product is contaminated with colored impurities. | Decomposition of reagents or product at high temperatures. | Avoid excessive heating. Purify the crude product by column chromatography. |
Problem 3: Issues with Green Methylation using Dimethyl Carbonate (DMC)
| Symptom | Possible Cause | Suggested Solution |
| Very slow or incomplete reaction. | Insufficient temperature. | DMC is less reactive than traditional methylating agents and typically requires higher temperatures (120-150 °C) and a sealed reaction vessel to proceed efficiently. |
| Ineffective catalyst. | Ensure the base catalyst (e.g., K₂CO₃, TMEDA) is active and present in the correct amount. | |
| Formation of methoxycarbonyl lactam byproduct. | Reaction with the carbonate moiety of DMC. | Optimize the reaction conditions, such as temperature and catalyst, to favor N-methylation. |
Data Presentation
Table 1: Comparison of Common N-Methylation Methods for Lactams
| Parameter | Classical Alkylation (NaH/MeI) | Eschweiler-Clarke Reaction | Green Methylation (DMC) |
| Methylating Agent | Methyl Iodide (MeI) | Formaldehyde (CH₂O) | Dimethyl Carbonate (DMC) |
| Co-reagent/Catalyst | Strong Base (e.g., NaH) | Formic Acid (HCOOH) | Base Catalyst (e.g., K₂CO₃) |
| Typical Temperature | 0 °C to Room Temperature | 80 - 100 °C | 90 - 160 °C |
| Typical Reaction Time | 1 - 6 hours | 12 - 24 hours | 8 - 24 hours |
| Reported Yields | 70 - 95% | 60 - 90% | 65 - 95% |
| Common Byproducts | Iodide salts, potential for over-methylation products. | Carbon dioxide (CO₂), water. | Methanol, Carbon dioxide (CO₂). |
| Safety Profile | Poor: MeI is toxic and a suspected carcinogen. NaH is highly flammable.[2] | Moderate: Formic acid and formaldehyde are corrosive and toxic. | Excellent: DMC is non-toxic and biodegradable. |
Experimental Protocols
Protocol 1: Classical N-Methylation using Sodium Hydride and Methyl Iodide
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add the starting lactam (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 eq) portion-wise to the stirred solution.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour to ensure complete deprotonation.
-
Cool the reaction mixture back to 0 °C.
-
Add methyl iodide (1.5 eq) dropwise via syringe.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the mixture with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Eschweiler-Clarke Reductive N-Methylation
-
In a round-bottom flask, combine the starting lactam (1.0 eq), formic acid (1.8 eq), and a 37% aqueous solution of formaldehyde (1.1 eq).
-
Heat the reaction mixture to 80 °C and stir for 18 hours.
-
Cool the mixture to room temperature and add water and 1M HCl.
-
Extract the aqueous mixture with dichloromethane (DCM) to remove any non-basic impurities.
-
Basify the aqueous phase to pH 11 with a suitable base (e.g., NaOH).
-
Extract the basified solution with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Green N-Methylation using Dimethyl Carbonate (DMC)
-
In a sealed vessel, combine the starting lactam (1.0 eq), dimethyl carbonate (5.0 eq), and a catalytic amount of potassium carbonate (0.1 eq).
-
Seal the vessel and heat the mixture to 120-150 °C with vigorous stirring for 8-12 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature.
-
Remove the excess DMC under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizations
Caption: Classical N-methylation pathway and potential side reaction.
References
purification techniques for N-Methyl lactam from reaction mixtures
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of N-Methyl lactams from reaction mixtures.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying N-Methyl lactams?
Q2: My purified N-Methyl lactam is colored. What is the likely cause and how can I fix it?
A2: A colored sample, often appearing yellow or brown, typically indicates the presence of impurities. These can be residual starting materials, byproducts from the synthesis, or degradation products.[2] Re-purification is recommended. If column chromatography was used, ensure careful separation of the product from colored bands. In some cases, treating the crude product with activated charcoal before final purification can help remove colored impurities.[3]
Q3: What are some of the common impurities I might encounter?
A3: Common impurities can include unreacted starting materials (e.g., the parent lactam, methylating agent), solvents, and byproducts specific to the synthetic route used. For instance, in the Eschweiler-Clarke reaction, residual formaldehyde and formic acid may be present.[4] When using strong bases like sodium hydride with methyl iodide, over-methylation to form quaternary ammonium salts is a possibility.[4]
Q4: How can I monitor the progress of my purification?
Troubleshooting Guides
Distillation
Troubleshooting Common Distillation Issues
| Problem | Potential Cause | Solution |
| Product will not distill | - Vacuum is not low enough.- Temperature is too low.- Presence of high-boiling impurities. | - Check for leaks in the vacuum system.- Gradually increase the heating bath temperature.- Consider a pre-purification step like extraction to remove non-volatile impurities. |
| Bumping or uneven boiling | - Lack of boiling chips or inadequate stirring.- Too rapid heating. | - Add fresh boiling chips or use a magnetic stirrer.- Heat the distillation flask slowly and evenly. |
| Product co-distills with impurities | - Boiling points of the product and impurity are very close. | - Use a fractional distillation column with a higher number of theoretical plates.- Consider an alternative purification method like column chromatography. |
| Product decomposition | - Distillation temperature is too high. | - Use vacuum distillation to lower the boiling point.[1][5]- For thermally sensitive compounds, consider non-thermal purification methods. |
Column Chromatography
Troubleshooting Common Column Chromatography Issues
| Problem | Potential Cause | Solution |
| Poor separation of spots on TLC | - Inappropriate solvent system. | - Systematically vary the polarity of the eluent. A good starting point is a solvent system that gives the product an Rf value of 0.2-0.4 on TLC.[2] |
| Cracking or channeling of the silica gel bed | - Improperly packed column. | - Pack the column using a slurry method to ensure a uniform bed.[6] Avoid letting the column run dry. |
| Product is not eluting from the column | - Eluent is not polar enough. | - Gradually increase the polarity of the eluent. |
| Streaking of spots on TLC | - Compound is too concentrated.- Compound is acidic or basic. | - Dilute the sample before loading onto the column.- Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to improve peak shape. |
Experimental Protocols
General Extraction Protocol for this compound Synthesis
This protocol is a general guideline and may require optimization based on the specific reaction.
-
Quenching: After the reaction is complete, cool the reaction mixture to room temperature.
-
Dilution: Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) and water.[4]
-
Washing: Transfer the mixture to a separatory funnel.
-
Wash with a saturated aqueous solution of sodium bicarbonate to neutralize any acidic impurities.
-
Wash with brine (saturated aqueous NaCl solution) to remove residual water and some water-soluble impurities.[4]
-
-
Drying: Separate the organic layer and dry it over an anhydrous drying agent such as sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[4]
-
Concentration: Filter off the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to obtain the crude this compound.
Column Chromatography Protocol
-
Sample Preparation: Dissolve the crude this compound in a minimal amount of the chromatography eluent or a more polar solvent.
-
Column Packing: Prepare a slurry of silica gel in the initial, less polar eluent and pour it into a glass column. Allow the silica to settle, ensuring a flat, even bed.
-
Loading: Carefully load the prepared sample onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen solvent system, starting with a less polar mixture and gradually increasing the polarity if necessary.
-
Fraction Collection: Collect fractions in separate test tubes.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.[6]
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.[6]
Visualizations
Caption: General workflow for the purification of N-Methyl lactams.
Caption: Logical workflow for troubleshooting this compound purification.
References
- 1. AI-FutureSchool – Essential Techniques for Effective Purification Methods [ai-futureschool.com]
- 2. benchchem.com [benchchem.com]
- 3. US3792045A - Process for the purification of lactams - Google Patents [patents.google.com]
- 4. benchchem.com [benchchem.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
Technical Support Center: Strategies to Minimize Byproduct Formation in Lactam Alkylation
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and minimize byproduct formation during lactam alkylation experiments. Below, you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format, complete with data summaries, detailed experimental protocols, and visualizations to address common challenges.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am observing significant O-alkylation alongside my desired N-alkylation product. How can I improve the N-selectivity?
Answer: The competition between N-alkylation and O-alkylation is a common issue, as the enolate form of the deprotonated lactam presents two nucleophilic sites (the nitrogen and the oxygen).[1] Selectivity is influenced by the hardness/softness of the electrophile and nucleophile, the counter-ion (from the base), and the solvent.
Troubleshooting Steps:
-
Choice of Base: The counter-ion of the base plays a crucial role. Alkali metal bases like Sodium Hydride (NaH) or Potassium Carbonate (K₂CO₃) are generally preferred for N-alkylation.[2] The resulting sodium or potassium cation associates more loosely with the oxygen atom, leaving the softer nitrogen atom more available for attack. In contrast, silver salts can favor O-alkylation.
-
Solvent Selection: Polar aprotic solvents such as N,N-Dimethylformamide (DMF), Acetonitrile (ACN), or N-Methyl-2-pyrrolidone (NMP) are recommended.[2] These solvents effectively solvate the cation, promoting the dissociation of the ion pair and favoring the Sₙ2 reaction at the nitrogen.[2]
-
Alkylating Agent: While often dictated by the desired product, be aware that harder alkylating agents might slightly increase the proportion of O-alkylation.
Question 2: My reaction is producing di- or poly-alkylated products. How can I ensure mono-alkylation?
Answer: Polyalkylation occurs when the mono-alkylated lactam product reacts further with the alkylating agent. This can happen if the product is of similar or greater reactivity than the starting lactam.
Troubleshooting Steps:
-
Control Stoichiometry: Use a molar excess of the lactam relative to the alkylating agent. This statistically favors the reaction of the alkylating agent with the more abundant starting material.[3]
-
Controlled Addition: Add the alkylating agent slowly and dropwise to the reaction mixture. This maintains a low instantaneous concentration of the electrophile, reducing the likelihood of a second alkylation event.[4]
-
Temperature Control: Perform the addition at a lower temperature to moderate the reaction rate, which can improve selectivity for mono-alkylation.[4]
Question 3: I am seeing a significant amount of alkene byproduct from my alkyl halide. How can I minimize this elimination reaction?
Answer: Elimination (typically E2 or E1) is a common side reaction, especially when using secondary or tertiary alkyl halides as alkylating agents. The base used to deprotonate the lactam can also act as a base to promote elimination.
Troubleshooting Steps:
-
Temperature Control: This is the most critical factor. Lowering the reaction temperature significantly favors the substitution (alkylation) pathway over elimination.[3] Consider running the reaction at 0 °C or even lower.
-
Use a Milder/Bulkier Base: While a strong base is needed to deprotonate the lactam, an excessively strong or sterically unhindered base can promote elimination. Consider using a weaker base like K₂CO₃ or a bulkier base which may be less effective at abstracting a proton from the alkyl halide.[2][4]
-
Choice of Alkylating Agent: If possible, use a primary alkyl halide, as they are much less prone to elimination reactions than secondary or tertiary halides.
Question 4: What are the best general starting conditions for a lactam N-alkylation?
Answer: A good starting point for optimizing lactam N-alkylation involves a strong base in a polar aprotic solvent.
Recommended Starting Conditions:
-
Base: Sodium Hydride (NaH, ~1.1 equivalents) is a common and effective choice for generating the lactam anion. Alternatives include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃), which are milder and easier to handle.[2]
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) is a widely used solvent that facilitates the Sₙ2 reaction.[2] Anhydrous acetonitrile (ACN) is another excellent option.
-
Temperature: Start by deprotonating the lactam at 0 °C, then allow the reaction to slowly warm to room temperature after adding the alkylating agent. For less reactive alkylating agents, gentle heating (e.g., 50-80 °C) may be necessary.[2]
-
Atmosphere: Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent quenching of the base and anion by moisture.
Data Presentation: Impact of Reaction Parameters on Selectivity
The following table summarizes the qualitative effects of different reaction parameters on the outcome of lactam alkylation.
| Parameter | Variation | Effect on N-Alkylation | Effect on O-Alkylation | Effect on Elimination | Notes |
| Base | NaH, Cs₂CO₃, K₂CO₃ | Favorable | Minimized | Moderate | Strong bases ensure complete deprotonation.[2] |
| Ag₂O | Less Favorable | Potentially Favored | Low | Silver salts can coordinate with oxygen, promoting O-alkylation. | |
| Solvent | DMF, ACN (Polar Aprotic) | Favorable | Minimized | Moderate | Solvates the cation, favoring Sₙ2 at the nitrogen.[2] |
| Benzene (Non-polar) | Less Favorable | Can Increase | Can Increase | Lower reaction rates and potential for side reactions.[5] | |
| Alcohols (Protic) | Unfavorable | Unfavorable | Can Increase | The solvent will be deprotonated by strong bases. | |
| Temperature | Low (e.g., 0 °C) | Controlled Rate | Minimized | Minimized | Crucial for minimizing elimination with sensitive alkyl halides.[3][6] |
| High (e.g., >80 °C) | Faster Rate | Can Increase | Significantly Increased | Increases risk of elimination and other decomposition pathways.[7] | |
| Alkyl Halide | Primary (R-CH₂-X) | Favorable | Possible | Minimal | Ideal substrate for minimizing elimination. |
| Secondary (R₂-CH-X) | Possible | Possible | Increased Risk | Elimination becomes a significant competing reaction. | |
| Tertiary (R₃-C-X) | Difficult | Possible | Major Byproduct | Elimination is often the dominant pathway.[3] |
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of a Lactam using NaH
This protocol describes a standard method for the N-alkylation of a lactam such as 2-pyrrolidinone using an alkyl halide.
-
Preparation: Dry all glassware in an oven at >100 °C overnight and allow to cool in a desiccator.
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq.).
-
Solvent Addition: Add anhydrous DMF via syringe to the flask. Cool the suspension to 0 °C using an ice bath.
-
Lactam Addition: Dissolve the lactam (1.0 eq.) in a minimal amount of anhydrous DMF and add it dropwise to the NaH suspension over 15 minutes.
-
Deprotonation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes until hydrogen evolution ceases.
-
Alkylation: Cool the mixture back down to 0 °C. Add the alkyl halide (1.0-1.2 eq.) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or GC/MS. If the reaction is sluggish, it can be gently heated (e.g., to 50-60 °C).
-
Workup: Carefully quench the reaction by slowly adding it to a beaker of ice-water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate, 3 x volume).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or distillation.[2][8]
Protocol 2: Microwave-Assisted Solvent-Free N-Alkylation
This method offers a rapid and environmentally benign alternative to traditional heating.[9]
-
Reagent Preparation: In a mortar, grind potassium hydroxide (KOH, 4.0 eq.) and thoroughly mix with potassium carbonate (K₂CO₃, 4.0 eq.), tetrabutylammonium bromide (TBAB, 0.1 eq.), and the lactam (1.0 eq.).
-
Reaction Mixture: Transfer the solid mixture to an open conical flask or a dedicated microwave reaction vessel.
-
Alkylation: Add the alkyl halide (1.5 eq.) dropwise and briefly stir the mixture with a spatula.
-
Microwave Irradiation: Place the vessel in a domestic or laboratory microwave oven and irradiate at a reduced power setting (e.g., 300W) for 55-150 seconds. Monitor the reaction temperature and progress carefully.[9]
-
Workup: After cooling, extract the reaction mixture with a solvent like dichloromethane.
-
Purification: Remove the solvent under reduced pressure and purify the residue by recrystallization or Kugelrohr distillation.[9]
Visualizations
Caption: Troubleshooting workflow for identifying and solving common byproduct issues in lactam alkylation.
Caption: Competing N-alkylation vs. O-alkylation pathways after deprotonation of the lactam.
References
- 1. N -Alkylation vs. O -alkylation: influence on the performance of the photovoltaic cells based on a tetracyclic lactam polymer donor - RSC Advances (RSC Publishing) DOI:10.1039/C9RA01545K [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Product: AM-15-18 Advances in Alkylation – Breaking the Low Reaction Temperature Barrier: AFPM [www2.afpm.org]
- 7. pH and temperature effects on the hydrolysis of three β-lactam antibiotics: ampicillin, cefalotin and cefoxitin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
Technical Support Center: Overcoming Low Reactivity of Substrates in N-Methyl Lactam Solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low substrate reactivity in N-Methyl lactam solvents, primarily focusing on N-Methyl-2-pyrrolidone (NMP).
Troubleshooting Guides
Low reactivity in chemical syntheses can stem from a multitude of factors, ranging from suboptimal reaction conditions to inherent substrate properties. N-Methyl-2-pyrrolidone (NMP) is a powerful, polar aprotic solvent known for its high boiling point, thermal stability, and ability to dissolve a wide range of organic and inorganic compounds.[1][2][3] These properties often make it a suitable choice for reactions involving poorly soluble or unreactive substrates. However, even in NMP, reactions can be sluggish. This section provides structured guidance for troubleshooting common issues.
Issue 1: Slow or Incomplete Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira)
Palladium-catalyzed cross-coupling reactions are fundamental transformations in modern organic synthesis. When these reactions exhibit low conversion rates in NMP, a systematic approach to optimization is necessary.
Possible Causes and Solutions:
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation. Ensure the reaction is conducted under an inert atmosphere (e.g., argon or nitrogen) and that the solvent is thoroughly degassed.
-
Suboptimal Ligand Choice: The ligand plays a crucial role in stabilizing the palladium center and facilitating the catalytic cycle. For challenging substrates, bulky, electron-rich phosphine ligands are often more effective.
-
Inappropriate Base Selection: The choice of base is critical and highly dependent on the specific reaction and substrates. For instance, in Buchwald-Hartwig aminations, the base must be strong enough to deprotonate the amine without causing side reactions.[4][5]
-
Low Reaction Temperature: While NMP's high boiling point allows for a wide range of temperatures, some reactions require significant thermal energy to overcome activation barriers. Cautiously increasing the temperature can improve reaction rates.
Quantitative Data for Optimization:
The following tables provide illustrative data from studies on optimizing cross-coupling reactions, which can be adapted for reactions conducted in NMP.
Table 1: Effect of Base on Buchwald-Hartwig Amination Yield
| Entry | Base | Solvent | Yield (%) |
| 1 | Cs₂CO₃ | Toluene | >95 |
| 2 | K₃PO₄ | Toluene | 75 |
| 3 | NaOtBu | Toluene | >95 |
| 4 | K₂CO₃ | Toluene | 60 |
| 5 | DBU | Toluene | <5 |
Data is illustrative and based on trends observed in studies on Buchwald-Hartwig aminations. Actual yields will vary depending on the specific substrates and reaction conditions.[4][5]
Table 2: Effect of Catalyst Loading on Sonogashira Coupling
| Entry | Catalyst Loading (mol%) | Reaction Time (h) | Conversion (%) |
| 1 | 1 | 2 | 98 |
| 2 | 0.5 | 4 | 95 |
| 3 | 0.1 | 12 | 85 |
| 4 | 0.05 | 24 | 70 |
Illustrative data demonstrating the general trend of catalyst loading on reaction time and conversion.[6]
Experimental Protocol: General Procedure for a Suzuki-Miyaura Coupling in NMP
This protocol provides a starting point for optimizing a Suzuki-Miyaura coupling of a challenging heteroaryl halide.
Materials:
-
Heteroaryl halide (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
To a flame-dried flask under an inert atmosphere, add the heteroaryl halide, arylboronic acid, palladium catalyst, and base.
-
Add anhydrous NMP via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 15-20 minutes.
-
Heat the reaction to the desired temperature (e.g., 80-120 °C) and monitor the progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Workflow for Troubleshooting Sluggish Cross-Coupling Reactions
Issue 2: Low Yields in Amide Bond Formation with Sterically Hindered or Electron-Deficient Substrates
Amide bond formation is a cornerstone of medicinal chemistry. NMP is often used for these reactions due to its ability to dissolve polar substrates. However, sterically hindered or electron-deficient amines and carboxylic acids can be challenging to couple.
Possible Causes and Solutions:
-
Ineffective Coupling Reagent: Standard coupling reagents may not be sufficiently reactive for challenging substrates. Consider more potent activators or specialized reagents.
-
Side Reactions: High temperatures required to drive the reaction can sometimes lead to side reactions or decomposition. A balance between reactivity and stability must be found.
-
Base Incompatibility: The choice of base is crucial to avoid side reactions like epimerization of chiral centers. Non-nucleophilic, hindered bases are often preferred.
Experimental Protocol: Amide Coupling of a Sterically Hindered Carboxylic Acid and an Electron-Deficient Amine
This protocol utilizes an in situ generation of an acyl fluoride, which is a highly reactive intermediate.
Materials:
-
Sterically hindered carboxylic acid (1.0 equiv)
-
Electron-deficient amine (1.2 equiv)
-
Cyanuric fluoride (0.5 equiv)
-
Pyridine (1.5 equiv)
-
Anhydrous N-Methyl-2-pyrrolidone (NMP)
Procedure:
-
In a dry flask under an inert atmosphere, dissolve the carboxylic acid in anhydrous NMP.
-
Add pyridine to the solution.
-
Cool the mixture to 0 °C and slowly add cyanuric fluoride.
-
Allow the reaction to stir at room temperature for 1 hour to form the acyl fluoride.
-
Add the electron-deficient amine to the reaction mixture.
-
Heat the reaction to 80-100 °C and monitor by TLC or LC-MS.
-
After completion, cool to room temperature and quench with saturated aqueous sodium bicarbonate.
-
Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate.
Catalytic Cycle of a Generic Palladium-Catalyzed Cross-Coupling Reaction
Frequently Asked Questions (FAQs)
Q1: Why is N-Methyl-2-pyrrolidone (NMP) a good solvent for reactions with unreactive substrates?
A1: NMP possesses a combination of properties that make it an excellent choice for challenging reactions. Its high boiling point (202-204 °C) allows for a wide range of reaction temperatures, enabling reactions to overcome high activation energies.[2][3] As a polar aprotic solvent, it can dissolve a broad spectrum of organic and inorganic compounds, including many poorly soluble substrates and reagents.[1][3] Its high thermal and chemical stability ensures it remains inert under many reaction conditions.[3]
Q2: Can additives be used to improve reactivity in NMP?
A2: Yes, additives can significantly enhance reaction rates and yields. Common additives include:
-
Phase-transfer catalysts: For reactions involving immiscible phases or solid-liquid interfaces.
-
Lewis acids or bases: To activate substrates or reagents.
-
Co-solvents: To modify the polarity and solvating properties of the reaction medium.
Q3: Are there any known incompatibilities of NMP with common reagents?
A3: NMP is generally a stable and unreactive solvent. However, it can be susceptible to hydrolysis under strong acidic or basic conditions at elevated temperatures. It is also important to use anhydrous NMP for moisture-sensitive reactions.
Q4: Can NMP be used for enzymatic reactions?
A4: While less common than aqueous media, NMP can be used as a solvent for some enzymatic reactions. The low water content can shift the equilibrium of hydrolysis-prone reactions towards synthesis. However, the polarity of NMP can sometimes lead to enzyme denaturation. The activity and stability of the enzyme in NMP should be carefully evaluated.[10][11]
Q5: What are some greener alternatives to NMP?
A5: Due to regulatory concerns, there is growing interest in finding more sustainable alternatives to NMP. Some potential replacements include dihydrolevoglucosenone (Cyrene), gamma-valerolactone (GVL), and dimethyl sulfoxide (DMSO), although their performance may vary depending on the specific reaction.
Q6: How can I effectively remove NMP after my reaction?
A6: NMP has a high boiling point, which can make its removal by simple evaporation challenging. Common methods for removing NMP include:
-
Aqueous workup: NMP is miscible with water, so it can often be removed by washing the organic layer with water or brine.
-
High-vacuum distillation: For temperature-sensitive compounds, distillation under high vacuum can be effective.
-
Lyophilization (freeze-drying): If the product is non-volatile and stable, lyophilization can be used to remove NMP.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. How to synthesis N-Methyl-2-pyrrolidone_Chemicalbook [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. portal.findresearcher.sdu.dk [portal.findresearcher.sdu.dk]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
refinement of protocols for functionalization of N-[(silyl)methyl]-beta-lactam carbanions
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the refinement of protocols for the functionalization of N-[(silyl)methyl]-β-lactam carbanions.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process, providing potential causes and solutions in a question-and-answer format.
Issue 1: Low or no yield of the desired functionalized β-lactam.
-
Question: I am not observing the formation of my desired product after reacting the N-[(silyl)methyl]-β-lactam with an electrophile. What could be the issue?
-
Answer: A low or no yield can stem from several factors related to the deprotonation and trapping steps. The choice of base is critical for efficient carbanion formation. For N-[bis(silyl)methyl]-β-lactams, nBuLi/TMEDA at -100 °C or sBuLi/TMEDA at -78 °C are effective. For monosilylated β-lactams, tBuLi/TMEDA is the base of choice.[1] Weaker bases like LDA or LHMDS may result in incomplete deprotonation, leading to low conversions. Additionally, ensure that the reaction is conducted under strictly anhydrous and anaerobic conditions, as the lithiated carbanions are highly reactive towards moisture and oxygen. The temperature for the trapping reaction can also be critical; for some electrophiles, the reaction must be maintained at low temperatures (-78 °C) throughout the process.
Issue 2: Formation of unexpected side products.
-
Question: I am observing the formation of an unexpected methylated product instead of the expected acylated product when using benzyl chloroformate. Why is this happening?
-
Answer: The formation of a methylated product when using benzyl chloroformate as the electrophile can occur when TMEDA is present in the reaction mixture. This is due to the formation of a TMEDA/ClCO₂Bn complex that acts as a methylating agent. To obtain the desired acylated product, it is recommended to use a TMEDA-free alkyllithium base, such as sBuLi, for the deprotonation step.
-
Question: My reaction with trimethylsilyl isocyanate yields a nitrile instead of the expected amide. What is causing this?
-
Answer: The outcome of the reaction with trimethylsilyl isocyanate is highly dependent on the temperature at which the trapping reaction is performed. If the reaction mixture is allowed to warm to room temperature, the formation of the nitrile is favored. To selectively obtain the desired amide, the trapping reaction and the subsequent quenching must be conducted entirely at -78 °C.
Issue 3: Incomplete reaction or recovery of starting material.
-
Question: The deprotonation of my β-lactam seems to be incomplete, and I am recovering a significant amount of starting material. What can I do to improve the conversion?
-
Answer: Incomplete deprotonation is a common issue. The choice of base is crucial; for instance, tBuLi is ineffective for deprotonating N-[bis(silyl)methyl]-β-lactams, resulting in only residual deuteration and recovery of the starting material. For these substrates, nBuLi/TMEDA or sBuLi/TMEDA are more appropriate. Using weaker bases like LDA or LHMDS can also lead to partial deprotonation, even with an excess of the base. Ensure you are using the correct base for your specific substrate (di- or monosilylated) and that the reagents are of high quality and appropriate concentration. The steric environment of the β-lactam can also hinder deprotonation; for example, certain substitutions can create steric hindrance that prevents the base from accessing the α'-proton.
Frequently Asked Questions (FAQs)
Q1: What is the role of the silyl group in the functionalization of these β-lactams?
A1: The N-[(silyl)methyl] group plays a crucial role in stabilizing the α'-carbanion through the "α-effect". This stabilization makes the protons on the methyl group acidic enough to be removed by a strong base, forming a stable lithiated intermediate that can then be functionalized with various electrophiles.[1]
Q2: Are these N-[(silyl)methyl]-β-lactam carbanions stable?
A2: Yes, compared to other nonenolate N-benzyl-β-lactams, the α'-lithiated derivatives of N-[(silyl)methyl]-β-lactams are remarkably stable. They show no significant tendency for side reactions such as nucleophilic ring opening or ring-cycloexpansion to form pyrrolidones.
Q3: What types of electrophiles can be used to trap the carbanion?
A3: A variety of carbon electrophiles can be successfully employed. These include alkyl halides (e.g., MeI, BnBr), carbon dioxide, benzyl chloroformates, and isocyanates. The reaction with carbon dioxide and related electrophiles often leads to spontaneous desilylation, directly yielding functionalized N-methyl-β-lactams.
Q4: What is the visual indicator of successful carbanion formation?
A4: The formation of the α'-lithiated carbanion is often accompanied by the development of a characteristic deep color, which can range from deep purple, red, or green, particularly when an α-benzyl group is present on the β-lactam ring. In contrast, carbanions derived from α-isobutyl β-lactams typically show a pale-yellow or pale-brown color.
Q5: Can this methodology be applied to both di- and monosilylated β-lactams?
A5: Yes, the functionalization protocol is applicable to both N-[bis(silyl)methyl]- and N-[(monosilyl)methyl]-β-lactams. However, the optimal choice of base for deprotonation differs between the two. nBuLi/TMEDA is generally used for disilylated compounds, while tBuLi/TMEDA is preferred for monosilylated ones.
Experimental Protocols
General Protocol for the Deprotonation and Functionalization of N-[(silyl)methyl]-β-lactams
-
Preparation: A solution of the N-[(silyl)methyl]-β-lactam is prepared in a suitable anhydrous solvent (e.g., THF) under an inert atmosphere (e.g., argon or nitrogen) and cooled to the appropriate temperature (-78 °C or -100 °C).
-
Deprotonation: The selected base (e.g., nBuLi/TMEDA or tBuLi/TMEDA, typically 1.3 equivalents) is added dropwise to the cooled solution. The reaction mixture is stirred for a specified time (e.g., 30 minutes) to ensure complete carbanion formation.[2]
-
Trapping: The electrophile (typically 2 equivalents) is then added to the solution containing the lithiated carbanion.[2]
-
Warming and Quenching: The reaction mixture is allowed to warm to room temperature and stirred for a set period (e.g., 5 hours), unless otherwise specified for temperature-sensitive reactions.[2] The reaction is then quenched, typically with a saturated aqueous solution of ammonium chloride.
-
Workup and Purification: The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by an appropriate method, such as column chromatography.
Data Presentation
Table 1: Deprotonation and Trapping of N-[(silyl)methyl]-β-lactams with Various Electrophiles
| Entry | β-Lactam Substrate | Base/Conditions | Electrophile | Product | Yield (%) |
| 1 | N-[bis(silyl)methyl]-β-lactam (10) | sBuLi/TMEDA, -78 °C | MeOD | Deuterated product | >95% conversion |
| 2 | N-[bis(silyl)methyl]-β-lactam (10) | sBuLi/TMEDA, -78 °C | MeI | α'-Methylated product (19) | 65 |
| 3 | N-[bis(silyl)methyl]-β-lactam (10) | nBuLi/TMEDA, -100 °C | MeI | α'-Methylated product (19) | 75 |
| 4 | N-[bis(silyl)methyl]-β-lactam (10) | sBuLi/TMEDA, -78 °C | BnBr | α'-Benzylated product (20) | 68 |
| 5 | N-[bis(silyl)methyl]-β-lactam (10) | nBuLi/TMEDA, -100 °C | BnBr | α'-Benzylated product (20) | 80 |
| 6 | N-[(monosilyl)methyl]-β-lactam (14) | tBuLi/TMEDA, -78 °C | MeOD | Deuterated product | >95% conversion |
Data summarized from Palomo et al., J. Org. Chem. 2006, 71, 17, 6368-6373.
Table 2: Functionalization with Carbon Dioxide and Related Electrophiles
| Entry | β-Lactam Substrate | Base/Conditions | Electrophile | Product | Yield (%) |
| 1 | N-[bis(silyl)methyl]-β-lactam (10) | nBuLi/TMEDA, -100 °C | CO₂ | N-Carboxymethyl-β-lactam (26) | 64 |
| 2 | N-[bis(silyl)methyl]-β-lactam (10) | nBuLi/TMEDA, -100 °C | ClCO₂Bn | α'-Methylated product (19) | 55 |
| 3 | N-[bis(silyl)methyl]-β-lactam (10) | sBuLi (TMEDA-free), -78 °C | ClCO₂Bn | N-Benzyloxycarbonylmethyl-β-lactam (27) | 62 |
| 4 | N-[bis(silyl)methyl]-β-lactam (11) | nBuLi/TMEDA, -100 °C | Me₃SiNCO | Nitrile product (30) | 70 |
| 5 | N-[bis(silyl)methyl]-β-lactam (11) | nBuLi/TMEDA, -100 °C, then -78 °C | Me₃SiNCO | Amide product (31) | 65 |
Data summarized from Palomo et al., J. Org. Chem. 2006, 71, 17, 6368-6373.
Visualizations
Caption: General experimental workflow for the functionalization of N-[(silyl)methyl]-β-lactam carbanions.
Caption: Troubleshooting decision tree for common issues in β-lactam functionalization.
References
Validation & Comparative
N-Methyl Lactams vs. N-Methyl-2-pyrrolidone (NMP): A Comparative Guide for Solvent Selection in Pharmaceutical Applications
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of N-Methyl-2-pyrrolidone (NMP) and alternative N-Methyl lactams as solvents, supported by physicochemical data and standardized experimental protocols.
N-Methyl-2-pyrrolidone (NMP) is a widely utilized polar aprotic solvent in the pharmaceutical industry, valued for its exceptional solvency for a broad range of active pharmaceutical ingredients (APIs) and excipients.[1][2][3] However, growing concerns over its reproductive toxicity have prompted regulatory scrutiny and a search for safer alternatives.[1] This guide provides a comparative analysis of NMP against other N-Methyl lactams, specifically N-Methyl-ε-caprolactam (NMC) and N-Methyl-2-piperidone (NMPip), to aid researchers in making informed solvent selection decisions.
Physicochemical Properties: A Head-to-Head Comparison
The selection of an appropriate solvent is critical in drug development, impacting solubility, stability, and manufacturability. The following table summarizes the key physicochemical properties of NMP, NMC, and NMPip.
| Property | N-Methyl-2-pyrrolidone (NMP) | N-Methyl-ε-caprolactam (NMC) | N-Methyl-2-piperidone (NMPip) |
| CAS Number | 872-50-4 | 2556-73-2 | 931-20-4 |
| Molecular Formula | C₅H₉NO | C₇H₁₃NO | C₆H₁₁NO |
| Molecular Weight | 99.13 g/mol | 127.18 g/mol | 113.16 g/mol |
| Appearance | Colorless to light yellow liquid | Colorless to almost colorless liquid | Liquid |
| Boiling Point | 202 - 204 °C | 106-108 °C @ 6 mmHg | 105-106 °C @ 12 mmHg |
| Melting Point | -24 °C | N/A | N/A |
| Density | 1.028 g/mL at 25 °C | 0.991 g/mL at 25 °C | 0.997 g/mL at 25 °C |
| Flash Point | 91 °C | 103 °C | 91 °C |
| Water Solubility | Miscible | Miscible | N/A |
| logP (Octanol/Water) | -0.40 | 0.2 | N/A |
Performance and Applications Overview
While direct comparative experimental data on the solubility of specific drugs in these N-Methyl lactams is limited in publicly available literature, their solvent characteristics and known applications can provide insights into their potential performance.
| Feature | N-Methyl-2-pyrrolidone (NMP) | N-Methyl-ε-caprolactam (NMC) | N-Methyl-2-piperidone (NMPip) |
| Solvency | Excellent for a wide range of polar and nonpolar compounds, including many polymers.[1][2] | Good solvency for polymers like cellulose derivatives, polyamides, and polyurethanes. | Used as a solvent in organic synthesis. |
| Key Applications | Drug formulation, solubilizer for poorly soluble drugs, penetration enhancer, synthesis, extraction, and purification.[1][2][3] | Intermediate and solvent for organic synthesis, potential for polymer processing. | Intermediate in organic synthesis. |
| Reported Drug Solubility | Enhances solubility of drugs like itraconazole, griseofulvin, naproxen, and ibuprofen.[1][4] | Limited publicly available data on specific drug solubilities. | Limited publicly available data on specific drug solubilities. |
Toxicity and Safety Profile
A critical consideration in solvent selection is the toxicity profile. NMP is classified as a reproductive toxicant, which is a primary driver for seeking alternatives.
| Hazard | N-Methyl-2-pyrrolidone (NMP) | N-Methyl-ε-caprolactam (NMC) | N-Methyl-2-piperidone (NMPip) |
| GHS Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation), H360D (May damage the unborn child) | H302 (Harmful if swallowed), H312 (Harmful in contact with skin) | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) |
| Reproductive Toxicity | Known reproductive toxicant. | Data not widely available, but generally considered to have a more favorable toxicological profile. | Data not widely available. |
| General Toxicity | Low acute toxicity via oral, dermal, and inhalation routes. | Harmful by inhalation, in contact with skin, and if swallowed. Irritating to eyes, respiratory system, and skin. | Irritating to skin, eyes, and respiratory system. |
Experimental Protocol: Determining and Comparing Solvent Solubility
To facilitate a direct comparison of solvent performance for a specific API, the following generalized experimental protocol based on the widely accepted shake-flask method is provided.
Objective: To determine the equilibrium solubility of a drug in NMP, NMC, and NMPip at a specified temperature.
Materials:
-
Active Pharmaceutical Ingredient (API) powder
-
N-Methyl-2-pyrrolidone (NMP), analytical grade
-
N-Methyl-ε-caprolactam (NMC), analytical grade
-
N-Methyl-2-piperidone (NMPip), analytical grade
-
Sealed glass vials
-
Constant temperature shaker bath or incubator
-
Syringe filters (e.g., 0.22 µm PTFE)
-
High-Performance Liquid Chromatography (HPLC) system or a validated UV-Vis spectrophotometer
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the API powder to a series of sealed glass vials, each containing a known volume of one of the test solvents (NMP, NMC, or NMPip).
-
Ensure there is undissolved solid API at the bottom of each vial to confirm saturation.
-
-
Equilibration:
-
Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C or 37 °C).
-
Agitate the vials for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.
-
-
Sample Collection and Preparation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
-
Carefully withdraw a sample from the supernatant of each vial using a syringe.
-
Immediately filter the sample through a syringe filter to remove any undissolved solid particles.
-
-
Analysis:
-
Accurately dilute the filtered samples with a suitable solvent to a concentration within the calibrated range of the analytical instrument.
-
Analyze the concentration of the API in each diluted sample using a validated HPLC or UV-Vis spectrophotometric method.
-
-
Data Analysis and Reporting:
-
Calculate the solubility of the API in each solvent, typically expressed in mg/mL or mol/L.
-
Report the mean solubility and standard deviation for each solvent.
-
Visualizing Workflows and Relationships
To further clarify the processes and considerations in solvent selection, the following diagrams are provided.
Conclusion
N-Methyl-2-pyrrolidone remains a powerful and versatile solvent in pharmaceutical development due to its broad solvency. However, its reproductive toxicity necessitates the exploration of safer alternatives. N-Methyl-ε-caprolactam and N-Methyl-2-piperidone present as structurally related alternatives with potentially more favorable safety profiles. While a direct comparison of their performance in solubilizing a wide range of APIs is hampered by a lack of published experimental data, their physicochemical properties suggest they may be suitable for various applications.
For drug development professionals, the choice of a solvent requires a careful balance of performance, safety, and regulatory considerations. It is recommended that researchers conduct in-house solubility studies, following the protocol outlined in this guide, to determine the most suitable solvent for their specific API and formulation needs. This data-driven approach will ensure the selection of a solvent that is not only effective but also aligns with modern safety and environmental standards.
References
A Comparative Guide to the Synthetic Routes of N-Methylated Lactams
For Researchers, Scientists, and Drug Development Professionals
N-methylated lactams are crucial structural components in numerous pharmaceuticals and biologically active molecules. The addition of a methyl group to the lactam nitrogen can profoundly influence a compound's physicochemical properties, such as solubility, metabolic stability, and target binding affinity—a phenomenon often dubbed the "magic methyl effect"[1]. This guide offers a comparative analysis of three prevalent synthetic methodologies for N-methylation of lactams: Classical N-Alkylation, the Eschweiler-Clarke Reaction, and a green chemistry approach with Dimethyl Carbonate (DMC).
Comparative Data of N-Methylation Methods
The following table provides a summary of the key quantitative and qualitative features of the selected synthetic routes. The yields and conditions are representative and may differ based on the specific lactam substrate and reaction scale.
| Parameter | Classical Alkylation (NaH/MeI) | Eschweiler-Clarke Reaction | Green Methylation (DMC) |
| Methylating Agent | Methyl Iodide (MeI) | Formaldehyde (CH₂O) | Dimethyl Carbonate (DMC) |
| Co-reagent/Catalyst | Strong Base (e.g., NaH) | Formic Acid (HCOOH) | Base Catalyst (e.g., K₂CO₃, TMEDA) or Zeolites |
| Typical Temperature | 0 °C to Room Temperature | 80 - 100 °C | 90 - 160 °C |
| Typical Reaction Time | 1 - 6 hours | 12 - 24 hours | 8 - 24 hours |
| Reported Yields | 70 - 95% | Moderate to High | 70 - 95% |
| Key Advantages | High yields, well-established | Tolerant of various functional groups | Low toxicity, environmentally friendly |
| Key Disadvantages | Requires stringent anhydrous conditions, hazardous reagents | High temperatures, long reaction times | High temperatures, requires sealed vessel |
Methodology and Experimental Protocols
Classical N-Alkylation using Sodium Hydride and Methyl Iodide
This highly effective method involves the deprotonation of the lactam nitrogen with a strong base, followed by a nucleophilic attack on methyl iodide. However, it necessitates strict anhydrous conditions and careful handling of hazardous reagents[1].
Experimental Protocol:
A solution of the starting lactam (1.0 eq) is prepared in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen). The solution is cooled to 0 °C in an ice bath. Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) is added in portions to the stirred solution[1]. The mixture is stirred at 0 °C for 30 minutes and then allowed to warm to room temperature for 1 hour to ensure complete deprotonation. The reaction is cooled again to 0 °C, and methyl iodide (MeI, 1.5 eq) is added dropwise via a syringe[1]. The reaction is stirred at room temperature for 2-4 hours, with its progress monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl)[1]. The mixture is extracted three times with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield the N-methylated lactam.
Reaction Pathway:
Eschweiler-Clarke Reaction
This method utilizes formaldehyde as the source of the methyl group and formic acid as the reducing agent. It is a reductive amination process that is tolerant of a wide range of functional groups.
Experimental Protocol:
To the secondary amine (lactam, 1.0 eq) in a round-bottom flask, add formic acid (1.8 eq) and a 37% aqueous solution of formaldehyde (1.1 eq)[1]. The reaction mixture is heated to 80 °C and stirred for 18 hours. After cooling to room temperature, water and 1M HCl are added[1]. The aqueous mixture is extracted with dichloromethane (DCM) to remove any non-basic impurities. The aqueous phase is then basified to pH 11 with a suitable base (e.g., NaOH pellets or solution). The basified solution is extracted three times with DCM. The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the pure N-methylated lactam[1].
Reaction Pathway:
Green Methylation with Dimethyl Carbonate (DMC)
This approach employs the environmentally benign reagent dimethyl carbonate as the methyl source, often in the presence of a base catalyst. It is considered a greener alternative to traditional methods that use toxic alkyl halides.
Experimental Protocol:
In a sealed vessel, the starting lactam (1.0 eq), dimethyl carbonate (DMC, 5.0 eq), and a catalytic amount of a base such as N,N,N',N'-tetramethylethylenediamine (TMEDA, 0.1 eq) or potassium carbonate (K₂CO₃) are combined[1]. The vessel is sealed, and the mixture is heated to 120-150 °C with vigorous stirring for 8-12 hours. Reaction progress should be monitored by TLC or GC-MS. After completion, the reaction mixture is cooled to room temperature[1]. The solvent (excess DMC) is removed under reduced pressure. The residue is dissolved in ethyl acetate and washed with water and brine[1]. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated. The resulting crude product is purified by column chromatography to yield the pure N-methylated lactam[1].
Reaction Pathway:
Logical Workflow for Method Selection
The selection of an appropriate N-methylation strategy hinges on several factors, including the substrate's sensitivity, safety considerations, and environmental impact. The following diagram outlines a decision-making process for selecting a suitable method.
References
Navigating the Post-NMP Landscape: A Comparative Guide to Safer Alternatives in Organic Synthesis
For researchers, scientists, and drug development professionals, the imperative to replace N-Methyl-2-pyrrolidone (NMP) in organic synthesis is no longer a matter of if, but when. Driven by mounting regulatory pressure and a growing awareness of its reproductive toxicity, the chemical community is actively seeking safer, more sustainable alternatives that do not compromise synthetic efficiency. This guide provides a comprehensive evaluation of prominent NMP alternatives, presenting a head-to-head comparison of their performance in key organic reactions, supported by available experimental data and detailed protocols.
N-Methyl-2-pyrrolidone, a high-performance polar aprotic solvent, has long been a workhorse in various chemical transformations due to its excellent solvency and stability.[1] However, its classification as a substance of very high concern (SVHC) by agencies like the European Chemicals Agency (ECHA) has necessitated a paradigm shift towards greener and less hazardous options.[1] This guide focuses on several promising alternatives: Dihydrolevoglucosenone (Cyrene™), γ-Valerolactone (GVL), Dimethyl Sulfoxide (DMSO), and 2,5,7,10-Tetraoxaundecane (TOU).
Physicochemical Properties: A Side-by-Side Comparison
The suitability of a solvent is fundamentally dictated by its physical and chemical properties. The following table summarizes key parameters for NMP and its alternatives, offering a basis for initial selection.
| Property | N-Methyl-2-pyrrolidone (NMP) | Dihydrolevoglucosenone (Cyrene™) | γ-Valerolactone (GVL) | Dimethyl Sulfoxide (DMSO) | 2,5,7,10-Tetraoxaundecane (TOU) |
| CAS Number | 872-50-4 | 53716-82-8 | 108-29-2 | 67-68-5 | 4431-83-8 |
| Boiling Point (°C) | 202 | 227 | 207 | 189 | 218 |
| Melting Point (°C) | -24 | N/A | -31 | 18.5 | -30 |
| Density (g/mL at 20°C) | 1.028 | 1.25 | 1.05 | 1.10 | 0.97 |
| Viscosity (cP at 25°C) | 1.67 | 13.9 | 2.25 | 2.00 | 1.90 |
| Polarity (Dielectric Constant) | 32.2 | N/A | 36.5 | 47.2 | N/A |
| Safety Profile | Reproductive Toxicant | Generally considered low toxicity | Generally considered low toxicity | Low toxicity, skin penetrant | Favorable safety profile |
Performance in Key Organic Reactions: A Data-Driven Evaluation
The true test of an NMP alternative lies in its performance in a range of chemical transformations critical to organic synthesis and drug development. This section presents available quantitative data from comparative studies.
Amide Bond Formation
The formation of amide bonds is one of the most fundamental and frequently performed reactions in pharmaceutical and fine chemical synthesis.
Table 2: Comparison of Solvents in the Synthesis of Amides from Acid Chlorides and Amines [2]
| Amine | Product | Yield in Cyrene™ (%) |
| Pyrrolidine | 4 | 98 |
| Aniline | 5 | 88 |
| Benzylamine | 6 | 95 |
Reaction Conditions: Acid chloride (1.0 equiv.), amine (1.0 equiv.), triethylamine (1.1 equiv.) in Cyrene™ (1 M) at 0 °C to room temperature for 1 hour.
Table 3: Comparison of Solvents in HATU-Mediated Amide Coupling [3]
| Carboxylic Acid | Amine | Product | Yield in Cyrene™ (%) |
| p-Toluic acid | Aniline | 3a | 85 |
| 4-Fluorobenzoic acid | Benzylamine | 3b | 92 |
| Boc-Phe-OH | H-Gly-OMe·HCl | 5a | 88 |
| Z-Val-OH | H-Ala-OtBu·HCl | 5b | 75 |
Reaction Conditions: Carboxylic acid (1 equiv.), amine (1.1 equiv.), HATU (1.2 equiv.), DIPEA (3 equiv.) in Cyrene™ (0.2 M) at room temperature for 1 hour.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon and carbon-heteroatom bonds.
Nucleophilic Aromatic Substitution (SNAr)
SNAr reactions are crucial for the synthesis of many pharmaceuticals and agrochemicals. A recent study demonstrated the utility of Cyrene™ as a solvent for the SNAr of nicotinic esters, highlighting its ability to outperform traditional solvents like DMF and DMSO in certain cases, with the added benefit of a simplified aqueous workup.[5]
Experimental Protocols
Detailed methodologies are essential for the replication and adoption of new synthetic procedures.
General Experimental Protocol for Amide Synthesis in Cyrene™[2]
To a stirred solution of an acid chloride (0.5 mmol, 1.0 equiv.) in Cyrene™ (0.5 mL, 1 M) at 0 °C, triethylamine (0.55 mmol, 1.1 equiv.) and a primary amine (0.5 mmol, 1.0 equiv.) were added. The resulting mixture was allowed to warm to room temperature over 1 hour. Water (5 mL) was then added, and the mixture was stirred until the product precipitated. The precipitate was filtered and washed with water to yield the pure amide.
General Experimental Protocol for HATU-Mediated Amide Coupling in Cyrene™[3]
To a solution of the carboxylic acid (1 equiv., 0.25 mmol), amine (1.1 equiv., 0.275 mmol), and HATU (1.2 equiv., 0.3 mmol) in Cyrene™ (1.25 mL, 0.2 M) was added DIPEA (3 equiv., 0.75 mmol). The reaction mixture was stirred at room temperature for 1 hour. The product was isolated via an aqueous workup followed by trituration with diethyl ether.
Visualizing the Path Forward: Workflows and Comparisons
To aid in the decision-making process, the following diagrams illustrate a general workflow for solvent screening and a logical comparison of the key attributes of NMP and its alternatives.
Conclusion
The transition away from NMP is a critical step towards a more sustainable and safer future for organic synthesis. While a single, universal "drop-in" replacement for NMP across all applications remains elusive, promising alternatives like Cyrene™, GVL, DMSO, and TOU have demonstrated their efficacy in a variety of important chemical transformations. The data presented in this guide indicates that in many cases, comparable or even improved performance can be achieved with these greener solvents. As the body of research on NMP alternatives continues to grow, it is incumbent upon the scientific community to share detailed experimental data and protocols to facilitate their broader adoption and to continue the journey towards a more sustainable chemical industry.
References
N-Methyl Lactam (NMP) as a Green Solvent: A Comparative Performance Guide
For Researchers, Scientists, and Drug Development Professionals
The imperative to adopt greener, more sustainable practices in chemical research and pharmaceutical development has placed traditional solvents under intense scrutiny. N-Methyl-2-pyrrolidone (NMP), a member of the N-Methyl lactam family, has long been a versatile and powerful aprotic solvent, widely used for its exceptional ability to dissolve a broad range of materials.[1] However, significant concerns over its reproductive toxicity have led to increasing regulatory pressure, including its classification as a Substance of Very High Concern (SVHC) under the European Union's REACH regulations.[2][3] This has catalyzed the search for safer, more sustainable alternatives that can match its performance without compromising safety and environmental standards.
This guide provides an objective comparison of NMP's performance against several prominent green solvent alternatives, supported by experimental data. We will delve into their physicochemical properties, safety profiles, and performance in key applications relevant to the pharmaceutical and chemical industries.
Comparative Analysis of Physicochemical Properties
The fundamental properties of a solvent dictate its suitability for specific applications, from reaction chemistry to formulation. The following table summarizes key physicochemical data for NMP and its selected green alternatives.
| Property | N-Methyl-2-pyrrolidone (NMP) | Cyrene™ (Dihydrolevoglucosenone) | Dimethyl Sulfoxide (DMSO) | γ-Valerolactone (GVL) | 2-Methyltetrahydrofuran (2-MeTHF) | N-Butylpyrrolidone (NBP) | Rhodiasolv® PolarClean |
| Molecular Weight ( g/mol ) | 99.13[1] | 128.13[4] | 78.13 | 100.12[2] | 86.13[5] | 141.21 | ~187.24[6] |
| Boiling Point (°C) | 202 - 204[1] | 227[7] | 189 | 207 - 208[8] | 80.2[5] | 244 | 278 - 282 |
| Density (g/cm³ @ 20°C) | 1.028[1] | ~1.25[7] | 1.10 | 1.05[2] | ~0.854[5] | 0.958 | 1.043[6] |
| Flash Point (°C) | 91[1] | 108[9] | 87 - 89 | 96 | -11 | 107 | 146[10] |
| Water Solubility | Miscible[1] | Miscible[4] | Miscible | Miscible[2] | Limited (14.4 g/100g @ 19.3°C)[5] | Miscible[11] | Soluble[10] |
| Source | Petrochemical | Bio-based (Cellulose)[4] | Petrochemical/Byproduct | Bio-based (Lignocellulose)[12] | Bio-based (Corncobs, Bagasse)[13] | Petrochemical | Byproduct of Nylon-66 Synthesis |
Green & Safety Metrics: A Comparative Overview
The "greenness" of a solvent is a multi-faceted concept encompassing its toxicity, environmental fate, and safety in handling. NMP's primary drawback is its reproductive toxicity, a key driver for its replacement.
| Metric | N-Methyl-2-pyrrolidone (NMP) | Cyrene™ (Dihydrolevoglucosenone) | Dimethyl Sulfoxide (DMSO) | γ-Valerolactone (GVL) | 2-Methyltetrahydrofuran (2-MeTHF) | N-Butylpyrrolidone (NBP) | Rhodiasolv® PolarClean |
| Classification | Reproductive Toxicant (H360D)[1] | Not classified as hazardous | Generally low toxicity | Not classified as hazardous | Flammable liquid, Eye/Skin Irritant | Harmful if swallowed | Not classified as hazardous |
| Oral LD50 (rat, mg/kg) | 3598 - 4150[14][15] | >2000 | 14,500 - 28,300[1][16] | >5000 | >300 - <2000[17][18] | >300 - <2000[11] | >2000 |
| Biodegradability | Readily biodegradable[19] | Readily biodegradable (99% in 14 days)[4] | Inherently biodegradable[20] | Readily biodegradable[2][21] | Readily biodegradable | Not readily biodegradable | Inherently biodegradable[3] |
Performance in Key Applications
The ultimate test of a green solvent is its ability to perform as a viable substitute in established chemical processes. This section compares the performance of NMP and its alternatives in applications critical to drug discovery and development.
Application 1: Active Pharmaceutical Ingredient (API) Solubility
High solubility of APIs is crucial for formulation, reaction kinetics, and purification. While comprehensive comparative data is still emerging, studies show promising results for alternatives. For example, Cyrene™ has demonstrated comparable solubilizing power to DMSO for a range of antibacterial drugs.[15]
Note: Specific solubility values are highly dependent on the specific API and conditions (temperature, pH). The following is a representative example.
| Solvent | Representative API Solubility |
| NMP | High solubility for a wide range of polar and non-polar APIs.[5] |
| Cyrene™ | Demonstrated comparable solubility to DMSO for levofloxacin.[15] |
| DMSO | Excellent solubilizing agent for a vast array of organic chemicals, often outperforming NMP.[22] |
| GVL | Effective in dissolving various bioactive compounds.[23] |
Application 2: Performance in Chemical Synthesis
Solvents play a critical role in reaction outcomes, influencing yields, rates, and purity.
Solid-Phase Peptide Synthesis (SPPS): NMP is a standard solvent in SPPS.[24] However, studies have shown that N-Butylpyrrolidone (NBP) can perform on par with traditional solvents for the synthesis of complex peptides and is considered a safer, non-toxic alternative.[25] γ-Valerolactone (GVL) has also been evaluated, showing good results but with some potential for side reactions depending on the amino acid sequence.[14][26]
Cross-Coupling Reactions (e.g., Suzuki-Miyaura): These are fundamental reactions in drug discovery. While the Suzuki-Miyaura reaction is often tolerant to a wide range of solvents, performance can vary.[13] N-Butylpyrrolidone (NBP) has been successfully used as a substitute for NMP in iron-catalyzed cross-coupling reactions, in some cases matching or exceeding the performance of NMP.[20] Cyrene™ has been used in Suzuki-Miyaura couplings, though its instability under certain basic conditions can be a limitation.[13][27]
Experimental Protocols
To ensure objective and reproducible comparisons, standardized experimental protocols are essential.
Protocol 1: Determination of API Equilibrium Solubility
This protocol is adapted from the "shake flask" method recommended by the World Health Organization for Biopharmaceutics Classification System (BCS) studies.[2][7]
-
Preparation: Add an excess amount of the Active Pharmaceutical Ingredient (API) to a known volume (e.g., 10 mL) of the solvent to be tested in a sealed flask. The amount of API should be sufficient to ensure a solid phase remains at equilibrium.
-
Equilibration: Agitate the flasks at a constant temperature (e.g., 25°C or 37°C) using an orbital shaker for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Sample Collection and Preparation: After equilibration, allow the suspension to settle. Withdraw a sample from the supernatant and immediately filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any undissolved solid.
-
Analysis: Dilute the filtered sample with a suitable mobile phase and analyze the concentration of the dissolved API using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Quantification: Calculate the solubility (e.g., in mg/mL or g/L) by comparing the sample's response to a standard curve of the API.
-
Replication: Perform the experiment in triplicate for each solvent to ensure statistical validity.
Protocol 2: Comparative Analysis of Solvent Performance in a Chemical Reaction
This protocol provides a general framework for comparing solvent efficacy in a representative chemical reaction (e.g., a Suzuki-Miyaura cross-coupling).
-
Reaction Setup: In parallel reaction vessels, charge each vessel with the aryl halide (1.0 mmol), boronic acid (1.2 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol), and base (e.g., K₂CO₃, 2.0 mmol).
-
Solvent Addition: To each vessel, add an equal volume (e.g., 5 mL) of the respective solvents to be tested (NMP, Cyrene™, DMSO, GVL, etc.).
-
Reaction Conditions: Stir the reaction mixtures under an inert atmosphere (e.g., Nitrogen or Argon) at a controlled temperature (e.g., 80°C) for a set period (e.g., 4 hours).
-
Monitoring and Analysis: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by a suitable technique like Gas Chromatography-Mass Spectrometry (GC-MS) or HPLC to determine the conversion of the starting material and the formation of the product.
-
Work-up and Isolation: Upon completion, cool the reactions to room temperature. Perform a standardized aqueous work-up procedure for all reactions. Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate it under reduced pressure.
-
Yield Determination: Purify the crude product by flash column chromatography. Determine the isolated yield of the pure product for each reaction and compare the results.
Visualizing Workflows and Relationships
To better illustrate the processes and logic involved in solvent selection, the following diagrams are provided.
Caption: General workflow for comparative validation of a green solvent.
Caption: Decision framework for green solvent substitution.
Conclusion
The transition away from hazardous solvents like NMP is a critical step towards a more sustainable future in the chemical and pharmaceutical industries. While NMP has been a reliable workhorse, the data indicates that several green alternatives, particularly bio-derived solvents like Cyrene™, GVL, and 2-MeTHF, as well as safer synthetic options like NBP, present viable performance profiles with significantly improved safety and environmental credentials.
The choice of a specific replacement will always be application-dependent, requiring a careful evaluation of performance, safety, and process considerations as outlined in this guide. As research continues and more comparative data becomes available, the toolbox of green solvents will undoubtedly expand, enabling scientists and developers to make choices that are both scientifically sound and environmentally responsible.
References
- 1. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 2. consolidated-chemical.com [consolidated-chemical.com]
- 3. 2-Methyltetrahydrofuran | C5H10O | CID 7301 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. downloads.regulations.gov [downloads.regulations.gov]
- 5. 2-Methyltetrahydrofuran - Wikipedia [en.wikipedia.org]
- 6. CAS Common Chemistry [commonchemistry.cas.org]
- 7. Cyrene: A Green Solvent for the Synthesis of Bioactive Molecules and Functional Biomaterials - PMC [pmc.ncbi.nlm.nih.gov]
- 8. γ-Valerolactone | 108-29-2 [chemicalbook.com]
- 9. Greener and Whiter Analytical Chemistry Using Cyrene as a More Sustainable and Eco-Friendlier Mobile Phase Constituent in Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 10. univarsolutions.com [univarsolutions.com]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. ift.co.za [ift.co.za]
- 14. ec.europa.eu [ec.europa.eu]
- 15. rcilabscan.com [rcilabscan.com]
- 16. Dimethyl Sulfoxide (DMSO) Health & Safety [yufenggp.com]
- 17. carlroth.com [carlroth.com]
- 18. carlroth.com [carlroth.com]
- 19. gamma-Valerolactone|lookchem [lookchem.com]
- 20. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 21. The green platform molecule gamma-valerolactone – ecotoxicity, biodegradability, solvent properties, and potential applications - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 22. fishersci.com [fishersci.com]
- 23. echemi.com [echemi.com]
- 24. datasheets.scbt.com [datasheets.scbt.com]
- 25. scispace.com [scispace.com]
- 26. Scope and Limitations of γ-Valerolactone (GVL) as a Green Solvent to be Used with Base for Fmoc Removal in Solid Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 27. researchgate.net [researchgate.net]
Beta-Lactam Toxicity: A Comparative Guide for Clinical and Research Settings
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of beta-lactam antibiotic toxicity as observed in clinical practice and investigated in research settings. It aims to bridge the gap between clinical manifestations and experimental findings, offering valuable insights for drug development and safer clinical use. The information presented is supported by experimental data, detailed methodologies, and visual representations of key biological pathways.
Executive Summary
Beta-lactam antibiotics are among the most widely used antibacterial agents, generally considered safe and effective. However, they are associated with a range of toxicities, including neurotoxicity, nephrotoxicity, hepatotoxicity, and hypersensitivity reactions. The presentation and incidence of these toxicities can differ between the controlled environment of preclinical research and the complex biological landscape of clinical practice. Understanding these differences is crucial for the development of safer beta-lactam derivatives and for the effective management of patients. This guide explores these toxicities through a comparative lens, presenting quantitative data, experimental methodologies, and the underlying signaling pathways.
Data Presentation: Quantitative Comparison of Beta-Lactam Toxicity
The following tables summarize key quantitative data on the toxicity of various beta-lactam antibiotics, comparing findings from clinical and research settings where available.
Table 1: Neurotoxicity of Beta-Lactam Antibiotics
| Antibiotic | Clinical Manifestations | Clinically Relevant Concentrations | In Vitro/In Vivo Research Findings (IC50 for GABA-A Receptor Inhibition) |
| Penicillins | Seizures, encephalopathy, myoclonus | High doses, especially with renal impairment. | Penicillin G: 1.3 x 10⁻³ M (non-competitive inhibition)[1] |
| Cephalosporins | Encephalopathy, non-convulsive status epilepticus, seizures[2] | Cefepime trough concentrations >22 mg/L associated with 50% risk of neurotoxicity[3] | Cefotiam: 2.9 x 10⁻⁴ M (competitive inhibition)[1] |
| Carbapenems | Seizures (especially with imipenem), confusion, delirium[4][5] | Meropenem trough concentrations >64 mg/L associated with 50% risk of neurotoxicity[3] | Imipenem: 9.6 x 10⁻⁴ M (competitive inhibition)[1] |
| Monobactams | Lower risk of neurotoxicity compared to other beta-lactams. | Aztreonam: 2.5 x 10⁻³ M[1] |
Table 2: Nephrotoxicity of Beta-Lactam Antibiotics
| Antibiotic/Combination | Clinical Incidence of Acute Kidney Injury (AKI) | Research Findings/Proposed Mechanisms |
| Piperacillin-Tazobactam | Incidence of 9.5% as monotherapy, increasing to 18% with concomitant vancomycin[6] | In a rat model, piperacillin/tazobactam alone did not show significant nephrotoxicity[7] |
| Piperacillin-Tazobactam + Vancomycin | Odds Ratio for AKI of 3.12 compared to other beta-lactams with vancomycin[8] | The combination is associated with an increased incidence of AKI in clinical settings[9] |
| Cefepime | Incidence of AKI around 15% when used with vancomycin[10] | |
| Meropenem | Lower incidence of AKI compared to piperacillin-tazobactam when combined with vancomycin. | |
| Cephaloridine (historical) | High rates of acute tubular necrosis. | Induces oxidative stress and mitochondrial injury in renal tubular cells[11] |
Table 3: Hepatotoxicity of Beta-Lactam Antibiotics
| Antibiotic/Combination | Clinical Incidence of Drug-Induced Liver Injury (DILI) | Pathological Pattern |
| Amoxicillin | 5.24 cases per 10,000 exposed[12] | Predominantly hepatocellular. |
| Amoxicillin-Clavulanate | 8.15 cases per 10,000 exposed[12] | Usually cholestatic or mixed hepatocellular-cholestatic. |
| Flucloxacillin | 1.8 cases of acute liver injury per 100,000 prescriptions[13] | Predominantly cholestatic. |
| Ampicillin | Extremely rare. | Hepatocellular. |
Experimental Protocols
Understanding the methodologies used in research is key to interpreting toxicity data. Below are descriptions of key experimental protocols for assessing beta-lactam toxicity.
Neurotoxicity Assessment
1. In Vivo Seizure Models:
-
Pentylenetetrazole (PTZ)-Induced Seizure Model: This model is used to evaluate the proconvulsive potential of beta-lactams.
-
Protocol Outline:
-
Animals (commonly mice or rats) are pre-treated with a beta-lactam antibiotic at various doses.
-
A sub-convulsive dose of PTZ, a GABA-A receptor antagonist, is administered.
-
The animals are observed for the onset and severity of seizures, often using a standardized scoring system.
-
A significant lowering of the seizure threshold by the beta-lactam indicates a proconvulsive effect.
-
-
2. In Vitro Electrophysiology (Patch-Clamp Technique):
-
This technique directly measures the effect of beta-lactams on the function of GABA-A receptors in isolated neurons.
-
Protocol Outline:
-
Pyramidal neurons are freshly dissociated from the cerebral cortex of rats.
-
A nystatin-perforated patch recording mode under voltage-clamp conditions is used to record the chloride current induced by GABA.
-
The beta-lactam antibiotic is applied to the neuron at varying concentrations.
-
The inhibition of the GABA-induced current is measured to determine the IC50 (the concentration of the drug that inhibits 50% of the maximal response) and the mechanism of inhibition (competitive or non-competitive).[1]
-
-
Nephrotoxicity Assessment
1. In Vivo Animal Models:
-
Rat Model of Nephrotoxicity:
-
Protocol Outline:
-
Male Sprague-Dawley rats are administered high doses of the beta-lactam antibiotic (e.g., intravenously or intraperitoneally) for a set number of days.[7]
-
Blood and urine samples are collected to measure biomarkers of kidney injury, such as serum creatinine and blood urea nitrogen (BUN).[14]
-
At the end of the study, the kidneys are harvested for histopathological examination to assess for tubular necrosis, interstitial nephritis, and other signs of damage.[7]
-
-
2. In Vitro Cellular Assays:
-
Renal Cell Cytotoxicity Assay:
-
Protocol Outline:
-
A renal cell line (e.g., NRK-52E) is cultured in vitro.[7]
-
The cells are exposed to varying concentrations of the beta-lactam antibiotic.
-
Cell viability is assessed using assays such as the alamarBlue® assay, which measures metabolic activity.
-
A dose-dependent decrease in cell viability indicates a cytotoxic effect.
-
-
Hepatotoxicity Assessment
1. Clinical Causality Assessment:
-
Roussel Uclaf Causality Assessment Method (RUCAM): This is a widely used method in clinical settings to establish the likelihood that a drug is the cause of liver injury. It involves a scoring system based on:
-
Time to onset of liver injury after drug administration.
-
Course of liver enzyme elevation after drug discontinuation.
-
Exclusion of other potential causes of liver injury (e.g., viral hepatitis, alcohol).
-
Previous reports of hepatotoxicity for the drug.
-
2. In Vitro Hepatocyte Cytotoxicity Assays:
-
Primary Human Keratinocyte Cultures: While not hepatocytes, these have been used to assess the cytotoxicity of various drugs, including beta-lactams.
-
Protocol Outline:
-
Primary human keratinocytes are cultured.
-
The cells are exposed to a range of concentrations of the beta-lactam antibiotic.
-
The IC50 is determined by measuring cell viability, often using a neutral red uptake assay.[15]
-
-
Signaling Pathways and Mechanisms of Toxicity
Visualizing the molecular interactions and cellular events that lead to toxicity can provide a deeper understanding of these adverse effects.
Beta-Lactam Induced Neurotoxicity via GABA-A Receptor Antagonism
The primary mechanism of beta-lactam-induced neurotoxicity is the antagonism of the gamma-aminobutyric acid type A (GABA-A) receptor, the main inhibitory neurotransmitter receptor in the central nervous system.[3][4] This leads to a reduction in inhibitory signaling and a state of neuronal hyperexcitability, which can manifest as seizures.[2][4]
Caption: Beta-lactam antagonism of the GABA-A receptor blocks inhibitory neurotransmission.
Immediate (Type I) Hypersensitivity to Beta-Lactams
This IgE-mediated allergic reaction is responsible for immediate and potentially life-threatening reactions like anaphylaxis.[16]
Caption: IgE-mediated mast cell degranulation in Type I beta-lactam hypersensitivity.
Delayed (Type IV) Hypersensitivity to Beta-Lactams
These T-cell mediated reactions manifest hours to days after drug exposure and can range from mild rashes to severe systemic syndromes.[17]
Caption: T-cell activation in Type IV beta-lactam hypersensitivity (Hapten model).
Conclusion
The toxicity of beta-lactam antibiotics is a multifaceted issue with significant implications for both drug development and clinical practice. While research settings provide invaluable insights into the mechanisms of toxicity and allow for the quantification of toxic potential, clinical observations highlight the influence of patient-specific factors such as renal function, age, and co-morbidities. A thorough understanding of both perspectives is essential for the rational design of safer antibiotics and for the implementation of strategies to mitigate the risks associated with beta-lactam therapy. This guide serves as a foundational resource for professionals in the field, encouraging a more integrated approach to the study and management of beta-lactam toxicity.
References
- 1. Dual mechanisms of GABAA response inhibition by beta-lactam antibiotics in the pyramidal neurones of the rat cerebral cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. childrensal.org [childrensal.org]
- 3. Beta-Lactams Toxicity in the Intensive Care Unit: An Underestimated Collateral Damage? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. iosrphr.org [iosrphr.org]
- 5. scholar.rochesterregional.org [scholar.rochesterregional.org]
- 6. researchgate.net [researchgate.net]
- 7. Lack of synergistic nephrotoxicity between vancomycin and piperacillin/tazobactam in a rat model and a confirmatory cellular model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. journals.asm.org [journals.asm.org]
- 10. academic.oup.com [academic.oup.com]
- 11. Nephrotoxicity of beta-lactam antibiotics: mechanisms and strategies for prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug-induced liver injury with commonly used antibiotics in the All of Us Research Program - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Hepatic safety of antibiotics used in primary care - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Biomarkers of drug-induced kidney toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cytotoxicity testing of beta-lactam antibiotics, non-steroidal anti-inflammatory drugs and sulfonamides in primary human keratinocyte cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Type IV Hypersensitivity Reaction - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unveiling the Influence of Solvents on N-Methyl Lactam Conformation: An NMR-Based Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the conformational dynamics of molecules in different environments is paramount. N-Methyl lactams, key structural motifs in many biologically active compounds and important industrial solvents, exhibit conformational flexibility that is significantly influenced by the surrounding solvent. This guide provides a comprehensive comparison of nuclear magnetic resonance (NMR) solvent effects on the conformation of N-methyl lactams, supported by experimental data and detailed protocols.
The conformation of N-methyl lactams is primarily dictated by two key structural features: the puckering of the lactam ring and the rotational isomerism around the N-C(O) amide bond, which can exist in either a cis or trans conformation. The equilibrium between these conformers is sensitive to the solvent environment, a phenomenon that can be readily investigated using NMR spectroscopy. Changes in solvent polarity, hydrogen bonding capabilities, and aromaticity can induce measurable shifts in the NMR signals of the lactam protons and carbons, providing valuable insights into the preferred conformation in a given medium.
Comparative Analysis of Solvent-Induced NMR Chemical Shifts
The following tables summarize the ¹H and ¹³C NMR chemical shifts for N-methyl-2-pyrrolidone (NMP), a representative N-methyl lactam, in a variety of deuterated solvents. The data is compiled from publicly available spectral databases and literature sources. These shifts, particularly for the N-methyl group and the protons and carbons adjacent to the nitrogen and carbonyl groups, are sensitive indicators of conformational changes.
Table 1: ¹H NMR Chemical Shifts (δ, ppm) of N-Methyl-2-pyrrolidone in Various Deuterated Solvents [1][2][3]
| Deuterated Solvent | N-CH₃ | α-CH₂ (to C=O) | β-CH₂ | γ-CH₂ (to N) |
| CDCl₃ | 2.86 | 2.37 | 2.02 | 3.23 |
| Acetone-d₆ | 2.72 | 2.27 | 1.91 | 3.17 |
| DMSO-d₆ | 2.63 | 2.18 | 1.83 | 3.12 |
| Acetonitrile-d₃ | 2.70 | 2.31 | 1.94 | 3.20 |
| Methanol-d₄ | 2.78 | 2.36 | 1.98 | 3.28 |
| D₂O | 2.81 | 2.45 | 2.04 | 3.39 |
Table 2: ¹³C NMR Chemical Shifts (δ, ppm) of N-Methyl-2-pyrrolidone in Various Deuterated Solvents [1][2][3]
| Deuterated Solvent | N-CH₃ | C=O | α-C (to C=O) | β-C | γ-C (to N) |
| CDCl₃ | 29.1 | 174.9 | 31.3 | 18.2 | 49.3 |
| Acetone-d₆ | 28.8 | 174.1 | 31.4 | 18.4 | 49.4 |
| DMSO-d₆ | 28.6 | 173.3 | 31.1 | 18.1 | 49.0 |
| Acetonitrile-d₃ | 29.0 | 174.9 | 31.5 | 18.4 | 49.4 |
| Methanol-d₄ | 29.4 | 176.5 | 31.8 | 18.6 | 50.0 |
| D₂O | 29.0 | 177.5 | 31.7 | 18.2 | 49.6 |
Experimental Protocols
The following provides a generalized methodology for studying the solvent effects on this compound conformation by NMR spectroscopy.
1. Sample Preparation:
-
Prepare solutions of the this compound in a range of deuterated solvents (e.g., CDCl₃, Acetone-d₆, DMSO-d₆, C₆D₆, CD₃OD, D₂O) at a consistent concentration, typically between 10-50 mM.
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS) for organic solvents or 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) for aqueous solutions, for accurate chemical shift referencing.
2. NMR Data Acquisition:
-
Acquire ¹H and ¹³C NMR spectra for each sample on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, standard parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
For ¹³C NMR, employ proton decoupling (e.g., WALTZ-16) to obtain singlet peaks for all carbon atoms.
-
To study dynamic processes such as ring inversion or amide bond rotation, variable temperature (VT) NMR experiments can be performed.
3. Data Analysis:
-
Process the NMR spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.
-
Assign all proton and carbon signals using standard 1D and 2D NMR techniques (e.g., COSY, HSQC, HMBC).
-
Analyze the changes in chemical shifts and coupling constants as a function of the solvent.
-
For dynamic processes, coalescence temperature and line-shape analysis can be used to determine the energy barriers of conformational exchange.
Visualization of Solvent Effects
The interplay between solvent properties and the conformational equilibrium of N-methyl lactams can be visualized as a logical workflow. The following diagram, generated using the DOT language, illustrates this relationship.
Caption: Solvent properties influencing this compound conformation.
References
A Comparative Guide to the Efficacy of N-Methyl Lactam (NMP) in Dissolving Polymers
For Researchers, Scientists, and Drug Development Professionals
N-Methyl-2-pyrrolidone (NMP), a five-membered lactam, is a powerful, polar aprotic solvent widely recognized for its exceptional ability to dissolve a broad spectrum of organic and inorganic compounds, including numerous high-performance polymers.[1][2][3] Its high boiling point, thermal stability, and miscibility with water make it an effective solvent in various industrial applications, from petrochemical processing and electronics manufacturing to the production of engineering polymers and coatings.[1][4][5] Specifically in the polymer and pharmaceutical industries, NMP is invaluable for surface treatments, paint stripping, and in the formulation of drugs for both oral and transdermal delivery.[2]
However, growing regulatory scrutiny due to health and environmental concerns has necessitated a thorough evaluation of its performance against safer, more sustainable alternatives.[6][7] This guide provides an objective comparison of NMP's efficacy in dissolving polymers against other common solvents, supported by experimental data and detailed methodologies to aid researchers in making informed solvent selection decisions.
Mechanism of Polymer Dissolution
The dissolution of a polymer is a multi-step process that begins with the diffusion of solvent molecules into the polymer matrix. This initial step causes the polymer to swell. Subsequently, individual polymer chains are freed from the bulk material and diffuse into the solvent, eventually leading to a homogeneous solution if the solubility limit is not surpassed.[8][9] The efficacy of this process depends on several factors, including the chemical nature of the polymer and solvent, polymer molecular weight, degree of crystallinity, and temperature.[8]
Comparative Efficacy of NMP and Alternative Solvents
NMP's effectiveness stems from its ability to overcome the intermolecular forces within a wide range of polymers.[2] However, several alternatives are being evaluated for their performance. Common substitutes include Dimethyl Sulfoxide (DMSO), Dihydrolevoglucosenone (Cyrene), γ-Valerolactone (GVL), 1,3-Dioxolane, and 2,5,7,10-Tetraoxaundecane (TOU).[6][7][10]
Quantitative Comparison of Solvent Performance
The following tables summarize the performance of NMP and its alternatives in dissolving various polymers.
Table 1: Solubility of Polyvinylidene Fluoride (PVDF)
| Solvent | Hansen Solubility Parameter (MPa½) | Observations | Reference |
| N-Methyl-2-pyrrolidone (NMP) | 22.9 | Excellent solvent, widely used in battery fabrication for dissolving PVDF binder. | [2] |
| Dimethylformamide (DMF) | 24.8 | Good solubility, often used interchangeably with NMP. | [2] |
| Dimethyl Sulfoxide (DMSO) | 23.6 | Effective solvent, but phase separation can occur at different rates compared to NMP. | [6][11] |
| Cyrene (Dihydrolevoglucosenone) | 24.5 | Identified as a viable bio-based alternative to dipolar aprotic solvents like NMP. | [10] |
Table 2: Dissolution of Plasticized Polyvinyl Chloride (P-PVC)
A study on the dissolution kinetics of plasticized PVC (P-PVC) in various solvents at 60°C demonstrated NMP's superior performance.
| Solvent | Time to Reach Plateau Concentration | Maximum Solubility (approx. wt%) | Reference |
| N-Methyl-2-pyrrolidone (NMP) | ~15 minutes | >10% | [12] |
| Cyclohexanone | ~30 minutes | >10% | [12] |
| Methyl Ethyl Ketone (MEK) | ~60 minutes | ~8.5% | [12] |
| 2-Methyltetrahydrofuran (2-MeTHF) | ~60 minutes | ~9.5% | [12] |
Table 3: Performance in Polyurethane Dispersion (PUD) Synthesis
| Solvent | Effect on Synthesis & Properties | Reference |
| N-Methyl-2-pyrrolidone (NMP) | Standard toxic solvent used in PUD synthesis. | [10] |
| Cyrene (Dihydrolevoglucosenone) | Excellent, sustainable alternative with no significant negative effect on polymer structure or properties. | [10] |
| γ-Valerolactone (GVL) | Excellent, sustainable alternative with no significant negative effect on polymer structure or properties. | [10] |
Experimental Protocols for Evaluating Polymer Solubility
Accurate assessment of a solvent's efficacy requires standardized experimental protocols. Below are methodologies commonly employed in polymer solubility studies.
1. Standard Gravimetric Solubility Test
This method provides a quantitative measure of polymer solubility.
-
Objective: To determine the mass of a polymer that can be dissolved in a given volume of solvent at a specific temperature.
-
Procedure:
-
An excess amount of the polymer is added to a known volume of the solvent in a sealed container (e.g., a test tube with a stopper).[13]
-
The mixture is agitated (e.g., using a shaker or magnetic stirrer) for a predetermined period (typically 24-48 hours) at a constant temperature to ensure equilibrium is reached.[13] For slowly dissolving polymers, gentle heating in a water bath can be used to accelerate the process.[14]
-
After the dissolution period, the solution is filtered to remove any undissolved polymer.
-
A known volume of the saturated filtrate is taken, and the solvent is carefully evaporated to dryness.
-
The mass of the remaining polymer residue is measured to calculate the solubility, often expressed in g/100 mL or wt%.[13]
-
2. Differential Scanning Calorimetry (DSC) for Solubility Determination
DSC-based methods are used to determine the solubility of a compound in a polymer at elevated temperatures.
-
Objective: To measure the dissolution temperature of a physical mixture of a substance and a polymer.
-
Procedure:
-
Prepare several physical mixtures of the polymer and the substance (in this context, another polymer or compound) at different weight ratios.
-
Each mixture is heated in a DSC instrument at a controlled rate.
-
The temperature at which the dissolution is complete is identified by the end of the melting or dissolution endotherm in the DSC thermogram.
-
By plotting the dissolution temperatures against the weight fractions, a solubility curve can be constructed. This data can then be extrapolated to lower temperatures using thermodynamic models like the Flory-Huggins model.[15]
-
3. Dissolution Rate Analysis
This protocol measures how quickly a polymer dissolves.
-
Objective: To quantify the rate of polymer mass loss or concentration increase in a solvent over time.
-
Procedure:
-
A known quantity of the polymer (e.g., a thin film or powder of a specific particle size) is introduced into a stirred vessel containing the solvent at a constant temperature.[12]
-
Samples of the solution are withdrawn at regular time intervals.
-
The concentration of the dissolved polymer in each sample is determined using an appropriate analytical technique, such as UV-Vis spectroscopy, High-Performance Liquid Chromatography (HPLC), or by gravimetric analysis after solvent evaporation.[13]
-
The dissolution rate is determined by plotting the polymer concentration versus time.[16]
-
Visualizing Experimental and Logical Workflows
Experimental Workflow for Polymer Solubility Testing
The following diagram illustrates a typical workflow for determining the solubility of a polymer in a solvent.
Factors Influencing Polymer Dissolution Efficacy
The relationship between solvent properties, polymer characteristics, and dissolution outcomes is complex. This diagram illustrates the key influencing factors.
References
- 1. N-Methyl-2-Pyrrolidone (NMP) | Eastman [eastman.com]
- 2. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]
- 3. solechem.eu [solechem.eu]
- 4. N-METHYL-2-PYRROLIDONE (NMP) - Ataman Kimya [atamanchemicals.com]
- 5. maratek.com [maratek.com]
- 6. chempoint.com [chempoint.com]
- 7. Alternatives-NMP [icspecialties.com]
- 8. kinampark.com [kinampark.com]
- 9. Redirecting [linkinghub.elsevier.com]
- 10. Green alternative cosolvents to N -methyl-2-pyrrolidone in water polyurethane dispersions - RSC Advances (RSC Publishing) DOI:10.1039/D1RA03157K [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. Understanding the Dissolution Kinetics of a DINCH Plasticized PVC: Experimental Design and Applied Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. chemistry.um.edu.my [chemistry.um.edu.my]
- 15. pubs.acs.org [pubs.acs.org]
- 16. mdpi.com [mdpi.com]
A Comparative Analysis of the Reactivity of N-Methyl Lactams and Unsubstituted Cyclic Amides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the chemical reactivity of N-methylated lactams and their unsubstituted cyclic amide counterparts. Understanding these differences is crucial for applications ranging from solvent selection in chemical synthesis to the design of novel pharmaceuticals and polymers. This document summarizes key reactivity parameters, presents available quantitative data, and provides detailed experimental protocols for further investigation.
Executive Summary
The introduction of a methyl group on the nitrogen atom of a lactam ring significantly influences its chemical reactivity. This guide explores these differences through the lens of three primary reaction types: hydrolysis, ring-opening polymerization, and reduction. While N-methylation generally increases the stability of the amide bond towards hydrolysis, it can also modulate the kinetics and mechanisms of other important reactions. This comparison aims to provide a clear, data-driven overview to inform experimental design and material selection.
Comparative Reactivity Analysis
The reactivity of cyclic amides is fundamentally influenced by factors such as ring strain, the nature of substituents, and the reaction conditions. The presence of an N-methyl group introduces steric and electronic effects that differentiate their behavior from unsubstituted lactams.
Hydrolysis
Amide hydrolysis, the cleavage of the endocyclic amide bond by water, is a critical reaction for assessing the stability of lactams. This reaction can be catalyzed by either acid or base.
General Trends: N-methyl lactams are generally more resistant to hydrolysis under neutral conditions compared to their unsubstituted counterparts[1]. However, under strongly acidic or basic conditions, the ring-opening to the corresponding N-methyl amino acid occurs[2]. The stability of N-methyl-2-pyrrolidone (NMP) is notable, as it is resistant to hydrolysis over a pH range of 2-10, even at elevated temperatures[1].
Quantitative Comparison of Hydrolysis Rates: A direct quantitative comparison of hydrolysis rates under identical conditions is not readily available in the literature. However, a study on the acid-catalyzed hydrolysis of unsubstituted lactams of varying ring sizes provides valuable insights into the effect of ring strain.
Table 1: Relative Rates of Acid-Catalyzed Hydrolysis of Unsubstituted Lactams
| Lactam | Ring Size | Relative Rate (k_rel) |
| β-Propiolactam | 4 | Very High |
| γ-Butyrolactam | 5 | 1.0 |
| δ-Valerolactam | 6 | 13.1 |
| ε-Caprolactam | 7 | 3.8 |
Data adapted from a study on acid-catalyzed hydrolysis. The rates are relative to γ-butyrolactam.
It is important to note that N-alkylation has been reported to make the lactam more resistant to hydrolysis. This suggests that the corresponding N-methyl lactams would exhibit slower hydrolysis rates compared to the values in Table 1.
Ring-Opening Polymerization (ROP)
Ring-opening polymerization is a key reaction for the synthesis of polyamides (nylons). Anionic ring-opening polymerization (AROP) is a common method for this transformation.
General Trends: In anionic ROP, N-substituted lactams, including N-methyl lactams, can act as activators, influencing the polymerization kinetics[3]. A comparative theoretical study on the enzymatic ring-opening polymerization of ε-caprolactam versus ε-caprolactone suggests that the enzymatic polymerization of the lactam is energetically less favorable due to a disfavored proton transfer step during the formation of the acyl-enzyme complex[4][5]. This suggests that the nature of the amide bond, which is present in both substituted and unsubstituted lactams, plays a crucial role.
While direct comparative kinetic data for the AROP of N-methyl lactams and their unsubstituted analogs under identical non-enzymatic conditions is scarce, the role of N-acyl lactams as activators suggests that the N-substituent significantly impacts the electronic nature of the carbonyl group and thus the susceptibility to nucleophilic attack by the lactam anion, which is a key step in the propagation phase of AROP[3].
Reduction
The reduction of the amide functional group in lactams to the corresponding cyclic amine is a fundamental transformation in organic synthesis. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent commonly used for this purpose.
General Trends: Both N-methyl lactams and unsubstituted lactams can be reduced by strong reducing agents like LiAlH₄ to yield the corresponding cyclic amines[6]. The reaction proceeds via nucleophilic attack of the hydride on the carbonyl carbon.
Qualitative Comparison: While extensive quantitative comparative studies are not readily available, the general mechanism of reduction is similar for both classes of compounds. The choice of reducing agent and reaction conditions can influence the selectivity and yield. For instance, milder reducing agents may selectively reduce other functional groups in the presence of a lactam. The use of 9-borabicyclo[3.3.1]nonane (9-BBN) has been reported for the facile reduction of N-alkyl lactams[7].
Experimental Protocols
To facilitate further research and direct comparison, this section provides detailed methodologies for key experiments.
Determination of pKa by Potentiometric Titration
The basicity of the lactam nitrogen is a key parameter influencing its reactivity. The pKa of the conjugate acid can be determined by potentiometric titration.
Principle: A solution of the lactam is titrated with a standard solution of a strong acid (e.g., HCl). The pH of the solution is monitored as a function of the volume of titrant added. The pKa is determined from the inflection point of the resulting titration curve[8][9][10][11].
Apparatus:
-
pH meter with a combination pH electrode
-
Burette
-
Magnetic stirrer and stir bar
-
Beaker
-
Nitrogen inlet (for inert atmosphere)
Reagents:
-
Lactam sample (e.g., N-methyl-2-pyrrolidone or 2-pyrrolidone)
-
Standardized hydrochloric acid solution (e.g., 0.1 M)
-
Standardized sodium hydroxide solution (e.g., 0.1 M) for back-titration if needed
-
Potassium chloride solution (e.g., 0.15 M) to maintain constant ionic strength
-
High-purity water
Procedure:
-
Calibrate the pH meter using standard buffer solutions (pH 4, 7, and 10).
-
Prepare a solution of the lactam of known concentration (e.g., 1 mM) in a solution of constant ionic strength (e.g., 0.15 M KCl)[8].
-
If necessary, adjust the initial pH of the solution to the acidic range (e.g., pH 1.8-2.0) with a small amount of 0.1 M HCl[8].
-
Place the beaker on the magnetic stirrer and immerse the pH electrode in the solution. If the sample is sensitive to air, purge the solution with nitrogen.
-
Titrate the solution by adding small, precise increments of the standardized NaOH solution from the burette.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
Continue the titration until the pH reaches the alkaline range (e.g., pH 12-12.5)[9].
-
Plot the pH versus the volume of NaOH added. The pKa corresponds to the pH at the half-equivalence point. Alternatively, the inflection point can be determined from the first or second derivative of the titration curve.
-
Perform the titration in triplicate to ensure reproducibility.
Kinetic Analysis of Lactam Hydrolysis by HPLC
High-Performance Liquid Chromatography (HPLC) is a powerful technique for monitoring the progress of a chemical reaction by separating and quantifying the reactants and products over time.
Principle: The hydrolysis of a lactam is initiated under acidic or basic conditions. At specific time intervals, aliquots of the reaction mixture are taken, the reaction is quenched, and the sample is analyzed by HPLC. The concentrations of the remaining lactam and the formed amino acid product are determined by comparing their peak areas to calibration curves[12][13][14][15].
Apparatus:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Reversed-phase C18 column
-
Thermostatted reaction vessel
-
Syringes and vials for sampling and analysis
Reagents:
-
Lactam sample
-
Acidic or basic solution for hydrolysis (e.g., 1 M HCl or 1 M NaOH)
-
Quenching solution (to neutralize the catalyst and stop the reaction)
-
Mobile phase for HPLC (e.g., a mixture of acetonitrile and an aqueous buffer)
-
Standards of the lactam and the expected amino acid product for calibration
Procedure:
-
Method Development: Develop an HPLC method capable of separating the lactam from its hydrolysis product. This involves selecting an appropriate column, mobile phase composition, flow rate, and detection wavelength.
-
Calibration: Prepare a series of standard solutions of the lactam and the amino acid product at known concentrations. Inject these standards into the HPLC to generate calibration curves (peak area vs. concentration).
-
Reaction Setup: In a thermostatted vessel, dissolve a known amount of the lactam in the acidic or basic hydrolysis medium. Start the reaction by bringing the solution to the desired temperature.
-
Sampling: At regular time intervals, withdraw a small aliquot of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding a neutralizing solution. For example, if the hydrolysis is base-catalyzed, add a stoichiometric amount of acid.
-
Analysis: Dilute the quenched sample if necessary and inject it into the HPLC system.
-
Data Analysis: Record the peak areas for the lactam and the amino acid product at each time point. Use the calibration curves to determine their concentrations.
-
Kinetic Analysis: Plot the concentration of the lactam versus time. From this data, the reaction order and the rate constant (k) can be determined.
Kinetic Study of Ring-Opening Polymerization by Dilatometry
Dilatometry is a classical method for studying the kinetics of polymerization by measuring the volume change that accompanies the conversion of monomer to polymer.
Principle: The density of a polymer is generally higher than that of its corresponding monomer. This difference in density leads to a volume contraction during polymerization. By conducting the polymerization in a sealed vessel with a precision-bore capillary (a dilatometer), the change in volume can be monitored by the change in the height of the liquid in the capillary[16][17].
Apparatus:
-
Glass dilatometer with a graduated capillary
-
Constant temperature bath
-
Cathetometer or a camera with a macro lens for precise measurement of the liquid level
-
Vacuum line and nitrogen source for inert atmosphere
Reagents:
-
Lactam monomer (e.g., ε-caprolactam or N-methyl-ε-caprolactam)
-
Initiator and/or activator for anionic polymerization
-
Solvent (if not a bulk polymerization)
Procedure:
-
Dilatometer Calibration: Determine the volume of the dilatometer and the volume per unit length of the capillary.
-
Reaction Mixture Preparation: Prepare the reaction mixture by dissolving the initiator and/or activator in the molten monomer or a solution of the monomer under an inert atmosphere.
-
Filling the Dilatometer: Carefully fill the dilatometer with the reaction mixture, ensuring no air bubbles are trapped. The liquid level should be adjusted to a starting position within the graduated capillary.
-
Polymerization: Immerse the dilatometer in the constant temperature bath to initiate the polymerization.
-
Data Collection: Record the height of the liquid in the capillary at regular time intervals. The initial change may be due to thermal expansion, which should be accounted for. The subsequent decrease in height is due to polymerization.
-
Data Analysis: The fractional conversion of the monomer at a given time (p(t)) can be calculated using the following equation: p(t) = (h₀ - hₜ) / (h₀ - h∞) where h₀ is the initial height, hₜ is the height at time t, and h∞ is the final height at 100% conversion (which can be calculated from the densities of the monomer and polymer).
-
Kinetic Analysis: Plot the conversion as a function of time. From this data, the polymerization rate and rate constants can be determined.
Visualizing Reaction Pathways and Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate the logical flow of the experimental procedures and the fundamental reaction pathways.
Workflow for pKa Determination
Caption: Workflow for the determination of pKa by potentiometric titration.
General Hydrolysis Pathway
Caption: Generalized pathway for the hydrolysis of a lactam.
Anionic Ring-Opening Polymerization (AROP) Mechanism
Caption: Simplified mechanism of anionic ring-opening polymerization.
Conclusion
The N-methylation of lactams imparts distinct reactivity profiles compared to their unsubstituted analogs. While generally enhancing stability against hydrolysis, the N-methyl group's influence on other reactions, such as ring-opening polymerization, is more nuanced and warrants further quantitative investigation. The experimental protocols provided in this guide offer a starting point for researchers to generate the comparative data needed to fully elucidate these differences. A deeper understanding of these structure-reactivity relationships will undoubtedly facilitate the rational design of new materials and molecules with tailored properties for a wide range of scientific and industrial applications.
References
- 1. ashland.com [ashland.com]
- 2. mdpi.com [mdpi.com]
- 3. Polymers and Related Composites via Anionic Ring-Opening Polymerization of Lactams: Recent Developments and Future Trends [mdpi.com]
- 4. Comparative Theoretical Study of the Ring-Opening Polymerization of Caprolactam vs Caprolactone Using QM/MM Methods | Journal Article | PNNL [pnnl.gov]
- 5. researchgate.net [researchgate.net]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 8. Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. dergipark.org.tr [dergipark.org.tr]
- 10. Development of Methods for the Determination of pKa Values - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Potentiometric determination of acid dissociation constants (pKa) for human and veterinary antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. HPLC-based kinetics assay facilitates analysis of systems with multiple reaction products and thermal enzyme denaturation - PMC [pmc.ncbi.nlm.nih.gov]
- 14. taylorfrancis.com [taylorfrancis.com]
- 15. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]
- 16. pol.vscht.cz [pol.vscht.cz]
- 17. pslc.ws [pslc.ws]
Safety Operating Guide
Proper Disposal Procedures for N-Methyl Lactam (NMP)
Essential guidance for the safe and compliant disposal of N-Methyl lactam (N-Methyl-2-pyrrolidone), ensuring the safety of laboratory personnel and environmental protection.
This compound, commonly known as N-Methyl-2-pyrrolidone (NMP), is a versatile solvent widely used in research and drug development. Proper handling and disposal are critical to mitigate potential health and environmental risks. This guide provides detailed procedures for the safe disposal of NMP waste, tailored for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure that appropriate personal protective equipment (PPE) is worn. NMP is an eye irritant, and overexposure to vapors can cause nausea, headaches, and dizziness.[1]
-
Eye Protection: Always wear chemical splash goggles.[1] If eye contact occurs, flush with water for at least 15 minutes and seek medical attention.[1][2]
-
Hand Protection: Use butyl rubber or FEP Teflon gloves for the best resistance.[1]
-
Protective Clothing: A butyl rubber apron is recommended for splash protection. Note that PVC coatings on protective clothing can be dissolved by NMP.[1]
-
Respiratory Protection: In case of inadequate ventilation or when dealing with vapors, use an appropriate respirator.[3]
Spill Management
In the event of a spill, immediate containment and cleanup are necessary to prevent environmental contamination and personnel exposure.
-
Remove Ignition Sources: NMP is a combustible liquid; therefore, all sparks, flames, and other sources of ignition must be removed from the area.[2][4][5]
-
Ensure Adequate Ventilation: Ventilate the affected area to disperse any vapors.[2][3]
-
Contain the Spill: Prevent the spill from entering drains or water sources by using dikes or other containment methods.[1][2][4]
-
Absorb the Liquid: Use an inert absorbent material such as sand, diatomaceous earth, or a universal binder to soak up the spilled NMP.[3][4][6]
-
Collect and Store Waste: Place the absorbent material into a sealable, properly labeled container for disposal.[1][4]
This compound (NMP) Properties and Safety Data
The following table summarizes key quantitative data for NMP, essential for safe handling and storage prior to disposal.
| Property | Value | Citations |
| Flash Point | 204°F (95.5°C) | [4] |
| Boiling Point | 396°F (202°C) at 760 mmHg | [4] |
| Melting Point | -9°F (-22.7°C) | [4] |
| Vapor Density | 3.4 (Heavier than air) | [4] |
| Specific Gravity | 1.03 at 77°F (25°C) (Denser than water) | [4] |
| Aquatic Toxicity (Fish) | LC50 / 96 hours / Golden orfe - > 500 mg/L | [2] |
| Aquatic Toxicity (Daphnia) | EC50 / 24 hours / Water flea - 1,000 mg/L | [2] |
Step-by-Step Disposal Procedures
The appropriate disposal method for this compound waste depends on the quantity, concentration, and available facilities. Always adhere to federal, state, and local regulations.[7]
Waste Collection and Storage
-
Segregate Waste: Do not mix NMP waste with other chemical waste streams unless specifically instructed to do so by your institution's environmental health and safety (EHS) office.
-
Use Appropriate Containers: Store waste NMP in approved, safety-type disposal cans made of polyethylene or steel.[1]
-
Label Containers Clearly: All waste containers must be clearly labeled with "Waste N-Methyl-2-pyrrolidone" and any associated hazards.[1]
-
Store Safely: Keep waste containers tightly closed in a cool, dry, and well-ventilated area, away from sources of ignition.[2]
Disposal Options
Several disposal routes are available for NMP waste. The selection of the most appropriate method should be made in consultation with your EHS department and in compliance with regulatory requirements.
-
Licensed Waste Disposal Service: The most common and recommended method for laboratory-scale waste is to contact a licensed professional waste disposal service.[2][5][8][9] These services are equipped to handle and dispose of chemical waste in a compliant manner.
-
Incineration: This combustible material can be burned in a chemical incinerator equipped with an afterburner and scrubber.[2] This is often handled by a licensed disposal company.
-
Biotreatment: NMP is highly biodegradable and can be treated in an industrial or municipal wastewater treatment facility using activated sludge.[1] Important: Do not dispose of NMP down the drain without prior approval from the operators of the treatment facility.[1]
-
Recycling and Recovery: For larger quantities of NMP waste, recycling can be a viable option. Companies specialize in the distillation and recovery of spent NMP, which can then be reused.[6][10]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: A workflow diagram illustrating the procedural steps for this compound (NMP) waste disposal.
References
- 1. p2infohouse.org [p2infohouse.org]
- 2. greenfield.com [greenfield.com]
- 3. chemos.de [chemos.de]
- 4. N-METHYL-2-PYRROLIDONE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 5. fishersci.com [fishersci.com]
- 6. epa.gov [epa.gov]
- 7. jmnspecialties.com [jmnspecialties.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. fishersci.com [fishersci.com]
- 10. Waste Disposal & Trash Pickup | Republic Services [republicservices.com]
Safeguarding Your Research: A Comprehensive Guide to Handling N-Methyl Lactam
Essential safety protocols and logistical plans are critical for the secure and effective use of N-Methyl lactam in laboratory settings. This guide provides drug development professionals, researchers, and scientists with immediate, actionable information on personal protective equipment (PPE), handling procedures, and disposal methods to ensure a safe research environment.
Proper handling of this compound, a combustible liquid that can cause skin, eye, and respiratory irritation, is paramount to mitigating risks.[1] Adherence to the following guidelines will help in minimizing exposure and ensuring safe operational conduct.
Personal Protective Equipment (PPE)
The use of appropriate personal protective equipment is the first line of defense against chemical exposure. The following table summarizes the recommended PPE for handling this compound, based on information from safety data sheets.
| PPE Category | Item | Specifications |
| Hand Protection | Gloves | Full Contact: Butyl rubber, 0.7 mm thickness, >480 minutes breakthrough time.[1] Splash Contact: Latex, 0.6 mm thickness, >60 minutes breakthrough time.[1] |
| Eye Protection | Safety Glasses/Goggles | Use equipment tested and approved under government standards such as NIOSH (US) or EN 166 (EU).[1] |
| Respiratory Protection | Respirator | Required when vapors are generated.[1] Recommended filter type: A-(P2).[1] |
| Body Protection | Protective Clothing | Wear appropriate protective clothing to prevent skin exposure.[2] |
Experimental Protocol: Safe Handling of this compound
Following a systematic procedure is crucial for minimizing risks during the handling and use of this compound.
1. Preparation and Engineering Controls:
-
Work in a well-ventilated area, preferably under a chemical fume hood.[1]
-
Ensure that eyewash stations and safety showers are readily accessible.
-
Keep away from open flames, hot surfaces, and other sources of ignition.[1]
2. Handling:
-
Obtain special instructions before use and do not handle until all safety precautions have been read and understood.[1]
-
Avoid inhaling the substance and the generation of vapors or aerosols.[1]
-
Wear the appropriate PPE as detailed in the table above.[1][3]
-
Wash hands thoroughly after handling.[1]
3. Storage:
-
Store in a tightly closed container in a dry and well-ventilated place.[1][3]
-
Store in a locked-up area accessible only to qualified or authorized personnel.[1][3]
-
Protect from moisture, as the substance is moisture-sensitive.[1]
4. Spill Management:
-
In case of a spill, evacuate the area.
-
Use personal protective equipment during cleanup.[3]
-
Absorb the spill with an inert material (e.g., sand, Chemizorb®) and collect it in a suitable, closed container for disposal.[1][3]
5. First Aid:
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen and seek medical attention.[3][4]
-
In case of skin contact: Immediately wash off with soap and plenty of water for at least 15 minutes and seek medical attention.[3][4]
-
In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes, also under the eyelids, and consult a physician.[1][3][4]
-
If swallowed: Do not induce vomiting. Rinse mouth with water and consult a physician.[3][4]
6. Disposal:
-
Dispose of waste material in accordance with national and local regulations.[1]
-
Do not mix with other waste.[1]
-
Handle uncleaned containers as you would the product itself.[1]
Workflow for Safe Handling of this compound
The following diagram illustrates the key procedural steps for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
